molecular formula C23H29F3N4O4S B15619888 (S,R,S)-Ahpc-O-CF3

(S,R,S)-Ahpc-O-CF3

Cat. No.: B15619888
M. Wt: 514.6 g/mol
InChI Key: QFUWSRQTNCOZSK-JTDSTZFVSA-N
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Description

(S,R,S)-Ahpc-O-CF3 is a useful research compound. Its molecular formula is C23H29F3N4O4S and its molecular weight is 514.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C23H29F3N4O4S

Molecular Weight

514.6 g/mol

IUPAC Name

(2S,4R)-1-[(2S)-2-amino-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)-2-(trifluoromethoxy)phenyl]methyl]pyrrolidine-2-carboxamide

InChI

InChI=1S/C23H29F3N4O4S/c1-12-18(35-11-29-12)13-5-6-14(17(7-13)34-23(24,25)26)9-28-20(32)16-8-15(31)10-30(16)21(33)19(27)22(2,3)4/h5-7,11,15-16,19,31H,8-10,27H2,1-4H3,(H,28,32)/t15-,16+,19-/m1/s1

InChI Key

QFUWSRQTNCOZSK-JTDSTZFVSA-N

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide on the Mechanism of Action of (S,R,S)-Ahpc-O-CF3 in PROTACs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Proteolysis targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, hijacking the cell's ubiquitin-proteasome system to induce the degradation of disease-causing proteins. A key component of many potent PROTACs is the E3 ligase ligand, which recruits the enzymatic machinery responsible for tagging the target protein for destruction. This technical guide provides a comprehensive overview of the mechanism of action of a specific von Hippel-Lindau (VHL) E3 ligase ligand, (S,R,S)-Ahpc-O-CF3. We will delve into its role in the formation of the ternary complex, the subsequent ubiquitination and degradation of target proteins, and the impact of its trifluoromethyl (-O-CF3) moiety on binding affinity and overall PROTAC efficacy. This guide will further present quantitative data on PROTACs incorporating this ligand, detailed experimental protocols for their evaluation, and visual representations of the underlying molecular pathways and experimental workflows.

Introduction to PROTACs and the Role of VHL Ligands

PROTACs are heterobifunctional molecules composed of two key moieties connected by a linker: one that binds to a target protein of interest (POI) and another that recruits an E3 ubiquitin ligase. This induced proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the POI, marking it for degradation by the 26S proteasome.

The von Hippel-Lindau (VHL) E3 ligase is one of the most successfully exploited E3 ligases in PROTAC design. Small molecule ligands that mimic the binding of the hypoxia-inducible factor 1α (HIF-1α) to VHL are commonly used to recruit this ligase. The (S,R,S)-Ahpc (α-hydroxy-γ-prolyl-β-cyclohexylalanine) scaffold has proven to be a highly effective core for developing potent VHL ligands.

This compound: A Key VHL Ligand

This compound is a derivative of the (S,R,S)-Ahpc scaffold that has been incorporated into several successful PROTACs. The trifluoromethoxy (-O-CF3) group is a critical modification that can significantly influence the physicochemical properties and biological activity of the ligand. The introduction of fluorine atoms can enhance metabolic stability, improve lipophilicity, and increase binding affinity to the target protein through favorable electrostatic interactions.[1][2]

Mechanism of Action

The fundamental mechanism of action of a PROTAC utilizing this compound follows a stepwise process:

  • Binary Complex Formation: The PROTAC can independently bind to both the target protein (via its warhead) and the VHL E3 ligase (via the this compound moiety).

  • Ternary Complex Formation: The crucial step is the formation of a stable ternary complex, bringing the target protein and the VHL E3 ligase into close proximity. The nature of the linker and the specific interactions of the ligands are critical for the stability and productivity of this complex.

  • Ubiquitination: Once the ternary complex is formed, the VHL E3 ligase, in conjunction with an E2 ubiquitin-conjugating enzyme, catalyzes the transfer of ubiquitin molecules to accessible lysine (B10760008) residues on the surface of the target protein.

  • Proteasomal Degradation: The polyubiquitinated target protein is then recognized and degraded by the 26S proteasome, releasing the PROTAC molecule to engage in further catalytic cycles of degradation.

The trifluoromethyl group in this compound is thought to enhance the binding affinity and selectivity for VHL, contributing to the formation of a more stable and efficient ternary complex. This can lead to more potent and efficient degradation of the target protein.

PROTAC_Mechanism Figure 1. General Mechanism of this compound-based PROTACs cluster_0 Cellular Environment POI Target Protein (POI) Ternary_Complex POI-PROTAC-VHL Ternary Complex POI->Ternary_Complex Binds Warhead PROTAC This compound PROTAC PROTAC->Ternary_Complex VHL VHL E3 Ligase VHL->Ternary_Complex Binds this compound E2 E2-Ub E2->Ternary_Complex Recruitment Ub Ubiquitin Proteasome 26S Proteasome Degradation Degraded Peptides Proteasome->Degradation Degradation Ternary_Complex->PROTAC Release & Recycle Ub_POI Polyubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Ub_POI->Proteasome Recognition

Caption: General Mechanism of this compound-based PROTACs

Quantitative Data for this compound-Containing PROTACs

A notable example of a PROTAC utilizing the this compound ligand is PROTAC SMARCA2/4-degrader-20 . This degrader targets the ATPase subunits of the SWI/SNF chromatin remodeling complex, SMARCA2 and SMARCA4, which are attractive targets in oncology.

PROTAC NameTarget(s)Cell LineDC50DmaxReference
SMARCA2/4-degrader-20SMARCA2A549<100 nM>90%[3][4]
SMARCA2MV411<100 nM>90%[3][4]
SMARCA4MV411100-500 nM>90%[3][4]

Experimental Protocols

This section provides detailed methodologies for key experiments to characterize the activity of PROTACs containing this compound.

Synthesis of this compound

A specific, publicly available, step-by-step synthesis protocol for this compound is not readily found in the provided search results. The synthesis would likely follow established methods for peptide coupling and functional group interconversion, starting from protected amino acid precursors. The introduction of the trifluoromethoxy group would be a key step, potentially involving specialized reagents.

Western Blotting for Protein Degradation

This protocol outlines the steps to quantify the degradation of a target protein in response to treatment with an this compound-based PROTAC.

Materials:

  • Cell line expressing the target protein

  • This compound-based PROTAC

  • DMSO (vehicle control)

  • Cell culture medium and supplements

  • Phosphate-buffered saline (PBS)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes and transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against the target protein

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Seeding and Treatment: Seed cells at an appropriate density to ensure they are in the logarithmic growth phase at the time of harvest. Allow cells to adhere overnight. Treat cells with a serial dilution of the PROTAC or DMSO for the desired time course (e.g., 4, 8, 16, 24 hours).

  • Cell Lysis: After treatment, wash cells with ice-cold PBS. Add ice-cold RIPA buffer to each well and scrape the cells. Transfer the lysate to a microcentrifuge tube and incubate on ice for 30 minutes.

  • Protein Quantification: Centrifuge the lysates to pellet cell debris. Determine the protein concentration of the supernatant using a BCA assay.

  • Sample Preparation: Normalize the protein concentration of all samples. Add Laemmli sample buffer and boil the samples at 95-100°C for 5-10 minutes.

  • SDS-PAGE and Western Blotting: Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis. Transfer the proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane with blocking buffer for 1 hour. Incubate the membrane with the primary antibody against the target protein overnight at 4°C. Wash the membrane and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane and add ECL substrate. Visualize the protein bands using an imaging system.

  • Data Analysis: Quantify the band intensities using densitometry software. Normalize the target protein levels to the loading control. Calculate the percentage of degradation relative to the vehicle control to determine DC50 and Dmax values.

Western_Blot_Workflow Figure 2. Western Blot Experimental Workflow start Start cell_culture Cell Seeding & PROTAC Treatment start->cell_culture lysis Cell Lysis cell_culture->lysis quantification Protein Quantification (BCA) lysis->quantification sds_page SDS-PAGE quantification->sds_page transfer Protein Transfer to Membrane sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection ECL Detection secondary_ab->detection analysis Data Analysis (DC50, Dmax) detection->analysis end End analysis->end

Caption: Western Blot Experimental Workflow

Ternary Complex Formation Assay (e.g., NanoBRET™)

This assay quantifies the formation of the POI-PROTAC-VHL ternary complex in live cells.

Materials:

  • HEK293T cells

  • Expression vectors for NanoLuc®-fusion of the target protein and HaloTag®-fusion of VHL

  • Transfection reagent

  • Opti-MEM™ I Reduced Serum Medium

  • White, solid-bottom 96- or 384-well plates

  • This compound-based PROTAC

  • HaloTag® NanoBRET® 618 Ligand

  • Nano-Glo® Live Cell Reagent

  • Luminometer capable of dual-filtered luminescence measurement

Procedure:

  • Cell Transfection: Co-transfect HEK293T cells with the NanoLuc®-target protein and HaloTag®-VHL expression vectors.

  • Cell Seeding: Seed the transfected cells into assay plates.

  • Compound Treatment: Prepare serial dilutions of the PROTAC in Opti-MEM™. Add the dilutions to the cells and incubate.

  • Reagent Addition: Prepare the NanoBRET™ detection reagent containing the HaloTag® ligand and Nano-Glo® substrate and add it to the wells.

  • Signal Measurement: Measure the donor emission (460 nm) and acceptor emission (618 nm) using a luminometer.

  • Data Analysis: Calculate the NanoBRET™ ratio (acceptor signal / donor signal). Plot the ratio against the PROTAC concentration to determine the EC50 for ternary complex formation.

NanoBRET_Workflow Figure 3. NanoBRET Ternary Complex Formation Assay Workflow start Start transfection Co-transfect Cells with NanoLuc-POI & HaloTag-VHL start->transfection seeding Seed Transfected Cells transfection->seeding treatment Treat with PROTAC Dilutions seeding->treatment reagent_add Add NanoBRET Reagents treatment->reagent_add measurement Measure Luminescence (460nm & 618nm) reagent_add->measurement analysis Calculate NanoBRET Ratio & Determine EC50 measurement->analysis end End analysis->end

Caption: NanoBRET Ternary Complex Formation Assay Workflow

Conclusion

This compound is a valuable VHL ligand for the development of potent and effective PROTACs. Its mechanism of action, centered on the formation of a stable ternary complex, leads to the efficient ubiquitination and subsequent degradation of target proteins. The inclusion of the trifluoromethoxy group likely enhances the binding affinity and overall performance of the resulting PROTACs. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals working in the exciting field of targeted protein degradation. Further investigation into the specific structural interactions of the -O-CF3 moiety with VHL will undoubtedly provide deeper insights and facilitate the rational design of next-generation PROTACs.

References

The Technical Guide to (S,R,S)-Ahpc-O-CF3: A Key Ligand for Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals

(S,R,S)-Ahpc-O-CF3 has emerged as a significant molecule in the field of targeted protein degradation (TPD), a revolutionary therapeutic modality designed to eliminate disease-causing proteins. This technical guide provides a comprehensive overview of this compound, its fundamental role as a von Hippel-Lindau (VHL) E3 ubiquitin ligase ligand, and its application in the design of Proteolysis Targeting Chimeras (PROTACs), with a specific focus on its incorporation into the SMARCA2/4 degrader landscape.

The Core of Targeted Protein Degradation: The PROTAC Mechanism

Targeted protein degradation harnesses the cell's natural protein disposal machinery, the ubiquitin-proteasome system (UPS), to selectively eliminate proteins of interest (POIs). PROTACs are heterobifunctional molecules at the heart of this strategy. They consist of two key moieties connected by a linker: one that binds to the target protein and another that recruits an E3 ubiquitin ligase. This dual binding brings the target protein and the E3 ligase into close proximity, leading to the ubiquitination of the target protein. This "tag" marks the protein for degradation by the proteasome.

This compound: A High-Affinity VHL Ligand

This compound is a crucial building block in the synthesis of potent PROTACs. Its primary function is to engage the von Hippel-Lindau (VHL) E3 ubiquitin ligase, one of the most well-characterized and widely used E3 ligases in PROTAC design. The "(S,R,S)" designation in its name refers to the specific stereochemistry of the molecule, which is critical for its high-affinity binding to VHL. The "-O-CF3" modification is a chemical feature that can influence the molecule's properties, such as binding affinity and metabolic stability.

The structure of (S,R,S)-Ahpc is based on the natural ligand for VHL, a hydroxylated proline residue within the Hypoxia-Inducible Factor 1α (HIF-1α). Medicinal chemists have optimized this structure to create potent, cell-permeable ligands like this compound that can be readily incorporated into PROTACs.

Role in SMARCA2/4 Degradation: A Case Study

A significant application of this compound is in the development of PROTACs targeting SMARCA2 and SMARCA4, the catalytic subunits of the SWI/SNF chromatin remodeling complex. Mutations and dysregulation of these proteins are implicated in various cancers. By inducing the degradation of SMARCA2 and/or SMARCA4, it is possible to exploit cellular dependencies and inhibit cancer cell growth.

This compound is a key component of PROTAC SMARCA2/4-degrader-20 , a research molecule designed for this purpose. In this context, this compound serves as the VHL-recruiting "warhead" of the PROTAC.

Quantitative Data for SMARCA2/4 Degraders

The efficacy of PROTACs is typically quantified by two key parameters: the half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The following table summarizes publicly available data for representative VHL-based SMARCA2/4 degraders to provide a comparative landscape.

CompoundTarget(s)Cell LineDC50 (nM)Dmax (%)Citation
PROTAC SMARCA2/4-degrader-20 SMARCA2A549, MV411<100>90[1][2]
SMARCA4MV411100-500>90[1][2]
ACBI1 SMARCA2/4---
A947 SMARCA2SW1573~50>90
Compound 5 (ACBI2 precursor) SMARCA2RKO7846[3]
PROTAC 1 SMARCA2MV-4-11300~65[4]
SMARCA4MV-4-11250~70[4]

Experimental Protocols for Characterizing this compound-based PROTACs

The development and characterization of PROTACs involving this compound require a suite of specialized assays to assess their binding, degradation efficacy, and mechanism of action.

Synthesis of this compound-containing PROTACs

The synthesis of a PROTAC is a multi-step process involving the separate synthesis of the target protein ligand, the E3 ligase ligand (this compound), and the linker, followed by their conjugation. The synthesis of this compound itself is a complex organic synthesis procedure, often starting from commercially available chiral precursors. The final PROTAC structure is confirmed using standard analytical techniques such as NMR and mass spectrometry.

In Vitro Binding Assays

Isothermal Titration Calorimetry (ITC): ITC is used to measure the binding affinity (KD) of the PROTAC to both the target protein and the VHL E3 ligase complex (VCB: VHL, Elongin C, and Elongin B). It also allows for the determination of the cooperativity of ternary complex formation.

  • Protocol Outline:

    • Purify the recombinant target protein and the VCB complex.

    • Prepare solutions of the PROTAC, target protein, and VCB complex in a suitable buffer (e.g., PBS or HEPES).

    • For binary binding, titrate the PROTAC into the protein solution and measure the heat change.

    • For ternary complex formation, pre-saturate the target protein with the PROTAC and titrate this mixture into the VCB complex solution.

    • Fit the resulting data to a suitable binding model to determine KD and thermodynamic parameters.

Surface Plasmon Resonance (SPR): SPR is another powerful technique to measure binding kinetics (kon and koff) and affinity (KD).

  • Protocol Outline:

    • Immobilize the target protein or the VCB complex on a sensor chip.

    • Flow solutions of the PROTAC at various concentrations over the chip to measure binary binding.

    • To assess ternary complex formation, inject the PROTAC followed by the partner protein, or inject a pre-incubated mixture of the PROTAC and the partner protein.

    • Analyze the sensorgrams to determine kinetic and affinity constants.

Cellular Degradation Assays

Western Blotting: This is the most common method to directly measure the reduction in the levels of the target protein following PROTAC treatment.

  • Protocol Outline:

    • Culture cells (e.g., A549 or MV411 for SMARCA2/4) in appropriate media.

    • Treat the cells with a dose-response of the PROTAC for a specified time (e.g., 24 hours).

    • Lyse the cells and quantify the total protein concentration.

    • Separate the protein lysates by SDS-PAGE and transfer to a membrane (e.g., PVDF).

    • Probe the membrane with primary antibodies specific for the target protein (e.g., anti-SMARCA2) and a loading control (e.g., anti-Actin or anti-GAPDH).

    • Incubate with a secondary antibody conjugated to a detectable enzyme (e.g., HRP).

    • Visualize the protein bands using a chemiluminescent substrate and quantify the band intensities to determine the extent of degradation.

Quantitative Mass Spectrometry (MS)-based Proteomics: This provides an unbiased and global view of protein level changes upon PROTAC treatment, allowing for the assessment of selectivity.

  • Protocol Outline:

    • Treat cells with the PROTAC or vehicle control.

    • Lyse the cells, digest the proteins into peptides, and label them with isobaric tags (e.g., TMT or iTRAQ).

    • Combine the labeled peptide samples and analyze by LC-MS/MS.

    • Process the raw data to identify and quantify thousands of proteins, allowing for the determination of the degradation selectivity of the PROTAC across the proteome.

Ternary Complex Formation Assays in Cells

NanoBRET™ Assay: This is a live-cell assay that can be used to monitor the formation of the ternary complex in real-time.

  • Protocol Outline:

    • Genetically fuse one of the interacting partners (e.g., the target protein) to a NanoLuc® luciferase and the other (e.g., VHL) to a HaloTag®.

    • Express these fusion proteins in cells.

    • Add the HaloTag® ligand labeled with a fluorescent acceptor and the PROTAC.

    • Measure the bioluminescence resonance energy transfer (BRET) signal, which will increase upon ternary complex formation.

Visualizing the Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the key processes involved in the action and analysis of this compound-based PROTACs.

PROTAC_Mechanism cluster_PROTAC PROTAC Molecule cluster_Cellular_Components Cellular Environment cluster_Ternary_Complex Ternary Complex Formation Target Binder Target Binder Linker Linker Target Binder->Linker Target Protein\n(e.g., SMARCA2) Target Protein (e.g., SMARCA2) Target Binder->Target Protein\n(e.g., SMARCA2) Binds VHL Ligand\n(this compound) VHL Ligand (this compound) Linker->VHL Ligand\n(this compound) VHL E3 Ligase VHL E3 Ligase VHL Ligand\n(this compound)->VHL E3 Ligase Recruits Proteasome Proteasome Target Protein\n(e.g., SMARCA2)->Proteasome Degradation Ubiquitin Ubiquitin VHL E3 Ligase->Ubiquitin Transfers Ubiquitin->Target Protein\n(e.g., SMARCA2) Polyubiquitination PROTAC Molecule PROTAC Western_Blot_Workflow Cell Culture Cell Culture PROTAC Treatment PROTAC Treatment Cell Culture->PROTAC Treatment Cell Lysis Cell Lysis PROTAC Treatment->Cell Lysis Protein Quantification Protein Quantification Cell Lysis->Protein Quantification SDS-PAGE SDS-PAGE Protein Quantification->SDS-PAGE Protein Transfer Protein Transfer SDS-PAGE->Protein Transfer Immunoblotting Immunoblotting Protein Transfer->Immunoblotting Detection & Analysis Detection & Analysis Immunoblotting->Detection & Analysis

References

(S,R,S)-Ahpc-O-CF3: A Technical Guide for Researchers in Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this document provides an in-depth technical overview of (S,R,S)-Ahpc-O-CF3, a critical component in the development of Proteolysis Targeting Chimeras (PROTACs). This guide covers its chemical properties, its role in the VHL-mediated ubiquitin-proteasome system, and experimental protocols for its application in targeted protein degradation, with a focus on the degradation of SMARCA2/4.

Core Compound Data

This compound is a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, designed for use in the synthesis of PROTACs. Its key properties are summarized in the table below.

ParameterValueReference
CAS Number 2641373-92-2[1][2]
Molecular Weight 514.56 g/mol [1][2]
Molecular Formula C23H29F3N4O4S[1][2]

Mechanism of Action: The VHL-E3 Ligase Pathway

This compound functions as the E3 ligase-recruiting element within a PROTAC. The PROTAC molecule is a heterobifunctional chimera, possessing a ligand for the target protein of interest (POI) and a ligand for an E3 ubiquitin ligase, connected by a chemical linker.

The mechanism of action for a PROTAC utilizing an this compound based VHL ligand is as follows:

  • Ternary Complex Formation: The PROTAC simultaneously binds to the target protein (e.g., SMARCA2/4) and the VHL E3 ligase, forming a ternary complex.

  • Ubiquitination: This proximity, induced by the PROTAC, facilitates the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to the target protein, a process catalyzed by the VHL E3 ligase complex.

  • Proteasomal Degradation: The poly-ubiquitinated target protein is then recognized and degraded by the 26S proteasome.

VHL_PROTAC_Pathway PROTAC-Mediated Protein Degradation via VHL E3 Ligase cluster_0 Cellular Environment cluster_1 Ternary Complex Formation PROTAC This compound-based PROTAC Target Target Protein (e.g., SMARCA2/4) PROTAC->Target Binds to POI VHL VHL E3 Ligase PROTAC->VHL Recruits E3 Ligase Proteasome 26S Proteasome Target->Proteasome Recognition VHL->Target Ubiquitination E2 E2-Ub E2->VHL Delivers Ub Ub Ubiquitin Degraded_Protein Degraded Peptides Proteasome->Degraded_Protein Degradation

Figure 1: PROTAC-mediated protein degradation workflow.

Synthesis of (S,R,S)-Ahpc Derivatives

Experimental Protocols

PROTAC-Mediated Degradation of SMARCA2/4

This protocol outlines a general workflow for assessing the degradation of SMARCA2/4 in cell culture using a PROTAC synthesized from this compound.

Materials:

  • Cell line expressing SMARCA2/4 (e.g., a relevant cancer cell line)

  • PROTAC synthesized using this compound

  • Cell culture medium and supplements

  • DMSO (vehicle control)

  • Phosphate-buffered saline (PBS)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE equipment and reagents

  • Western blot transfer system and membranes

  • Primary antibodies against SMARCA2, SMARCA4, and a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate and imaging system

Procedure:

  • Cell Seeding: Plate cells at a suitable density to ensure they are in the logarithmic growth phase at the time of treatment.

  • PROTAC Treatment: Treat cells with varying concentrations of the PROTAC (e.g., 0.1 nM to 10 µM) and a vehicle control (DMSO) for a predetermined time course (e.g., 2, 4, 8, 16, 24 hours).

  • Cell Lysis:

    • Wash cells with ice-cold PBS.

    • Lyse cells with ice-cold RIPA buffer containing inhibitors.

    • Incubate on ice for 30 minutes with occasional vortexing.

    • Centrifuge to pellet cell debris and collect the supernatant.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting:

    • Normalize protein concentrations and prepare samples with Laemmli buffer.

    • Separate proteins by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate with primary antibodies overnight at 4°C.

    • Wash and incubate with HRP-conjugated secondary antibodies.

    • Detect protein bands using a chemiluminescent substrate and an imaging system.

  • Data Analysis: Quantify band intensities and normalize the levels of SMARCA2/4 to the loading control.

Western_Blot_Workflow Western Blot Workflow for SMARCA2/4 Degradation cluster_workflow Experimental Steps cluster_materials Key Reagents A 1. Cell Seeding & Culture B 2. PROTAC Treatment A->B C 3. Cell Lysis B->C PROTAC SMARCA2/4 PROTAC D 4. Protein Quantification (BCA) C->D E 5. SDS-PAGE D->E F 6. Protein Transfer E->F G 7. Immunoblotting F->G H 8. Detection & Analysis G->H Antibodies Primary & Secondary Antibodies Substrate Chemiluminescent Substrate Cells SMARCA2/4 Expressing Cells

Figure 2: Western blot experimental workflow.

Downstream Effects of SMARCA2/4 Degradation

The degradation of SMARCA2/4, key components of the SWI/SNF chromatin remodeling complex, can have significant downstream effects on gene expression and cellular processes. In cancers with mutations in one paralog (e.g., SMARCA4), the cells often become dependent on the other (SMARCA2) for survival, a concept known as synthetic lethality. Degrading the remaining functional paralog can lead to cell cycle arrest and apoptosis in these cancer cells.

Experimental Approaches to Study Downstream Effects:

  • RNA-Sequencing: To identify global changes in gene expression following SMARCA2/4 degradation.

  • Cell Viability Assays (e.g., MTT, CellTiter-Glo): To assess the impact on cell proliferation and survival.

  • Apoptosis Assays (e.g., Annexin V staining, Caspase activity assays): To determine if degradation induces programmed cell death.

  • Chromatin Immunoprecipitation (ChIP-seq): To investigate changes in chromatin accessibility and transcription factor binding.

Downstream_Effects Downstream Consequences of SMARCA2/4 Degradation cluster_pathway Cellular Cascade cluster_assays Analytical Methods A SMARCA2/4 PROTAC Treatment B SMARCA2/4 Degradation A->B C Disruption of SWI/SNF Complex B->C Assay_B Western Blot B->Assay_B D Altered Chromatin Remodeling C->D E Changes in Gene Expression D->E F Cell Cycle Arrest E->F G Apoptosis E->G Assay_E RNA-Seq, ChIP-Seq E->Assay_E Assay_F_G Cell Viability & Apoptosis Assays F->Assay_F_G G->Assay_F_G

Figure 3: Logical flow of downstream cellular events.

Conclusion

This compound is a valuable chemical tool for researchers engaged in the development of PROTACs for targeted protein degradation. Its ability to recruit the VHL E3 ligase enables the specific degradation of target proteins, offering a powerful approach for studying protein function and developing novel therapeutics. The experimental protocols and conceptual frameworks provided in this guide are intended to support the effective application of this and similar molecules in drug discovery and chemical biology research.

References

The Critical Role of the Trifluoromethyl Group in VHL Ligand Binding: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to VHL Ligands in Targeted Protein Degradation

The von Hippel-Lindau (VHL) protein is a crucial component of the VHL E3 ubiquitin ligase complex, which is responsible for targeting the alpha subunit of the hypoxia-inducible factor (HIF-1α) for proteasomal degradation under normoxic conditions.[1] Small molecules that bind to VHL can inhibit this interaction, leading to the stabilization of HIF-1α. More recently, these VHL ligands have been widely co-opted as the E3 ligase recruiting element in Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that induce the degradation of specific target proteins by bringing them into proximity with an E3 ligase.[2][3] The affinity of the VHL ligand is a critical determinant of the efficacy of such degraders.[4]

The (S,R,S)-Ahpc (amino-hydroxy-pyrrolidine-carboxamide) scaffold, also known as VH032-NH2, is a well-established, high-affinity VHL ligand.[5] The continuous exploration of its structure-activity relationship (SAR) is vital for the development of more potent and selective VHL inhibitors and PROTACs. The introduction of fluorine-containing functional groups, such as the trifluoromethyl (-CF3) or trifluoromethoxy (-OCF3) group, is a common strategy in medicinal chemistry to modulate a compound's physicochemical properties, including metabolic stability, lipophilicity, and binding affinity.

The Inferred Role of the Trifluoromethyl Group in (S,R,S)-Ahpc-O-CF3 VHL Binding

Based on SAR studies of related fluorinated VHL ligands, the trifluoromethyl group in the hypothetical this compound is likely to influence VHL binding through several mechanisms:

  • Enhanced Binding Affinity through Favorable Interactions: The introduction of fluorine can lead to beneficial interactions with the protein. For instance, the addition of an α-fluorine substituent in combination with a cyclopropyl (B3062369) group to a VH032-based inhibitor resulted in a 4-fold increase in binding affinity (Kd = 44 nM) compared to the parent compound.[2] This was attributed to a favorable pre-organization of the ligand, which reduces the entropic penalty of binding.[2] It is plausible that a trifluoromethyl group could engage in similar favorable interactions within the VHL binding pocket.

  • Conformational Control: Fluorination can influence the conformation of the ligand, pre-disposing it to a bioactive conformation that fits optimally into the VHL binding site.[6] This conformational restriction can lead to a more favorable entropic contribution to the binding energy.[2]

  • Modulation of Physicochemical Properties: The highly lipophilic nature of the trifluoromethyl group can enhance hydrophobic interactions with nonpolar residues in the VHL binding pocket. This can contribute to a more favorable binding enthalpy.

It is important to note that the precise impact of a trifluoromethyl or trifluoromethoxy group is highly dependent on its position within the ligand structure and the specific topology of the VHL binding pocket.

Quantitative Binding Data for Analogous Fluorinated VHL Ligands

While specific data for this compound is unavailable, the following table summarizes binding affinities for the parent compound VH032 and a fluorinated derivative, highlighting the potential impact of fluorination.

LigandModificationBinding Affinity (Kd)Assay Method
VH032Parent Compound185 ± 7 nMIsothermal Titration Calorimetry (ITC)
14a (3R,4S)-F-Hyp coreWithin two-fold of VH032Isothermal Titration Calorimetry (ITC)
VH101α-fluorine and cyclopropyl group44 nMNot specified

Note: The data for ligand 14a indicates that fluorination on the hydroxyproline (B1673980) core is well-tolerated and maintains nanomolar binding affinity.[6] The significant increase in affinity observed for VH101 demonstrates the potential for substantial potency gains through strategic fluorination.[2]

Experimental Protocols for VHL Binding Assays

The following are detailed methodologies for key experiments used to quantify the binding of ligands to the VHL protein.

Isothermal Titration Calorimetry (ITC)

ITC is a powerful technique that directly measures the heat released or absorbed during a binding event, allowing for the determination of the binding affinity (Kd), stoichiometry (n), and enthalpy of binding (ΔH).[7]

Experimental Protocol:

  • Protein and Ligand Preparation:

    • Express and purify the VHL-ElonginB-ElonginC (VCB) complex.

    • Dialyze the VCB protein extensively against the desired assay buffer (e.g., 20 mM HEPES pH 8.0).[8]

    • Dissolve the ligand in the final dialysis buffer to a concentration approximately 10-fold higher than the protein concentration.[8] To avoid solubility issues, a small percentage of DMSO can be used, ensuring the final concentration in the assay does not exceed a level that would interfere with the measurement.

  • ITC Instrument Setup:

    • Thoroughly clean the sample cell and injection syringe of the ITC instrument with detergent and water, followed by rinsing with the assay buffer.[8]

    • Load the protein solution (typically 50-60 µM) into the sample cell.[8]

    • Load the ligand solution into the injection syringe.

  • Titration:

    • Perform a series of injections of the ligand solution into the protein-containing sample cell while monitoring the heat changes.

    • A control experiment, titrating the ligand into buffer alone, should be performed to determine the heat of dilution.[4]

  • Data Analysis:

    • Integrate the raw ITC data to obtain the heat change per injection.

    • Subtract the heat of dilution from the binding data.

    • Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to determine the Kd, n, and ΔH.[4]

Fluorescence Polarization (FP) Competition Assay

FP is a solution-based technique that measures the change in the polarization of fluorescent light emitted from a labeled molecule upon binding to a larger partner.[9] In a competition assay format, an unlabeled test compound competes with a fluorescently labeled tracer for binding to the target protein.[10][11]

Experimental Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of the VCB protein complex in an appropriate assay buffer.

    • Synthesize or obtain a fluorescently labeled VHL ligand (tracer) with a known binding affinity. A common tracer is a FAM-labeled HIF-1α peptide.[12]

    • Prepare a serial dilution of the test compound (e.g., this compound).

  • Assay Setup:

    • In a low-volume, black microplate (e.g., 384-well), add the serially diluted test compound.

    • Add a fixed concentration of the VCB protein to each well.

    • Add a fixed concentration of the fluorescent tracer to each well.

    • Include control wells for the free tracer (no protein) and the bound tracer (protein and tracer, no competitor).

  • Measurement:

    • Incubate the plate at room temperature to allow the binding to reach equilibrium.

    • Measure the fluorescence polarization using a suitable plate reader.

  • Data Analysis:

    • Calculate the anisotropy or millipolarization (mP) values for each well.

    • Plot the mP values as a function of the logarithm of the competitor concentration.

    • Fit the resulting competition curve to a suitable model to determine the IC50 value of the test compound.

    • The IC50 value can be converted to a Ki value using the Cheng-Prusoff equation, provided the Kd of the fluorescent tracer is known.

Visualizations

The following diagrams illustrate key concepts and workflows related to the role of the trifluoromethyl group in VHL binding.

VHL_Binding_Pathway cluster_ligand Ligand Properties cluster_effects Effects on Binding cluster_vhl VHL Binding Ligand This compound CF3_Group Trifluoromethyl Group Ligand->CF3_Group Enhanced_Affinity Enhanced Binding Affinity CF3_Group->Enhanced_Affinity Favorable Interactions Conformational_Control Conformational Control CF3_Group->Conformational_Control Steric Influence Modulated_Properties Modulated Physicochemical Properties CF3_Group->Modulated_Properties Lipophilicity VHL VHL Protein Enhanced_Affinity->VHL Conformational_Control->VHL Modulated_Properties->VHL

Caption: Logical relationship of the trifluoromethyl group's influence on VHL binding.

ITC_Workflow Start Start Prepare_Samples Prepare VCB Protein and Ligand Solutions Start->Prepare_Samples Load_ITC Load Protein into Cell, Ligand into Syringe Prepare_Samples->Load_ITC Run_Titration Perform Titration Experiment Load_ITC->Run_Titration Control_Experiment Run Control Titration (Ligand into Buffer) Run_Titration->Control_Experiment Analyze_Data Integrate Raw Data, Subtract Heat of Dilution Control_Experiment->Analyze_Data Fit_Isotherm Fit Binding Isotherm to Determine Kd, n, ΔH Analyze_Data->Fit_Isotherm End End Fit_Isotherm->End

Caption: Experimental workflow for Isothermal Titration Calorimetry (ITC).

FP_Competition_Workflow Start Start Prepare_Reagents Prepare VCB Protein, Fluorescent Tracer, and Test Compound Start->Prepare_Reagents Setup_Plate Dispense Reagents into Microplate Prepare_Reagents->Setup_Plate Incubate Incubate to Reach Equilibrium Setup_Plate->Incubate Measure_FP Measure Fluorescence Polarization Incubate->Measure_FP Analyze_Data Plot mP vs. [Competitor] Measure_FP->Analyze_Data Fit_Curve Fit Competition Curve to Determine IC50 Analyze_Data->Fit_Curve End End Fit_Curve->End

Caption: Experimental workflow for Fluorescence Polarization (FP) Competition Assay.

Conclusion

The strategic incorporation of fluorine atoms, and by extension, trifluoromethyl groups, into (S,R,S)-Ahpc-based VHL ligands represents a promising avenue for enhancing their binding affinity and overall performance as both standalone inhibitors and as components of PROTAC degraders. While direct experimental data for this compound remains to be published, the existing body of research on analogous fluorinated VHL ligands strongly suggests that the trifluoromethyl group can play a pivotal role in optimizing ligand-protein interactions through a combination of favorable energetic contributions and conformational pre-organization. The detailed experimental protocols provided herein offer a robust framework for the quantitative characterization of such interactions, enabling researchers to further probe the structure-activity relationships of this important class of molecules.

References

Foundational Principles of (S,R,S)-Ahpc-O-CF3 in PROTAC Design: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality, hijacking the cell's endogenous ubiquitin-proteasome system to induce the degradation of specific proteins of interest. A critical component in the design of many potent PROTACs is the E3 ligase ligand, which recruits the cellular machinery responsible for protein ubiquitination. Among the most utilized E3 ligases is the von Hippel-Lindau (VHL) protein. The (S,R,S)-Ahpc (α-hydroxy-γ-prolyl-β-cyclohexylalanine) scaffold serves as a high-affinity VHL ligand. This technical guide focuses on the foundational principles of utilizing a specific derivative, (S,R,S)-Ahpc-O-CF3, in PROTAC design. The trifluoromethyl group in this derivative can modulate the physicochemical properties of the resulting PROTAC, potentially influencing its binding affinity, cell permeability, and metabolic stability. This document provides a comprehensive overview of its role in PROTAC design, including its mechanism of action, synthesis considerations, and data-driven insights into its application.

Core Concepts of PROTAC Technology and the Role of VHL

PROTACs are heterobifunctional molecules composed of three key components: a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. By bringing the POI and the E3 ligase into close proximity, the PROTAC facilitates the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to the POI. This polyubiquitination marks the POI for degradation by the 26S proteasome.

The VHL E3 ligase is frequently exploited in PROTAC design due to its well-characterized interaction with its endogenous substrate, the alpha subunit of the hypoxia-inducible factor 1 (HIF-1α). Small molecule VHL ligands, such as those based on the (S,R,S)-Ahpc scaffold, mimic the binding of HIF-1α to VHL, effectively hijacking the VHL E3 ligase complex for the degradation of a chosen target protein.

PROTAC_Mechanism cluster_0 PROTAC-mediated Ternary Complex Formation cluster_1 Ubiquitination POI Target Protein (POI) PROTAC PROTAC POI->PROTAC POI_Ub Polyubiquitinated POI POI->POI_Ub Polyubiquitination PROTAC->PROTAC VHL VHL E3 Ligase PROTAC->VHL E2_Ub E2-Ubiquitin E2_Ub->POI Ub Transfer Ub Ubiquitin Proteasome 26S Proteasome POI_Ub->Proteasome Degradation Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides

Figure 1: General mechanism of PROTAC-mediated protein degradation.

This compound as a VHL Ligand

The (S,R,S)-Ahpc core structure is a well-established peptidomimetic that binds to the VHL protein with high affinity. The trifluoromethyl (-O-CF3) modification on this scaffold can influence the ligand's properties in several ways:

  • Increased Lipophilicity: The trifluoromethoxy group generally increases the lipophilicity of a molecule, which can impact cell membrane permeability and oral bioavailability.

  • Metabolic Stability: The C-F bond is exceptionally strong, making the trifluoromethyl group resistant to metabolic degradation, which can lead to an improved pharmacokinetic profile.

  • Binding Affinity: The electronic properties of the trifluoromethyl group can alter the binding interactions with the VHL protein, potentially increasing or decreasing affinity depending on the specific interactions within the binding pocket.

A notable example of a PROTAC utilizing this specific VHL ligand is PROTAC SMARCA2/4-degrader-20 . This molecule targets the chromatin remodeling enzymes SMARCA2 and SMARCA4 for degradation.[1]

Quantitative Data on this compound-based PROTACs

While comprehensive quantitative data for PROTACs containing the this compound moiety are limited in publicly available literature, data from related compounds provide valuable insights into the expected performance. The following tables summarize available data for SMARCA2/4 degraders, including those with similar structural features.

Table 1: Degradation Potency of SMARCA2/4 PROTACs

PROTAC Name/IdentifierTarget(s)DC50 (nM)Dmax (%)Cell LineVHL Ligand MoietyReference
SMARCA2/4-degrader-20SMARCA2/4100-500 (for SMARCA4)>90 (qualitative)MV411, A549This compound [1]
Trifluoromethyl-PROTACSMARCA2~90% degradation at 100 nMNot ReportedH929Trifluoromethylated Ahpc[2]
PROTAC 1SMARCA2/4300 (SMARCA2), 250 (SMARCA4)~65 (SMARCA2), ~70 (SMARCA4)MV-4-11(S,R,S)-Ahpc derivative[3][4]
ACBI1SMARCA2/4Not ReportedPotent degradationNot Reported(S,R,S)-Ahpc derivative[3]
SMARCA2/4-degrader-1SMARCA2/4<100>90A549Not Specified[5]
PROTAC SMARCA2/4 degrader-38SMARCA2/43.0 (SMARCA2), 4.0 (SMARCA4)Not ReportedNot ReportedVHL ligand[6]

Table 2: Binding Affinities of VHL Ligands

LigandBinding Affinity (Kd or IC50) to VHLMethodReference
VH032 (parent of Ahpc)185 ± 7 nM (Kd)ITC[7]
VHL Ligand 14196 nM (IC50)Not Specified[1]
(S,R,S)-AHPC-MeUsed in ARV-771 (DC50 <1 nM)Not Specified[8]

Experimental Protocols

General Synthesis of (S,R,S)-Ahpc-based PROTACs

The synthesis of a PROTAC is a multi-step process that typically involves the separate synthesis of the POI ligand, the E3 ligase ligand with a linker attachment point, and their final conjugation. The synthesis of trifluoromethoxy proline derivatives has been reported and can be adapted for the creation of the this compound moiety.[9][10]

PROTAC_Synthesis_Workflow POI_Ligand POI Ligand Synthesis Final_PROTAC Final PROTAC POI_Ligand->Final_PROTAC VHL_Ligand This compound Synthesis VHL_Linker VHL Ligand-Linker Conjugate VHL_Ligand->VHL_Linker Linker Linker Synthesis Linker->VHL_Linker VHL_Linker->Final_PROTAC Coupling

Figure 2: General workflow for the synthesis of a PROTAC.

A general protocol for the final coupling step often involves standard amide bond formation:

  • Dissolve the POI ligand (containing a free amine or carboxylic acid) and the VHL ligand-linker conjugate (with the corresponding carboxylic acid or amine) in a suitable solvent such as DMF.

  • Add a coupling agent (e.g., HATU, HOBt) and a non-nucleophilic base (e.g., DIPEA).

  • Stir the reaction at room temperature until completion, monitoring by LC-MS.

  • Purify the final PROTAC product using reverse-phase HPLC.

Western Blot for Protein Degradation

This is a standard method to quantify the degradation of the target protein.

  • Cell Culture and Treatment: Plate cells at an appropriate density and treat with varying concentrations of the PROTAC for a specified time (e.g., 24 hours).

  • Cell Lysis: Harvest cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane and probe with a primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin). Subsequently, incubate with a secondary antibody conjugated to HRP.

  • Detection and Analysis: Visualize the protein bands using a chemiluminescent substrate and quantify the band intensities. Normalize the target protein levels to the loading control and calculate the percentage of degradation relative to a vehicle-treated control to determine DC50 and Dmax values.

Ternary Complex Formation Assays

Several biophysical techniques can be employed to confirm and quantify the formation of the POI-PROTAC-VHL ternary complex.

  • Surface Plasmon Resonance (SPR): Immobilize the VHL protein on a sensor chip and flow the PROTAC and POI over the surface to measure binding kinetics and affinity.

  • Isothermal Titration Calorimetry (ITC): Directly measure the heat changes upon binding of the components to determine the thermodynamics of ternary complex formation.

  • AlphaLISA (Amplified Luminescent Proximity Homestead Assay): A bead-based immunoassay where binding of the tagged POI and VHL in the presence of the PROTAC brings donor and acceptor beads into proximity, generating a luminescent signal.

A general AlphaLISA protocol involves:

  • Incubate the tagged VHL protein, tagged POI, and the PROTAC in an assay buffer.

  • Add AlphaLISA acceptor beads conjugated to an antibody recognizing one of the protein tags.

  • Add AlphaLISA donor beads conjugated to an antibody for the other protein tag.

  • Incubate in the dark and read the signal on a compatible plate reader.

Signaling Pathways and Biological Context

PROTACs utilizing this compound, such as SMARCA2/4-degrader-20, target key cellular regulators. SMARCA2 and SMARCA4 are the catalytic ATPase subunits of the SWI/SNF chromatin remodeling complex. This complex plays a crucial role in regulating gene expression by altering the structure of chromatin, thereby controlling the accessibility of DNA to transcription factors.

The degradation of SMARCA2/4 can have profound effects on cellular processes, including:

  • Transcription Regulation: Disruption of the SWI/SNF complex can lead to widespread changes in gene expression, affecting pathways involved in cell proliferation, differentiation, and survival.

  • DNA Damage Repair: SMARCA2/4 have been implicated in the DNA damage response, and their degradation may sensitize cancer cells to DNA-damaging agents.[2][11]

  • Synthetic Lethality: In cancers with mutations in one SWI/SNF subunit (e.g., SMARCA4), the cells may become dependent on the paralogous subunit (e.g., SMARCA2). Targeting the remaining subunit for degradation can be a powerful synthetic lethal therapeutic strategy.[12]

SMARCA_Pathway cluster_0 Chromatin Remodeling cluster_1 Gene Regulation SWI_SNF SWI/SNF Complex Nucleosome Nucleosome SWI_SNF->Nucleosome Binds SMARCA2_4 SMARCA2/4 (ATPase) SMARCA2_4->SWI_SNF Catalytic Subunit Degradation Degradation SMARCA2_4->Degradation Accessible_Chromatin Accessible Chromatin Nucleosome->Accessible_Chromatin Remodels to Transcription_Factors Transcription Factors Accessible_Chromatin->Transcription_Factors Allows Binding Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factors->Gene_Expression Regulates PROTAC SMARCA2/4 PROTAC (this compound based) PROTAC->SMARCA2_4 Induces Degradation of

Figure 3: Role of SMARCA2/4 in chromatin remodeling and gene expression.

PROTAC Design and Evaluation Workflow

The development of a novel PROTAC is an iterative process that involves design, synthesis, and rigorous biological evaluation.

PROTAC_Development_Workflow A Target Selection and Validation B Ligand Identification (POI & E3 Ligase) A->B C PROTAC Design (Linker Optimization) B->C D Chemical Synthesis C->D E In Vitro Evaluation (Binding, Ternary Complex) D->E E->C Iterative Optimization F Cellular Assays (Degradation, Phenotype) E->F F->C Iterative Optimization G In Vivo Studies (PK/PD, Efficacy) F->G H Lead Optimization G->H

Figure 4: General workflow for PROTAC development.

Conclusion

The this compound moiety is a valuable component in the PROTAC designer's toolkit for recruiting the VHL E3 ligase. Its trifluoromethoxy group offers the potential for enhanced metabolic stability and modulated physicochemical properties, which are critical for developing effective in vivo degraders. While specific quantitative data for PROTACs incorporating this exact ligand are still emerging, the available information on related compounds suggests that it can be incorporated into highly potent and selective degraders. The successful development of such PROTACs relies on a systematic approach encompassing rational design, chemical synthesis, and a suite of biophysical and cellular assays to validate their mechanism of action and biological activity. As the field of targeted protein degradation continues to evolve, the strategic use of modified E3 ligase ligands like this compound will be instrumental in advancing this therapeutic modality.

References

The Discovery and Development of AHPC-Based VHL Ligands: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core aspects of the discovery and development of (S,R,S)-α-hydroxy-γ-prolyl-β-cyclohexylalanine (AHPC)-based ligands for the von Hippel-Lindau (VHL) E3 ubiquitin ligase. These ligands have become instrumental in the advancement of targeted protein degradation, particularly through their incorporation into Proteolysis Targeting Chimeras (PROTACs). This guide provides a comprehensive overview of the key concepts, experimental methodologies, and critical data in this rapidly evolving field.

Introduction to AHPC-Based VHL Ligands and PROTACs

The ubiquitin-proteasome system (UPS) is the cell's primary mechanism for degrading intracellular proteins. E3 ubiquitin ligases, a key component of this system, are responsible for recognizing specific substrate proteins and facilitating their ubiquitination, marking them for degradation by the 26S proteasome.[1] The VHL protein is the substrate recognition component of the CRL2^VHL^ E3 ligase complex.[2]

PROTACs are heterobifunctional molecules that hijack the UPS to selectively degrade proteins of interest (POIs). They consist of a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two.[3] AHPC-based ligands are a cornerstone of PROTAC technology, serving as highly potent and specific recruiters of the VHL E3 ligase.[3][4] By inducing the formation of a ternary complex between the POI, the PROTAC, and the VHL E3 ligase, AHPC-based PROTACs trigger the ubiquitination and subsequent degradation of the target protein.[5]

The VHL Signaling Pathway and PROTAC Mechanism of Action

Under normal oxygen conditions (normoxia), the alpha subunit of the hypoxia-inducible factor (HIF-α) is hydroxylated by prolyl hydroxylase domain (PHD) enzymes. This post-translational modification allows for its recognition by the VHL E3 ligase complex, leading to its ubiquitination and proteasomal degradation.[6][7] In hypoxic conditions, this process is inhibited, leading to the stabilization of HIF-α and the activation of genes involved in the hypoxic response.[6] AHPC-based VHL ligands are peptidomimetic and were designed to mimic the hydroxylated HIF-α peptide, thereby binding to the same recognition pocket on VHL.[2]

The mechanism of action for an AHPC-based PROTAC can be visualized as follows:

VHL_PROTAC_Pathway PROTAC-Mediated Protein Degradation Pathway cluster_0 Cellular Environment cluster_1 Ternary Complex Formation cluster_2 Ubiquitination and Degradation PROTAC PROTAC POI Protein of Interest (POI) PROTAC->POI binds VHL_Complex VHL E3 Ligase Complex PROTAC->VHL_Complex recruits Ternary_Complex POI-PROTAC-VHL Complex Ub Ubiquitin Ubiquitination Poly-ubiquitination of POI Proteasome 26S Proteasome Degradation Proteasomal Degradation Ternary_Complex->Ubiquitination induces Ubiquitinated_POI Ub-POI Ubiquitination->Ubiquitinated_POI Ubiquitinated_POI->Degradation Peptides Degraded Peptides Degradation->Peptides PROTAC_Development_Workflow PROTAC Discovery and Development Workflow cluster_0 Design and Synthesis cluster_1 In Vitro Evaluation cluster_2 Lead Optimization and In Vivo Studies Target_Selection Target Protein Selection Ligand_Identification POI Ligand & E3 Ligand Selection (e.g., AHPC-based) Target_Selection->Ligand_Identification Linker_Design Linker Design & Optimization Ligand_Identification->Linker_Design PROTAC_Synthesis PROTAC Synthesis Linker_Design->PROTAC_Synthesis Binding_Assays Binary & Ternary Complex Binding Assays (TR-FRET, ITC) PROTAC_Synthesis->Binding_Assays Degradation_Assays Cellular Degradation Assays (Western Blot, MS) Binding_Assays->Degradation_Assays SAR Structure-Activity Relationship Analysis Degradation_Assays->SAR SAR->Linker_Design Iterative Optimization Lead_Optimization Lead PROTAC Optimization SAR->Lead_Optimization In_Vivo_PKPD In Vivo Pharmacokinetics & Pharmacodynamics Lead_Optimization->In_Vivo_PKPD Preclinical_Development Preclinical Candidate Selection In_Vivo_PKPD->Preclinical_Development

References

Methodological & Application

Application Notes and Protocols for PROTAC Synthesis Utilizing (S,R,S)-Ahpc-O-CF3

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) represent a revolutionary approach in drug discovery, enabling the targeted degradation of specific proteins by hijacking the cell's ubiquitin-proteasome system. A key component in the design of effective PROTACs is the E3 ligase ligand, which recruits the cellular machinery responsible for protein degradation. This document provides detailed protocols and application notes for the synthesis of PROTACs utilizing the (S,R,S)-Ahpc-O-CF3 moiety, a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase. The inclusion of the trifluoromethyl group can modulate the physicochemical properties of the resulting PROTAC, potentially influencing its cell permeability and metabolic stability.

The following sections detail the synthesis of a specific PROTAC, SMARCA2/4-degrader-20, which targets the chromatin remodeling proteins SMARCA2 and SMARCA4. The protocols provided are based on established chemical principles and information available in the public domain, offering a representative guide for the synthesis and characterization of similar PROTAC molecules.

PROTAC Synthesis and Characterization

The synthesis of a PROTAC is a multi-step process that involves the preparation of three key components: the E3 ligase ligand, a linker, and a warhead that binds to the target protein. These components are then coupled to form the final heterobifunctional molecule. In the case of SMARCA2/4-degrader-20, a derivative of this compound serves as the VHL ligand.

Quantitative Data Summary

The following table summarizes the key quantitative data for SMARCA2/4-degrader-20, a representative PROTAC synthesized using a derivative of this compound.

ParameterValueReference
Molecular Formula C50H58F3N11O6S[1]
Molecular Weight 998.13 g/mol [1]
SMARCA2 Degradation (DC50) <100 nM (in A549 and MV411 cells)[1]
SMARCA4 Degradation (DC50) 100-500 nM (in MV411 cells)[1]

Experimental Protocols

The synthesis of a PROTAC like SMARCA2/4-degrader-20 involves the coupling of a warhead, a linker, and the this compound derived E3 ligase ligand. While the specific, step-by-step synthesis of SMARCA2/4-degrader-20 is proprietary and detailed within patent literature, a general and representative protocol for the final coupling step is provided below. This protocol assumes the pre-synthesis of the warhead-linker intermediate and the this compound amine precursor.

General Protocol for Amide Bond Coupling

This protocol describes the final step in the PROTAC synthesis, which is the formation of an amide bond between the carboxylic acid-terminated warhead-linker component and the amine-functionalized this compound derivative.

Materials:

  • Warhead-linker-COOH (1.0 eq)

  • This compound-amine derivative (1.1 eq)

  • HATU (1.2 eq)

  • DIPEA (3.0 eq)

  • Anhydrous DMF

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Ethyl acetate (B1210297)

  • Anhydrous sodium sulfate

  • Silica (B1680970) gel for column chromatography

Procedure:

  • Dissolve the warhead-linker-COOH (1.0 eq) in anhydrous DMF.

  • To this solution, add HATU (1.2 eq) and DIPEA (3.0 eq).

  • Stir the mixture at room temperature for 15 minutes.

  • Add the this compound-amine derivative (1.1 eq) to the reaction mixture.

  • Continue stirring at room temperature for 4-16 hours, monitoring the reaction progress by LC-MS.

  • Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate.

  • Extract the product with ethyl acetate (3x).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the final PROTAC.

Characterization:

The purified PROTAC should be characterized by:

  • ¹H NMR and ¹³C NMR: To confirm the chemical structure.

  • High-Resolution Mass Spectrometry (HRMS): To confirm the molecular weight and elemental composition.

  • HPLC: To determine the purity of the final compound.

Diagrams

PROTAC Synthesis Workflow

The following diagram illustrates a generalized workflow for the synthesis and evaluation of a PROTAC.

G PROTAC Synthesis and Evaluation Workflow cluster_synthesis Synthesis cluster_characterization Characterization cluster_evaluation Biological Evaluation Warhead Synthesis Warhead Synthesis Linker Conjugation Linker Conjugation Warhead Synthesis->Linker Conjugation Couple Final Coupling Final Coupling Linker Conjugation->Final Coupling Couple E3 Ligase Ligand\n(this compound derivative) E3 Ligase Ligand (this compound derivative) E3 Ligase Ligand\n(this compound derivative)->Final Coupling Prepare Purification (HPLC) Purification (HPLC) Final Coupling->Purification (HPLC) Structural Verification\n(NMR, MS) Structural Verification (NMR, MS) Purification (HPLC)->Structural Verification\n(NMR, MS) Purity Analysis (HPLC) Purity Analysis (HPLC) Structural Verification\n(NMR, MS)->Purity Analysis (HPLC) In vitro Assays\n(Degradation, Cell Viability) In vitro Assays (Degradation, Cell Viability) Purity Analysis (HPLC)->In vitro Assays\n(Degradation, Cell Viability) In vivo Studies\n(PK/PD, Efficacy) In vivo Studies (PK/PD, Efficacy) In vitro Assays\n(Degradation, Cell Viability)->In vivo Studies\n(PK/PD, Efficacy)

Caption: A generalized workflow for PROTAC synthesis and evaluation.

PROTAC Mechanism of Action: SMARCA2/4 Degradation

The diagram below illustrates the mechanism by which a PROTAC targeting SMARCA2/4 induces the degradation of these proteins.

G Mechanism of PROTAC-mediated SMARCA2/4 Degradation cluster_0 Cellular Environment cluster_1 Ternary Complex Formation PROTAC SMARCA2/4 PROTAC (this compound based) SMARCA SMARCA2/4 (Target Protein) PROTAC->SMARCA Binds VHL VHL E3 Ligase PROTAC->VHL Recruits SMARCA->VHL Ubiquitination Proteasome Proteasome SMARCA->Proteasome Degradation VHL->SMARCA Polyubiquitination Ub Ubiquitin Degraded Peptides Degraded Peptides Proteasome->Degraded Peptides Releases

Caption: PROTAC-mediated degradation of SMARCA2/4 proteins.

References

Designing a PROTAC with (S,R,S)-Ahpc-O-CF3 for Targeted Degradation of BRD4

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the design, synthesis, and evaluation of a Proteolysis-Targeting Chimera (PROTAC) utilizing the (S,R,S)-Ahpc-O-CF3 moiety as a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase to induce the degradation of the Bromodomain-containing protein 4 (BRD4). BRD4 is a key epigenetic reader and a well-validated therapeutic target in oncology. These detailed application notes and protocols are intended for researchers, scientists, and drug development professionals working in the field of targeted protein degradation.

Introduction to PROTAC Technology and Component Selection

Proteolysis-Targeting Chimeras (PROTACs) are heterobifunctional molecules that harness the cell's ubiquitin-proteasome system to selectively degrade target proteins.[1] A PROTAC molecule consists of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two ligands. This tripartite architecture facilitates the formation of a ternary complex between the POI and the E3 ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.

1.1. Target Protein of Interest (POI): BRD4

Bromodomain-containing protein 4 (BRD4) is a member of the bromodomain and extra-terminal domain (BET) family of proteins. It plays a crucial role in the regulation of gene transcription, particularly of oncogenes such as c-MYC.[2][3] Its involvement in various cancers makes it a prime target for therapeutic intervention.

1.2. E3 Ligase Ligand: this compound

This compound is a derivative of (S,R,S)-Ahpc, a potent and well-characterized ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase. The trifluoromethyl group can enhance binding affinity and metabolic stability. VHL is a commonly recruited E3 ligase in PROTAC design due to its well-defined binding pocket and broad tissue expression.

1.3. POI Ligand (Warhead): JQ1

(+)-JQ1 is a potent and selective inhibitor of the BET bromodomains, making it an ideal "warhead" to target BRD4.[4][5] For PROTAC synthesis, a derivative of JQ1 with a suitable attachment point for the linker is required. A common derivative is JQ1-acid, which possesses a carboxylic acid handle for conjugation.

PROTAC Design and Synthesis

The design of the PROTAC involves connecting the JQ1 warhead to the this compound VHL ligand via a flexible linker. The linker length and composition are critical for optimal ternary complex formation and subsequent degradation efficiency. Polyethylene glycol (PEG) or alkyl chains are commonly used linkers.

2.1. Synthetic Strategy

A convergent synthetic approach is typically employed, where the warhead-linker and E3 ligase ligand-linker moieties are synthesized separately and then coupled. A common method for conjugation is through an amide bond formation using coupling reagents like HATU.[6][7][8]

2.2. Detailed Synthesis Protocol for a BRD4-Targeting PROTAC

This protocol describes the synthesis of a BRD4-targeting PROTAC by coupling a JQ1 derivative (JQ1-linker-amine) with this compound-acid.

Materials:

  • JQ1-linker-amine

  • This compound-acid

  • O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HATU)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • High-Performance Liquid Chromatography (HPLC) system

  • Mass Spectrometer (MS)

  • Nuclear Magnetic Resonance (NMR) spectrometer

Procedure:

  • Activation of this compound-acid: In a clean, dry round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve this compound-acid (1.0 eq) in anhydrous DMF. Add HATU (1.2 eq) and DIPEA (3.0 eq) to the solution. Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

  • Coupling Reaction: To the activated this compound-acid solution, add a solution of JQ1-linker-amine (1.1 eq) in anhydrous DMF.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or LC-MS until the starting materials are consumed (typically 4-12 hours).

  • Work-up: Once the reaction is complete, quench the reaction by adding water. Extract the product with a suitable organic solvent (e.g., ethyl acetate (B1210297) or DCM). Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography or preparative HPLC to obtain the desired PROTAC molecule.[9]

  • Characterization: Confirm the identity and purity of the final PROTAC product using NMR spectroscopy (¹H and ¹³C) and high-resolution mass spectrometry (HRMS).[10][11][12][]

In Vitro Evaluation of the PROTAC

A series of in vitro assays are essential to characterize the biological activity of the synthesized PROTAC.

3.1. Biochemical and Biophysical Assays

These assays confirm the binding of the PROTAC to its target protein and the E3 ligase, and the formation of the ternary complex.

Assay Purpose Typical Method Key Parameters Measured
Binary Binding Assay To determine the binding affinity of the PROTAC to BRD4 and VHL individually.Fluorescence Polarization (FP), Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC)Kd (dissociation constant)
Ternary Complex Formation Assay To confirm the formation of the BRD4-PROTAC-VHL ternary complex.SPR, Native Mass Spectrometry, Proximity-based assays (e.g., AlphaLISA, TR-FRET)Ternary complex stability, Cooperativity (α)

3.2. Cellular Assays

Cellular assays are performed to evaluate the ability of the PROTAC to induce the degradation of BRD4 in a cellular context and to assess its functional consequences.

3.2.1. Cell Culture

  • MCF-7 (Human Breast Adenocarcinoma): Culture in Eagle's Minimum Essential Medium (EMEM) supplemented with 10% fetal bovine serum (FBS), 0.01 mg/mL human recombinant insulin, and 1% penicillin-streptomycin.[4][14][15][16][17]

  • MDA-MB-231 (Human Breast Adenocarcinoma): Culture in Leibovitz's L-15 Medium supplemented with 10% FBS and 1% penicillin-streptomycin.[2][5][18][19]

3.2.2. BRD4 Degradation Assay (Western Blot)

This assay quantifies the reduction of BRD4 protein levels upon PROTAC treatment.[1][3][20]

Protocol:

  • Cell Seeding: Seed MCF-7 or MDA-MB-231 cells in 6-well plates and allow them to adhere overnight.

  • PROTAC Treatment: Treat the cells with increasing concentrations of the PROTAC (e.g., 0.1 nM to 10 µM) for various time points (e.g., 2, 4, 8, 16, 24 hours). Include a vehicle control (DMSO).

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them using RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate the membrane with a primary antibody against BRD4 overnight at 4°C.

    • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an ECL substrate and an imaging system.

    • Probe for a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.

  • Data Analysis: Quantify the band intensities using densitometry software. Normalize the BRD4 signal to the loading control and calculate the percentage of degradation relative to the vehicle control. Determine the DC₅₀ (concentration for 50% degradation) and Dₘₐₓ (maximum degradation).

Parameter Description
DC₅₀ The concentration of the PROTAC that induces 50% degradation of the target protein.
Dₘₐₓ The maximum percentage of target protein degradation achieved.

3.2.3. Cell Viability Assay

This assay assesses the effect of BRD4 degradation on cell proliferation and viability.[21][22][23][24]

Protocol (CellTiter-Glo® Luminescent Cell Viability Assay):

  • Cell Seeding: Seed cells in a 96-well opaque-walled plate.

  • PROTAC Treatment: Treat the cells with a range of PROTAC concentrations for 72 hours.

  • Assay Procedure:

    • Equilibrate the plate and CellTiter-Glo® reagent to room temperature.

    • Add CellTiter-Glo® reagent to each well.

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate for 10 minutes at room temperature to stabilize the luminescent signal.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

Parameter Description
IC₅₀ The concentration of the PROTAC that inhibits cell growth by 50%.

In Vivo Evaluation of the PROTAC

In vivo studies are crucial to assess the pharmacokinetic (PK), pharmacodynamic (PD), and efficacy of the PROTAC in a living organism.[25][26][27][28][29][30][31]

4.1. Mouse Xenograft Model

A xenograft model using human cancer cell lines implanted in immunodeficient mice is a standard preclinical model to evaluate the anti-tumor efficacy of a PROTAC.[25][27][30]

Protocol:

  • Cell Implantation: Subcutaneously inject MCF-7 or MDA-MB-231 cells into the flank of immunodeficient mice (e.g., nude or SCID mice).

  • Tumor Growth Monitoring: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • PROTAC Administration: Randomize the mice into treatment and vehicle control groups. Administer the PROTAC via a suitable route (e.g., intraperitoneal injection or oral gavage) at a predetermined dose and schedule.

  • Efficacy Assessment: Monitor tumor volume and body weight regularly. At the end of the study, euthanize the mice and excise the tumors for further analysis.

  • Pharmacodynamic (PD) Assessment: Collect tumor and plasma samples at various time points after PROTAC administration to measure BRD4 protein levels (by Western blot or immunohistochemistry) and PROTAC concentrations (by LC-MS/MS), respectively.

4.2. Pharmacokinetic (PK) Analysis

PK studies are performed to understand the absorption, distribution, metabolism, and excretion (ADME) properties of the PROTAC.[26][28][29][31][32][33]

Protocol:

  • PROTAC Administration: Administer a single dose of the PROTAC to mice via the intended clinical route.

  • Sample Collection: Collect blood samples at multiple time points.

  • Bioanalysis: Extract the PROTAC from the plasma and quantify its concentration using a validated LC-MS/MS method.

  • Data Analysis: Calculate key PK parameters such as Cₘₐₓ (maximum concentration), Tₘₐₓ (time to maximum concentration), AUC (area under the curve), and half-life (t₁/₂).

PK Parameter Description
Cₘₐₓ The maximum observed concentration of the PROTAC in plasma.
Tₘₐₓ The time at which Cₘₐₓ is observed.
AUC The total exposure to the PROTAC over time.
t₁/₂ The time required for the plasma concentration of the PROTAC to decrease by half.

Visualizations

PROTAC_Mechanism cluster_cell Cell PROTAC PROTAC (this compound-linker-JQ1) BRD4 BRD4 (POI) PROTAC->BRD4 binds VHL VHL (E3 Ligase) PROTAC->VHL binds Ternary_Complex BRD4-PROTAC-VHL Ternary Complex PROTAC->Ternary_Complex BRD4->Ternary_Complex VHL->Ternary_Complex Ternary_Complex->PROTAC Release Ub_BRD4 Ubiquitinated BRD4 Ternary_Complex->Ub_BRD4 Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ternary_Complex Proteasome Proteasome Ub_BRD4->Proteasome Recognition Degraded_Fragments Degraded Fragments Proteasome->Degraded_Fragments Degradation

Caption: PROTAC-mediated degradation of BRD4.

BRD4_Signaling_Pathway BRD4 BRD4 Chromatin Chromatin BRD4->Chromatin Binds to P_TEFb P-TEFb BRD4->P_TEFb Recruits PROTAC BRD4 PROTAC PROTAC->BRD4 Degrades Acetylated_Histones Acetylated Histones Acetylated_Histones->Chromatin RNA_Pol_II RNA Polymerase II P_TEFb->RNA_Pol_II Phosphorylates Transcription Transcription RNA_Pol_II->Transcription Initiates Oncogenes Oncogenes (e.g., c-MYC) Transcription->Oncogenes Upregulates Cell_Proliferation Cell Proliferation Oncogenes->Cell_Proliferation Promotes Apoptosis Apoptosis Oncogenes->Apoptosis Inhibits Tumor_Growth Tumor Growth Cell_Proliferation->Tumor_Growth

Caption: Simplified BRD4 signaling pathway and PROTAC intervention.

Experimental_Workflow Design 1. PROTAC Design - Target: BRD4 - E3 Ligand: this compound - Warhead: JQ1 Synthesis 2. Chemical Synthesis Design->Synthesis In_Vitro_Eval 3. In Vitro Evaluation Synthesis->In_Vitro_Eval Biochemical_Assays   - Binding Assays (FP, SPR)   - Ternary Complex Formation In_Vitro_Eval->Biochemical_Assays Cellular_Assays   - Degradation (Western Blot)   - Cell Viability (CTG) In_Vitro_Eval->Cellular_Assays In_Vivo_Eval 4. In Vivo Evaluation In_Vitro_Eval->In_Vivo_Eval Xenograft   - Efficacy Studies In_Vivo_Eval->Xenograft PK_PD   - PK/PD Analysis In_Vivo_Eval->PK_PD Lead_Optimization 5. Lead Optimization In_Vivo_Eval->Lead_Optimization Lead_Optimization->Synthesis Iterative Design

Caption: Workflow for designing and evaluating a BRD4-targeting PROTAC.

References

Application of (S,R,S)-Ahpc-O-CF3 in the Development of SMARCA2/4 Degraders: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this document provides detailed application notes and protocols for the utilization of (S,R,S)-Ahpc-O-CF3, a derivative of the von Hippel-Lindau (VHL) E3 ligase ligand, in the development of potent and selective SMARCA2/4 degraders.

Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of molecules that induce the degradation of specific target proteins by hijacking the cell's natural ubiquitin-proteasome system. A key component of a PROTAC is the E3 ligase ligand, which recruits an E3 ubiquitin ligase to the target protein. (S,R,S)-Ahpc (amino-hydroxy-phenyl-core) is a widely used VHL ligand scaffold. The trifluoromethyl ether (-O-CF3) functionalization of this core, as in this compound, plays a significant role in modulating the physicochemical properties and efficacy of the resulting PROTAC.

This document focuses on the application of this VHL ligand in the context of developing degraders for SMARCA2 and SMARCA4, two closely related ATP-dependent chromatin remodelers that are critical targets in cancer therapy, particularly in SMARCA4-deficient tumors where SMARCA2 becomes a synthetic lethal target.

Signaling Pathway of SMARCA2 Degradation

PROTACs containing a VHL ligand such as this compound operate by inducing the formation of a ternary complex between the target protein (SMARCA2), the PROTAC itself, and the VHL E3 ligase complex. This proximity leads to the ubiquitination of SMARCA2, marking it for degradation by the proteasome.

G cluster_0 Cellular Environment PROTAC This compound-based SMARCA2 PROTAC Ternary_Complex SMARCA2-PROTAC-VHL Ternary Complex PROTAC->Ternary_Complex SMARCA2 SMARCA2 Protein SMARCA2->Ternary_Complex VHL VHL E3 Ligase VHL->Ternary_Complex Ub_SMARCA2 Ubiquitinated SMARCA2 Ternary_Complex->Ub_SMARCA2 Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ub_SMARCA2 Proteasome 26S Proteasome Ub_SMARCA2->Proteasome Recognition & Degradation Degraded_SMARCA2 Degraded Peptides Proteasome->Degraded_SMARCA2

PROTAC-mediated SMARCA2 Degradation Pathway.

Quantitative Data of a Highly Potent SMARCA2 Degrader

While direct data for a PROTAC explicitly named as containing "this compound" is not prominently available in peer-reviewed literature, the well-characterized, orally bioavailable, and selective SMARCA2 degrader, ACBI2 , utilizes a VHL ligand with structural similarities. The data for ACBI2 serves as an excellent benchmark for researchers developing degraders with related VHL ligands.

Table 1: In Vitro Degradation Profile of ACBI2

Cell LineTarget ProteinDC50 (nM)Dmax (%)Time (h)
RKOSMARCA21>9018
RKOSMARCA432>9018
NCI-H1568SMARCA21-13>904/18
A549SMARCA2->904-18

DC50: Concentration for 50% maximal degradation. Dmax: Maximum degradation.

Table 2: In Vitro and In Vivo Efficacy of ACBI2

Assay TypeCell Line/ModelEndpointValue
Ternary Complex AffinityBiochemical AssayEC507 nM
Cell ViabilityNCI-H1568EC502 nM
Oral BioavailabilityMouse-22%
In Vivo EfficacyA549 XenograftTumor GrowthSignificant Inhibition

Experimental Protocols

Detailed methodologies for key experiments in the development and characterization of SMARCA2 degraders are provided below.

Experimental Workflow

The general workflow for developing and evaluating a SMARCA2 degrader is outlined in the diagram below.

G cluster_workflow SMARCA2 Degrader Development Workflow Synthesis PROTAC Synthesis (using this compound) Binding_Assay Ternary Complex Formation Assay (e.g., TR-FRET, FP) Synthesis->Binding_Assay Degradation_Assay Cellular Degradation Assay (Western Blot) Binding_Assay->Degradation_Assay Functional_Assay Cell Viability & Functional Assays Degradation_Assay->Functional_Assay In_Vivo_Studies In Vivo PK/PD & Efficacy Studies Functional_Assay->In_Vivo_Studies

Workflow for SMARCA2 Degrader Development.

Protocol 1: Western Blot for SMARCA2/4 Degradation

This protocol details the steps to quantify the degradation of SMARCA2 and SMARCA4 in cells treated with a PROTAC.

1. Cell Culture and Treatment:

  • Culture a relevant cell line (e.g., a SMARCA4-deficient cancer cell line like NCI-H1568 or a cell line expressing both SMARCA2 and SMARCA4 like RKO) to 70-80% confluency.

  • Treat cells with increasing concentrations of the PROTAC (e.g., 0.1 nM to 1 µM) and a vehicle control (e.g., DMSO) for a set time course (e.g., 4, 8, 18, 24 hours).

2. Cell Lysis and Protein Extraction:

  • After treatment, place the culture plates on ice and wash the cells twice with ice-cold phosphate-buffered saline (PBS).

  • Add an appropriate volume of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors.

  • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

  • Incubate the lysate on ice for 30 minutes, vortexing every 10 minutes.

  • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.

  • Carefully collect the supernatant containing the soluble proteins.

3. Protein Quantification:

  • Determine the protein concentration of each sample using a bicinchoninic acid (BCA) protein assay kit, following the manufacturer's instructions.

4. SDS-PAGE and Protein Transfer:

  • Prepare protein samples by mixing with Laemmli sample buffer and heating at 95-100°C for 5-10 minutes.

  • Load equal amounts of protein (typically 20-30 µg) into the wells of an SDS-polyacrylamide gel.

  • Perform electrophoresis until the dye front reaches the bottom of the gel.

  • Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

5. Immunoblotting:

  • Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against SMARCA2 and SMARCA4 (and a loading control like GAPDH or β-actin) overnight at 4°C with gentle agitation.

  • Wash the membrane three times for 10 minutes each with TBST.

  • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times for 10 minutes each with TBST.

  • Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using an appropriate imaging system.

6. Data Analysis:

  • Quantify the band intensities using densitometry software.

  • Normalize the SMARCA2 and SMARCA4 band intensities to the loading control.

  • Calculate the percentage of protein remaining relative to the vehicle-treated control.

  • Plot the percentage of remaining protein against the PROTAC concentration to determine the DC50 and Dmax values.

Protocol 2: Fluorescence Polarization (FP) Assay for Ternary Complex Formation

This protocol is used to assess the binding affinity and cooperativity of the PROTAC in forming the ternary complex.

1. Reagents and Materials:

  • Purified recombinant SMARCA2 bromodomain (BD) protein.

  • Purified recombinant VHL-ElonginB-ElonginC (VCB) complex.

  • A fluorescently labeled tracer that binds to either the SMARCA2 BD or the VCB complex.

  • The PROTAC of interest.

  • Assay buffer (e.g., PBS with 0.01% Tween-20 and 1 mM DTT).

  • Microplate reader capable of measuring fluorescence polarization.

2. Assay Procedure:

  • In a microplate, add a fixed concentration of the target protein (e.g., SMARCA2 BD) and the fluorescent tracer.

  • To measure the binary affinity of the PROTAC for the target protein, titrate increasing concentrations of the PROTAC into the wells containing the target protein and tracer.

  • To measure ternary complex formation, first saturate the PROTAC with one of the binding partners (e.g., VCB complex) at a concentration well above its Kd.

  • Then, titrate this pre-formed PROTAC-E3 ligase complex into wells containing the target protein (SMARCA2 BD) and the fluorescent tracer.

  • Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 30-60 minutes).

3. Data Acquisition and Analysis:

  • Measure the fluorescence polarization in each well using the microplate reader.

  • Plot the change in fluorescence polarization as a function of the titrant concentration.

  • Fit the data to a suitable binding model (e.g., a four-parameter logistic equation) to determine the binding affinity (Kd or IC50).

  • Cooperativity (alpha) can be calculated by comparing the affinity of the PROTAC for one protein in the presence and absence of the other. An alpha value greater than 1 indicates positive cooperativity, meaning the binding of one partner enhances the binding of the other.

Conclusion

The use of functionalized VHL ligands like this compound is a promising strategy in the development of SMARCA2/4 degraders. The trifluoromethyl group has been shown in some contexts to enhance selectivity for SMARCA2 over its close homolog SMARCA4, a critical attribute for developing safe and effective therapies for SMARCA4-deficient cancers. The detailed protocols and compiled data for the highly effective SMARCA2 degrader ACBI2 provide a valuable resource for researchers aiming to design and evaluate novel PROTACs in this therapeutic area. By following these guidelines, researchers can systematically advance their degrader development programs from initial synthesis to in vivo validation.

Application Notes and Protocols for the Synthesis of ARV-771-like Degraders using (S,R,S)-Ahpc Scaffolds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality designed to hijack the cell's natural protein degradation machinery to eliminate disease-causing proteins. These heterobifunctional molecules consist of a ligand that binds to a target protein of interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two. This tripartite assembly facilitates the formation of a ternary complex, leading to the ubiquitination of the POI and its subsequent degradation by the proteasome.

ARV-771 is a potent and well-characterized PROTAC that targets the Bromodomain and Extra-Terminal (BET) family of proteins (BRD2, BRD3, and BRD4) for degradation.[1][2] It achieves this by utilizing a derivative of (S,R,S)-Ahpc (also known as VH032) to engage the von Hippel-Lindau (VHL) E3 ligase.[1] The degradation of BET proteins has shown significant therapeutic potential in various cancers, including castration-resistant prostate cancer (CRPC).[1][3]

These application notes provide a detailed guide for the synthesis and evaluation of ARV-771-like degraders, with a focus on utilizing (S,R,S)-Ahpc-based building blocks. The provided protocols are intended to serve as a comprehensive resource for researchers in the field of targeted protein degradation.

Data Presentation

Biological Activity of ARV-771
Target ProteinBinding Affinity (Kd, nM)Degradation (DC50, nM) in 22Rv1 cells
BRD2 (BD1)34< 5
BRD2 (BD2)4.7< 5
BRD3 (BD1)8.3< 5
BRD3 (BD2)7.6< 5
BRD4 (BD1)9.6< 5
BRD4 (BD2)7.6< 5

Data compiled from multiple sources.[4][5] The DC50 is the concentration of the degrader that results in 50% degradation of the target protein.[1]

Physicochemical Properties of ARV-771
PropertyValue
Molecular FormulaC49H60ClN9O7S2
Molecular Weight986.64 g/mol
SolubilitySoluble in DMSO, ethanol, and DMF

Data compiled from multiple sources.

Signaling Pathway and Mechanism of Action

The mechanism of action of an ARV-771-like degrader involves the recruitment of the VHL E3 ligase to the BET target protein, leading to its ubiquitination and subsequent degradation by the proteasome.

PROTAC_Mechanism cluster_0 Cellular Environment cluster_1 Ternary Complex Formation cluster_2 Ubiquitination and Degradation PROTAC PROTAC Ternary_Complex BET-PROTAC-VHL Ternary Complex PROTAC->Ternary_Complex Binds BET_Protein BET Protein (e.g., BRD4) BET_Protein->Ternary_Complex Binds VHL_E3_Ligase VHL E3 Ligase VHL_E3_Ligase->Ternary_Complex Binds Ubiquitinated_BET Ubiquitinated BET Protein Ternary_Complex->Ubiquitinated_BET Ubiquitination Proteasome Proteasome Ubiquitinated_BET->Proteasome Recognition Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degradation Synthesis_Workflow Start Starting Materials VHL_Ligand_Synth Synthesis of (S,R,S)-Ahpc (VHL Ligand) Start->VHL_Ligand_Synth BET_Ligand_Synth Synthesis of BET Ligand (e.g., JQ1 analogue) Start->BET_Ligand_Synth Linker_Attach Attachment of Linker to (S,R,S)-Ahpc VHL_Ligand_Synth->Linker_Attach VHL_Linker VHL Ligand-Linker Linker_Attach->VHL_Linker Final_Coupling Final Coupling Reaction VHL_Linker->Final_Coupling BET_Ligand BET Ligand BET_Ligand_Synth->BET_Ligand BET_Ligand->Final_Coupling Purification Purification (e.g., HPLC) Final_Coupling->Purification Final_Product ARV-771-like Degrader Purification->Final_Product CoIP_Logic Input Cell Lysate from PROTAC-treated cells IP_VHL Immunoprecipitate with anti-VHL antibody Input->IP_VHL WB_BET Western Blot for BET Protein IP_VHL->WB_BET Result BET Protein Detected WB_BET->Result Conclusion Conclusion Ternary Complex Formed Result->Conclusion

References

Application Notes and Protocols: Cellular Uptake and Permeability Assays for (S,R,S)-Ahpc-O-CF3 based PROTACs

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Proteolysis-targeting chimeras (PROTACs) are a revolutionary therapeutic modality that leverages the cell's own ubiquitin-proteasome system (UPS) to selectively degrade target proteins.[1][2] These heterobifunctional molecules consist of a ligand that binds the protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[3] The (S,R,S)-Ahpc-O-CF3 moiety is a potent ligand for the von Hippel-Lindau (VHL) E3 ligase, a component frequently utilized in PROTAC design.[4]

A critical challenge in PROTAC development is their large size and complex physicochemical properties, which often lie outside the typical "rule-of-five" space for orally bioavailable drugs.[5][6] Consequently, their ability to permeate cell membranes and achieve sufficient intracellular concentrations is a key determinant of their efficacy.[7][8] Accurate and robust assessment of cellular uptake and permeability is therefore a crucial step in the optimization of this compound based PROTACs.[9] These application notes provide detailed protocols for key assays used to evaluate these parameters.

Mechanism of Action of this compound based PROTACs

PROTACs containing the this compound moiety function by hijacking the VHL E3 ligase complex.[4] The PROTAC first binds to the target Protein of Interest (POI) and the VHL E3 ligase, bringing them into close proximity and forming a ternary complex.[1][10] This proximity allows the E3 ligase to catalyze the transfer of ubiquitin from an E2-conjugating enzyme to the POI.[2][3] The polyubiquitinated POI is then recognized and degraded by the 26S proteasome, while the PROTAC molecule is released and can act catalytically to induce the degradation of further POI molecules.[2][11]

PROTAC_Mechanism cluster_cell Cell cluster_ternary Ternary Complex Formation PROTAC This compound PROTAC Ternary POI-PROTAC-VHL Ternary Complex PROTAC->Ternary POI Protein of Interest (POI) POI->Ternary VHL VHL E3 Ligase VHL->Ternary Ternary->PROTAC Recycling PolyUb_POI Poly-ubiquitinated POI Ternary->PolyUb_POI Ubiquitination Ub Ubiquitin (from E1/E2) Ub->Ternary Proteasome 26S Proteasome PolyUb_POI->Proteasome Recognition Degraded Degraded Peptides Proteasome->Degraded Degradation PROTAC_in->PROTAC

PROTAC Mechanism of Action.

Data Presentation: Summary of Assay Results

The following tables summarize representative quantitative data for a series of hypothetical this compound based PROTACs. These tables are designed for the clear and easy comparison of key permeability and uptake parameters.

Table 1: Permeability Data from PAMPA and Caco-2 Assays

PROTAC ID PAMPA Papp (10⁻⁶ cm/s) Caco-2 Papp (A→B) (10⁻⁶ cm/s) Caco-2 Papp (B→A) (10⁻⁶ cm/s) Efflux Ratio (B→A / A→B) Permeability Class
Ahpc-PROTAC-01 0.2 0.15 0.45 3.0 Low (Efflux Substrate)
Ahpc-PROTAC-02 1.5 1.2 1.3 1.1 Moderate
Ahpc-PROTAC-03 <0.1 <0.1 <0.1 - Very Low
Ahpc-PROTAC-04 5.2 4.8 5.0 1.0 High
Atenolol N/A <0.5 <0.5 ~1.0 Low Control

| Antipyrine | N/A | >5.0 | >5.0 | ~1.0 | High Control |

Table 2: Cellular Uptake Data by LC-MS/MS

PROTAC ID Cell Line Treatment Conc. (µM) Incubation Time (hr) Intracellular Conc. (nM) Cell/Medium Ratio
Ahpc-PROTAC-01 MCF-7 1 4 85 0.085
Ahpc-PROTAC-02 MCF-7 1 4 450 0.450
Ahpc-PROTAC-03 MCF-7 1 4 25 0.025
Ahpc-PROTAC-04 MCF-7 1 4 1200 1.200
Ahpc-PROTAC-01 22Rv1 1 4 110 0.110

| Ahpc-PROTAC-02 | 22Rv1 | 1 | 4 | 520 | 0.520 |

Experimental Protocols

Parallel Artificial Membrane Permeability Assay (PAMPA)

The PAMPA model is a high-throughput, cell-free assay that predicts passive transcellular permeability.[12] It measures the diffusion of a compound from a donor compartment through an artificial lipid membrane to an acceptor compartment.[7]

PAMPA_Workflow PAMPA Experimental Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Analysis A Prepare 4% Lecithin in Dodecane D Coat PVDF membrane of Donor Plate with 5 µL Lecithin Solution A->D B Prepare PROTAC Stock (e.g., 10 mM in DMSO) C Prepare Donor Solution (PROTAC in PBS, pH 7.4) B->C F Add Donor Solution to Donor Plate C->F D->F E Add PBS to Acceptor Plate G Assemble Sandwich Plate (Donor on top of Acceptor) E->G F->G H Incubate for 5-18 hours at Room Temperature G->H I Separate Plates H->I J Quantify PROTAC Conc. in Donor and Acceptor wells (LC-MS/MS or UV-Vis) I->J K Calculate Apparent Permeability (Papp) J->K

PAMPA Experimental Workflow.

Protocol:

  • Prepare Lipid Solution : Prepare a 4% (w/v) solution of L-α-phosphatidylcholine (lecithin) in dodecane.[13] Sonicate the mixture to ensure complete dissolution.[14]

  • Prepare PROTAC Solutions : Prepare a 10 mM stock solution of the this compound based PROTAC in DMSO. From this, prepare the final donor solution (e.g., 100 µM) in Phosphate-Buffered Saline (PBS) at pH 7.4. The final DMSO concentration should be kept low (<1%).

  • Coat Donor Plate : Using a multichannel pipette, carefully add 5 µL of the lecithin/dodecane solution to each well of a 96-well PVDF filter donor plate, ensuring the pipette tip does not touch the membrane.[14]

  • Prepare Acceptor Plate : Add 300 µL of PBS (pH 7.4) to each well of a 96-well acceptor plate.

  • Start Assay : Add 150 µL of the PROTAC donor solution to each well of the lipid-coated donor plate.

  • Assemble and Incubate : Carefully place the donor plate onto the acceptor plate, creating a "sandwich". Incubate the assembled plate at room temperature for 5 to 18 hours. To minimize evaporation, place the assembly in a sealed container with wet paper towels.[14]

  • Sample Collection : After incubation, carefully separate the plates. Collect samples from both the donor and acceptor wells for analysis.

  • Quantification : Analyze the concentration of the PROTAC in the donor and acceptor wells using a validated LC-MS/MS method or UV-Vis spectroscopy.[12]

  • Data Analysis : Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (-VD * VA / ((VD + VA) * A * t)) * ln(1 - ([C]A / [C]eq)) Where VD is the volume of the donor well, VA is the volume of the acceptor well, A is the surface area of the membrane, t is the incubation time, [C]A is the concentration in the acceptor well, and [C]eq is the equilibrium concentration.

Caco-2 Permeability Assay

The Caco-2 assay is a cell-based model that mimics the human intestinal epithelium.[15] It provides a comprehensive assessment of permeability by accounting for passive diffusion, active transport, and efflux mechanisms.[7][16]

Caco2_Workflow Caco-2 Permeability Assay Workflow cluster_culture Cell Culture & Monolayer Formation cluster_assay Permeability Assay cluster_analysis Analysis A Seed Caco-2 cells on Transwell™ inserts B Culture for 18-22 days to form a differentiated, polarized monolayer A->B C Verify monolayer integrity (TEER measurement) B->C D Wash monolayer with pre-warmed HBSS C->D E Add PROTAC solution to Apical (A→B) or Basolateral (B→A) side D->E F Add fresh HBSS to the receiver compartment D->F G Incubate for 2 hours at 37°C, 5% CO₂ E->G F->G H Collect samples from Donor and Receiver sides G->H I Quantify PROTAC concentration via LC-MS/MS H->I J Calculate Papp (A→B, B→A) and Efflux Ratio I->J Uptake_Workflow Cellular Uptake LC-MS/MS Workflow cluster_cell_treatment Cell Treatment cluster_sample_prep Sample Preparation cluster_analysis Quantification A Seed cells in a multi-well plate and culture overnight B Treat cells with known concentration of PROTAC A->B C Incubate for desired time (e.g., 4 hours) at 37°C B->C D Aspirate media, wash cells 3x with ice-cold PBS C->D E Lyse cells (e.g., with RIPA buffer or acetonitrile) D->E F Collect cell lysate E->F G Perform protein precipitation (e.g., with cold acetonitrile) F->G H Centrifuge and collect the supernatant G->H I Analyze supernatant by LC-MS/MS H->I J Quantify PROTAC amount using a standard curve I->J K Normalize to cell number or protein concentration J->K L Calculate Intracellular Concentration K->L

References

Determining the Degradation Capacity of (S,R,S)-Ahpc-O-CF3 Containing PROTACs: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for determining the DC50 (half-maximal degradation concentration) and Dmax (maximum degradation) of Proteolysis Targeting Chimeras (PROTACs) that contain the (S,R,S)-Ahpc-O-CF3 moiety as a von Hippel-Lindau (VHL) E3 ligase ligand. These parameters are critical for characterizing the potency and efficacy of PROTACs in inducing the degradation of specific target proteins.

Introduction to this compound Containing PROTACs

PROTACs are heterobifunctional molecules that harness the cell's ubiquitin-proteasome system to selectively degrade target proteins.[1] They consist of a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[2][3] The this compound moiety is a potent ligand for the VHL E3 ligase, one of the most commonly used E3 ligases in PROTAC design.[4][5] By recruiting VHL, these PROTACs mediate the ubiquitination and subsequent proteasomal degradation of the target protein.[2]

This document outlines protocols for quantifying the degradation of target proteins such as SMARCA2/4 and Smad3, which have been targeted by VHL-recruiting PROTACs.[6][7]

Data Presentation: DC50 and Dmax of Representative PROTACs

The following tables summarize the degradation data for representative PROTACs targeting SMARCA2/4. While the specific use of "this compound" is not always explicitly stated, these examples utilize VHL ligands and provide a benchmark for expected performance.

Table 1: Degradation Data for SMARCA2/4-targeting PROTACs

PROTAC NameTarget ProteinCell LineDC50Dmax
PROTAC SMARCA2/4-degrader-20SMARCA2A549, MV411< 100 nM[8]> 90%[8]
SMARCA4MV411100-500 nM[6]> 90%[8]
SMD-3236SMARCA2RKO< 1 nM[9]> 95%[9]
YDR1SMARCA2H179269 nM (24h), 60 nM (48h)[10]87% (24h), 94% (48h)[10]
YD54SMARCA2H17928.1 nM (24h), 16 nM (48h)[10]98.9% (24h), 99.2% (48h)[10]

Signaling Pathway and Experimental Workflow

PROTAC_Mechanism

Experimental_Workflow

Experimental Protocols

Herein are detailed protocols for three common methods to determine the DC50 and Dmax of PROTACs.

Western Blotting

This is the most common method for quantifying protein degradation.

Materials:

  • Cell line expressing the target protein

  • This compound containing PROTAC

  • Cell culture medium and reagents

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA or Bradford protein assay kit

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against the target protein

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imager and analysis software

Protocol:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) for a predetermined time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.[11]

  • SDS-PAGE and Transfer: Normalize protein amounts, prepare samples with Laemmli buffer, and separate proteins by SDS-PAGE. Transfer the proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane and then incubate with the primary antibody for the target protein overnight at 4°C. Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Detection and Analysis: Add ECL substrate and visualize the protein bands using a chemiluminescence imager.[11] Quantify band intensities using densitometry software and normalize to the loading control. Calculate the percentage of protein degradation relative to the vehicle control and plot a dose-response curve to determine the DC50 and Dmax.[11]

Flow Cytometry

Flow cytometry allows for the quantification of intracellular protein levels on a single-cell basis.[12][13]

Materials:

  • Cells treated with PROTAC as described above

  • PBS

  • Fixation buffer (e.g., 4% paraformaldehyde)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Fluorescently conjugated primary antibody against the target protein or a primary antibody and a fluorescently conjugated secondary antibody

  • Flow cytometer

Protocol:

  • Cell Harvesting and Fixation: Harvest the treated cells and wash with PBS. Fix the cells with fixation buffer.[12]

  • Permeabilization: Permeabilize the cells with permeabilization buffer.[12]

  • Antibody Staining: Incubate the permeabilized cells with the fluorescently conjugated antibody against the target protein.[12]

  • Data Acquisition: Analyze the samples on a flow cytometer, collecting fluorescence data from a sufficient number of cells (e.g., 10,000 events).[12]

  • Data Analysis: Gate on the single-cell population and quantify the mean fluorescence intensity (MFI) for each treatment condition. Calculate the percentage of protein degradation relative to the vehicle control and plot a dose-response curve to determine the DC50 and Dmax.

HiBiT/NanoBRET Assay

This is a sensitive, real-time method for monitoring protein degradation in live cells.[14][15]

Materials:

  • Cell line with the target protein endogenously tagged with HiBiT

  • LgBiT protein (for lytic assays) or a cell line co-expressing LgBiT (for live-cell assays)

  • White, opaque 96-well or 384-well plates

  • This compound containing PROTAC

  • Nano-Glo® HiBiT Lytic Detection System (for endpoint assays) or Nano-Glo® Live Cell Assay System (for kinetic assays)

  • Luminometer

Protocol:

  • Cell Seeding: Plate the HiBiT-tagged cells in white-walled multi-well plates.[11]

  • PROTAC Treatment: Add serial dilutions of the PROTAC to the cells.

  • Luminescence Measurement (Endpoint): After the desired incubation time, add the lytic reagent containing the Nano-Glo® substrate and measure luminescence.[11]

  • Luminescence Measurement (Kinetic): For live-cell assays, add the live-cell substrate and measure luminescence at regular intervals over time.[11]

  • Data Analysis: Normalize the luminescence signal to the vehicle control. For endpoint assays, plot a dose-response curve to determine the DC50 and Dmax. For kinetic assays, the rate of degradation can also be determined.[14]

By following these detailed protocols, researchers can accurately and efficiently determine the DC50 and Dmax of their this compound containing PROTACs, enabling robust characterization of these novel therapeutic agents.

References

Application Notes and Protocols for Click Chemistry with (S,R,S)-Ahpc Derivatives in Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to (S,R,S)-Ahpc in PROTAC Technology

(S,R,S)-Ahpc, a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, is a cornerstone in the development of Proteolysis-Targeting Chimeras (PROTACs).[1][2] PROTACs are heterobifunctional molecules designed to hijack the cell's natural protein disposal machinery—the ubiquitin-proteasome system (UPS)—to selectively eliminate disease-causing proteins.[3][4] A typical PROTAC consists of three components: a "warhead" that binds to the target protein, an E3 ligase-recruiting ligand, and a linker that connects the two.[5] (S,R,S)-Ahpc serves as a highly effective VHL-recruiting ligand, initiating the ubiquitination and subsequent degradation of the target protein.[1][2]

Click chemistry, particularly the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), has emerged as a powerful tool for the rapid and efficient synthesis of PROTAC libraries.[6][7][8] This is often accomplished by using derivatives of (S,R,S)-Ahpc that are functionalized with either an azide (B81097) or an alkyne group, allowing for modular assembly with a target protein ligand bearing the complementary functionality.[9][10][11]

Key Applications of Click Chemistry with (S,R,S)-Ahpc Derivatives

The primary application of click chemistry with (S,R,S)-Ahpc derivatives is in the streamlined discovery and optimization of PROTACs for targeted protein degradation. This approach offers several advantages:

  • Modular Synthesis: Enables the rapid assembly of diverse PROTAC libraries by combining different warheads, linkers, and the (S,R,S)-Ahpc E3 ligase ligand.[7]

  • Accelerated Discovery: Facilitates high-throughput synthesis and screening workflows, such as the "Direct-to-Biology" (D2B) approach, where crude reaction mixtures are directly used in cellular assays.[9][12][13]

  • Linker Optimization: Allows for the efficient exploration of various linker lengths and compositions, a critical factor in the formation of a stable and productive ternary complex between the target protein, PROTAC, and E3 ligase.[3]

Signaling Pathway: PROTAC-Mediated Protein Degradation

The mechanism of action for a PROTAC utilizing an (S,R,S)-Ahpc derivative involves coopting the ubiquitin-proteasome pathway to induce the degradation of a target protein.

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC ((S,R,S)-Ahpc-Linker-Warhead) Ternary_Complex POI-PROTAC-VHL Ternary Complex PROTAC->Ternary_Complex Binds POI Protein of Interest (POI) POI->Ternary_Complex Binds VHL VHL E3 Ligase Complex VHL->Ternary_Complex Binds PolyUb_POI Poly-ubiquitinated POI Ternary_Complex->PolyUb_POI Facilitates Poly-ubiquitination Ub Ubiquitin (Ub) E1 E1 Activating Enzyme Ub->E1 ATP-dependent Activation E2 E2 Conjugating Enzyme E1->E2 Ub Transfer E2->VHL Ub Transfer Proteasome 26S Proteasome PolyUb_POI->Proteasome Recognition & Binding Proteasome->PROTAC Recycled Degraded_POI Degraded Peptides Proteasome->Degraded_POI Degradation

Caption: PROTAC-mediated protein degradation pathway.

Experimental Workflow: Direct-to-Biology (D2B) PROTAC Synthesis and Screening

The D2B workflow streamlines the discovery of active PROTACs by integrating small-scale synthesis directly with biological screening, bypassing traditional purification steps.[12][13]

D2B_Workflow cluster_synthesis Plate-Based Synthesis (e.g., 384-well) cluster_screening High-Throughput Screening Start_Materials Stock Solutions: 1. (S,R,S)-Ahpc-Linker-Azide 2. POI Ligand-Alkyne Library 3. CuAAC Reagents Dispensing Automated Dispensing into Reaction Plate Start_Materials->Dispensing Reaction CuAAC Click Reaction (e.g., room temp, 1-2h) Dispensing->Reaction Crude_PROTACs Crude PROTAC Library in Reaction Plate Reaction->Crude_PROTACs Dilution Serial Dilution of Crude PROTACs Crude_PROTACs->Dilution Transfer Cell_Treatment Addition to Cultured Cells Expressing Target Protein Dilution->Cell_Treatment Incubation Incubation (e.g., 18-24h) Cell_Treatment->Incubation Degradation_Assay Target Protein Quantification (e.g., HiBiT, Western Blot) Incubation->Degradation_Assay Data_Analysis Data Analysis & Hit Identification Degradation_Assay->Data_Analysis

Caption: Direct-to-Biology (D2B) workflow for PROTAC discovery.

Data Presentation: Quantitative Analysis

The following tables summarize representative quantitative data for the synthesis and activity of PROTACs using (S,R,S)-Ahpc derivatives and click chemistry.

Table 1: Representative CuAAC Reaction Conditions for PROTAC Synthesis

ParameterConditionReference
Reactants(S,R,S)-Ahpc-Linker-Azide, POI Ligand-Alkyne[14]
Concentration30-60 mM[14]
Copper SourceCuSO₄[14][15]
Reducing AgentSodium Ascorbate (B8700270)[14][15]
LigandTHPTA (optional, for biomolecule stability)[15]
SolventDMSO/H₂O or other suitable buffer[14][15]
TemperatureRoom Temperature[14]
Reaction Time1-3 hours[14]
Reaction Volume5-10 µL (for D2B)[14]

Table 2: Biological Activity of Representative PROTACs Synthesized via Click Chemistry

PROTACTarget ProteinCell LineDC₅₀ (nM)Dₘₐₓ (%)Reference
sEH PROTAC Hit 1sEHHEK293T< 1~91[14]
sEH PROTAC Hit 2sEHHEK293T< 1~96[14]
ARCC-4Androgen ReceptorVCaP5-500 (dose-dependent degradation)Not specified[16]

DC₅₀: Half-maximal degradation concentration. Dₘₐₓ: Maximum degradation.

Experimental Protocols

Protocol 1: Synthesis of (S,R,S)-Ahpc-PEG-Azide

This protocol describes a general method for the synthesis of an azide-functionalized (S,R,S)-Ahpc derivative, a key building block for CuAAC-mediated PROTAC synthesis.[17]

Materials:

  • (S,R,S)-Ahpc

  • Azido-PEG-acid (e.g., 1-azido-3,6,9-trioxaundecan-11-oic acid)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • Saturated aqueous NaHCO₃ solution

  • Brine

  • Anhydrous Na₂SO₄

  • Silica (B1680970) gel for column chromatography

  • Solvents for chromatography (e.g., Dichloromethane/Methanol (B129727) gradient)

Procedure:

  • Dissolve (S,R,S)-Ahpc (1 equivalent) and azido-PEG-acid (1.1 equivalents) in anhydrous DMF.

  • Add HATU (1.2 equivalents) and DIPEA (3 equivalents) to the solution.

  • Stir the reaction mixture at room temperature under an inert atmosphere (e.g., nitrogen or argon) for 4-6 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable solvent system (e.g., a gradient of methanol in dichloromethane) to afford the desired (S,R,S)-Ahpc-PEG-azide.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for PROTAC Synthesis (D2B Workflow)[14]

This protocol outlines a miniaturized CuAAC reaction for the synthesis of a PROTAC library in a 384-well plate, suitable for a Direct-to-Biology workflow.

Materials:

  • Stock solution of (S,R,S)-Ahpc-Linker-Azide in DMSO.

  • Stock solutions of a library of POI Ligand-Alkyne derivatives in DMSO.

  • Stock solution of CuSO₄ in water.

  • Freshly prepared stock solution of sodium ascorbate in water.

  • DMSO

  • 384-well PCR plate

Procedure:

  • Prepare stock solutions of the azide and alkyne components at a concentration that will result in a final reaction concentration of approximately 30-60 mM.

  • In each well of the 384-well plate, combine the (S,R,S)-Ahpc-Linker-Azide stock solution (e.g., 1 µL of a 300 mM stock) and the respective POI Ligand-Alkyne stock solution (e.g., 1 µL of a 300 mM stock).

  • Prepare a premix of CuSO₄ and sodium ascorbate. For a final concentration of 1 mM CuSO₄ and 5 mM sodium ascorbate, mix the appropriate volumes of their stock solutions.

  • Add the CuSO₄/sodium ascorbate premix to each well to initiate the reaction. The final reaction volume is typically 5-10 µL.

  • Seal the plate and allow the reaction to proceed at room temperature for 1-3 hours.

  • After the reaction, the crude PROTAC mixtures are ready for direct use in biological assays. A small aliquot can be taken for LC-MS analysis to confirm product formation.

Protocol 3: Western Blot for PROTAC-induced Protein Degradation

This protocol describes a standard method to quantify the degradation of a target protein following treatment with a PROTAC.

Materials:

  • Cultured cells expressing the target protein.

  • PROTAC stock solution in DMSO.

  • Cell culture medium.

  • Phosphate-buffered saline (PBS).

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

  • BCA protein assay kit.

  • SDS-PAGE gels, running buffer, and transfer buffer.

  • PVDF or nitrocellulose membrane.

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Primary antibody specific for the target protein.

  • Primary antibody for a loading control (e.g., GAPDH, β-actin).

  • HRP-conjugated secondary antibody.

  • Chemiluminescent substrate.

  • Imaging system for chemiluminescence detection.

Procedure:

  • Seed cells in a multi-well plate and allow them to adhere overnight.

  • Treat the cells with a range of concentrations of the PROTAC (and a vehicle control, e.g., DMSO) for a specified time (e.g., 18-24 hours).

  • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Determine the protein concentration of each lysate using a BCA assay.

  • Normalize the protein concentrations and prepare samples for SDS-PAGE.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody for the target protein and the loading control overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and add the chemiluminescent substrate.

  • Acquire the signal using an imaging system and quantify the band intensities using image analysis software.

  • Normalize the target protein band intensity to the loading control to determine the extent of degradation.

References

Troubleshooting & Optimization

troubleshooting low degradation efficiency with (S,R,S)-Ahpc-O-CF3 PROTACs

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with (S,R,S)-Ahpc-O-CF3 Proteolysis Targeting Chimeras (PROTACs). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges, with a specific focus on issues related to degradation efficiency that may arise from the unique physicochemical properties of the trifluoromethoxy (-O-CF3) group.

Frequently Asked Questions (FAQs)

Q1: What is the role of the (S,R,S)-Ahpc moiety in my PROTAC?

A1: The (S,R,S)-Ahpc (aminohydroxy-isobutyl-proline-cyclohexyl) component of your PROTAC is a high-affinity ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase. Its function is to recruit the VHL E3 ligase to your protein of interest (POI), thereby inducing its ubiquitination and subsequent degradation by the proteasome.

Q2: How might the -O-CF3 (trifluoromethoxy) group on my PROTAC affect its performance?

A2: The trifluoromethoxy group can significantly influence your PROTAC's physicochemical properties. It is known to increase lipophilicity and metabolic stability.[1][2][3][4][5][6] This can have several downstream effects:

  • Increased Cell Permeability: Higher lipophilicity may enhance the ability of the PROTAC to cross cell membranes.[1][6]

  • Altered Solubility: The increased hydrophobicity might decrease aqueous solubility, potentially leading to precipitation in cell culture media.

  • Impact on Ternary Complex Formation: Changes in the electronic and steric properties of the VHL ligand due to the -O-CF3 group could subtly affect the stability and conformation of the crucial ternary complex (Target Protein-PROTAC-VHL).

Q3: What is the "hook effect" and how does it relate to my experiments?

A3: The "hook effect" is a phenomenon where increasing the concentration of a PROTAC beyond an optimal point leads to a decrease in target protein degradation.[7][8][9][10][11] This results in a bell-shaped dose-response curve. It occurs because at very high concentrations, the PROTAC is more likely to form binary complexes (PROTAC-Target or PROTAC-VHL) rather than the productive ternary complex required for degradation.[7][8] This is a critical consideration in all PROTAC experiments, as testing at too high a concentration can misleadingly suggest your compound is inactive.

Troubleshooting Guide: Low Degradation Efficiency

Here we address specific issues you might encounter during your experiments with this compound PROTACs.

Issue 1: No or very low target protein degradation observed.

This is a common starting point for troubleshooting and requires a systematic approach to identify the root cause.

Troubleshooting Workflow for No/Low Degradation

A No/Low Degradation Observed B Verify Compound Integrity & Solubility A->B Start Here C Assess Cell Permeability B->C If Compound is Stable & Soluble D Confirm Target Engagement C->D If Permeable E Check E3 Ligase (VHL) Expression D->E If Target is Engaged F Evaluate Ternary Complex Formation E->F If VHL is Expressed G Assess Proteasome Activity F->G If Ternary Complex Forms cluster_0 Optimal PROTAC Concentration cluster_1 High PROTAC Concentration (Hook Effect) A Target Protein D Ternary Complex (Target-PROTAC-VHL) A->D B PROTAC B->D C VHL E3 Ligase C->D E Ubiquitination D->E F Proteasomal Degradation E->F G Target Protein J Binary Complex (Target-PROTAC) G->J H PROTAC H->J K Binary Complex (VHL-PROTAC) H->K I VHL E3 Ligase I->K L No Degradation J->L K->L

References

Technical Support Center: Optimizing Linker Length and Composition for (S,R,S)-Ahpc-O-CF3 PROTACs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the optimization of linker length and composition for (S,R,S)-Ahpc-O-CF3 PROTACs. The this compound moiety serves as a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1][2]

Frequently Asked Questions (FAQs)

Q1: What is the fundamental role of the linker in a PROTAC?

A1: The linker in a Proteolysis Targeting Chimera (PROTAC) is a crucial component that connects the ligand binding to the target protein of interest (POI) and the ligand recruiting an E3 ubiquitin ligase.[3] Its primary function is to facilitate the formation of a stable and productive ternary complex between the target protein and the E3 ligase, which is essential for the subsequent ubiquitination and proteasomal degradation of the target protein.[4][5] The linker's length, composition, and attachment points are critical determinants of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the geometry of the ternary complex.[1]

Q2: What are the most commonly used linker types for VHL-recruiting PROTACs?

A2: The most prevalent linker motifs used in PROTAC design are polyethylene (B3416737) glycol (PEG) and alkyl chains of varying lengths.[1][6] PEG linkers can enhance the aqueous solubility of the PROTAC molecule.[2][7] More rigid linkers, incorporating structures like piperazine (B1678402) or piperidine, are also employed to modulate conformational flexibility and improve cell permeability.[8] The choice of linker is often determined empirically for each specific target and warhead combination.[3]

Q3: How does linker length impact the degradation efficiency of an this compound PROTAC?

A3: Linker length is a critical parameter that must be optimized for each PROTAC system. An optimal linker length allows for the formation of a stable ternary complex. If the linker is too short, it may cause steric hindrance, preventing the target protein and VHL from coming together effectively. Conversely, if the linker is too long, it may lead to an unstable or non-productive ternary complex, reducing the efficiency of ubiquitination.[5][9] The optimal linker length is typically determined by synthesizing a library of PROTACs with varying linker lengths and evaluating their degradation activity.[1]

Q4: How does linker composition, beyond just length, affect PROTAC performance?

A4: Linker composition significantly influences a PROTAC's physicochemical properties, such as solubility, cell permeability, and metabolic stability. For instance, incorporating hydrophilic moieties like PEG can improve solubility, while more rigid structures can reduce the number of rotatable bonds and potentially pre-organize the PROTAC into a bioactive conformation.[8] The composition can also introduce new interactions within the ternary complex, affecting its stability and cooperativity.[3]

Q5: What is the "hook effect" and how can linker design help mitigate it?

A5: The "hook effect" is a phenomenon where at high concentrations, a PROTAC can form binary complexes (PROTAC-target protein or PROTAC-VHL) more readily than the productive ternary complex, leading to a decrease in degradation efficiency. A well-designed linker can promote positive cooperativity in the formation of the ternary complex, making it more stable and less prone to dissociation into binary complexes. This can help to mitigate the hook effect.

Troubleshooting Guide

This section addresses common issues encountered during the optimization of this compound PROTACs.

Issue 1: My PROTAC shows good binding to the target protein and VHL in binary assays but does not induce degradation in cells.

  • Possible Cause 1: Suboptimal Ternary Complex Formation. The linker may not be facilitating a productive ternary complex.

    • Troubleshooting Steps:

      • Vary Linker Length: Synthesize and test a series of PROTACs with different linker lengths (e.g., PEG2, PEG4, PEG6).

      • Modify Linker Composition: Introduce more rigid or flexible elements into the linker to alter its conformational properties.

      • Biophysical Analysis: Use techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to directly assess ternary complex formation and stability.

  • Possible Cause 2: Poor Cell Permeability. The PROTAC may not be reaching its intracellular target.

    • Troubleshooting Steps:

      • Assess Physicochemical Properties: Analyze the cLogP and polar surface area of your PROTAC.

      • Modify Linker: Incorporate more lipophilic or rigid components into the linker to potentially improve permeability.[8]

      • Cellular Uptake Assays: Perform experiments to directly measure the intracellular concentration of the PROTAC.

Issue 2: The observed maximal degradation (Dmax) is low, even at high PROTAC concentrations.

  • Possible Cause: Inefficient Ubiquitination. The geometry of the ternary complex may not be optimal for the transfer of ubiquitin from the E2 enzyme to the target protein.

    • Troubleshooting Steps:

      • Systematically Vary Linker Length and Composition: Even subtle changes can significantly alter the orientation of the recruited proteins.

      • Change Linker Attachment Point: If possible, alter the point at which the linker is attached to the warhead or the this compound moiety.

      • Ubiquitination Assays: Perform in vitro or cellular ubiquitination assays to directly assess the ubiquitination of the target protein.

Issue 3: I am observing a significant "hook effect" at higher concentrations.

  • Possible Cause: Low Cooperativity in Ternary Complex Formation. The binary complexes are more stable than the ternary complex.

    • Troubleshooting Steps:

      • Linker Optimization: A linker that better pre-organizes the PROTAC for ternary complex formation can enhance cooperativity. Experiment with more rigid linkers.[8]

      • Biophysical Characterization: Use SPR or ITC to determine the cooperativity (alpha value) of your system. A higher alpha value indicates more stable ternary complex formation.

Data Presentation

The following tables provide illustrative quantitative data on the impact of linker length and composition on the degradation of a hypothetical target protein (Protein X) by this compound PROTACs.

Table 1: Effect of PEG Linker Length on Protein X Degradation

PROTAC IDLinker CompositionLinker Length (atoms)DC50 (nM)Dmax (%)
PROTAC-1PEG815075
PROTAC-2PEG115092
PROTAC-3PEG142595
PROTAC-4PEG178088
PROTAC-5PEG2020070

Data is hypothetical and for illustrative purposes only.

Table 2: Effect of Linker Composition on Protein X Degradation (Constant Length)

PROTAC IDLinker CompositionLinker Length (atoms)DC50 (nM)Dmax (%)
PROTAC-3PEG142595
PROTAC-6Alkyl Chain144590
PROTAC-7Piperazine-containing141598

Data is hypothetical and for illustrative purposes only.

Experimental Protocols

Protocol 1: Western Blot Analysis of Protein Degradation

  • Cell Culture and Treatment: Seed cells at an appropriate density in 6-well plates. The following day, treat the cells with a range of PROTAC concentrations for a specified time (e.g., 24 hours).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting: Load equal amounts of protein onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane and then incubate with a primary antibody specific to the target protein and a loading control (e.g., GAPDH, β-actin). Subsequently, incubate with an appropriate HRP-conjugated secondary antibody.

  • Detection: Visualize the protein bands using an ECL substrate and an imaging system. Quantify band intensities to determine the extent of protein degradation.[10]

Protocol 2: Isothermal Titration Calorimetry (ITC) for Ternary Complex Analysis

  • Sample Preparation: Prepare solutions of the purified target protein, VHL/Elongin B/Elongin C (VBC) complex, and the PROTAC in the same dialysis buffer.

  • Instrument Setup: Set the experimental temperature (e.g., 25°C) on the ITC instrument.

  • Titration:

    • To measure binary binding, titrate the PROTAC into the target protein solution or the VBC solution.

    • To measure ternary complex formation, titrate the target protein into a solution containing a pre-incubated mixture of the PROTAC and the VBC complex.

  • Data Analysis: Integrate the heat-flow peaks for each injection and plot the heat change against the molar ratio to determine the binding affinity (Kd) and stoichiometry.

Visualizations

PROTAC_Mechanism cluster_0 PROTAC Action Cycle cluster_1 Target_Protein Target Protein (POI) Ternary_Complex Ternary Complex (POI-PROTAC-VHL) Target_Protein->Ternary_Complex Binds to Warhead PROTAC This compound PROTAC VHL_E3_Ligase VHL E3 Ligase VHL_E3_Ligase->Ternary_Complex Binds to (S,R,S)-Ahpc Ubiquitination Poly-ubiquitination Ternary_Complex->Ubiquitination Recruits E2-Ub Ub Ubiquitin (Ub) Ub->Ubiquitination Proteasome Proteasome Ubiquitination->Proteasome Targeting for Degradation Degradation Degraded Peptides Proteasome->Degradation

Caption: The catalytic cycle of PROTAC-mediated protein degradation.

Troubleshooting_Workflow start No Target Degradation Observed q1 Good binary binding to POI and VHL? start->q1 check_binding Re-evaluate Warhead and This compound binding q1->check_binding No q2 Is Ternary Complex Formation Favorable? q1->q2 Yes a1_yes Yes a1_no No optimize_linker Optimize Linker: - Length - Composition - Attachment Point q2->optimize_linker No q3 Is the PROTAC Cell Permeable? q2->q3 Yes a2_yes Yes a2_no No optimize_linker->q2 Re-evaluate improve_permeability Modify Linker to Improve Physicochemical Properties (e.g., reduce PSA, increase rigidity) q3->improve_permeability No check_ubiquitination Assess Target Ubiquitination and Proteasome Activity q3->check_ubiquitination Yes a3_yes Yes a3_no No improve_permeability->q3 Re-evaluate end Successful Degradation check_ubiquitination->end

Caption: Troubleshooting workflow for failed protein degradation.

References

Technical Support Center: (S,R,S)-Ahpc-O-CF3 Based Degraders and the PROTAC Hook Effect

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers utilizing (S,R,S)-Ahpc-O-CF3 based PROTACs. This resource provides troubleshooting guidance and answers to frequently asked questions to help you navigate your experiments and effectively address the PROTAC hook effect.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in PROTACs?

This compound is a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1][2] Its specific stereochemistry, (S,R,S), is crucial for its binding to VHL.[1] In a PROTAC (Proteolysis Targeting Chimera), this moiety serves as the "hook" to recruit the VHL E3 ligase. The trifluoromethyl (-CF3) group is often incorporated into small molecules to enhance properties such as metabolic stability and cell permeability. When incorporated into a PROTAC, this compound facilitates the formation of a ternary complex between the target protein, the PROTAC, and the VHL E3 ligase, leading to the ubiquitination and subsequent degradation of the target protein.[3][4]

Q2: What is the PROTAC "hook effect"?

The hook effect is a phenomenon observed in PROTAC experiments where increasing the concentration of the PROTAC beyond an optimal point leads to a decrease in the degradation of the target protein.[5][6][7] This results in a bell-shaped dose-response curve.[6][7] The effect arises from the formation of non-productive binary complexes at high PROTAC concentrations.[7][8] Specifically, the PROTAC can independently bind to either the target protein or the E3 ligase, preventing the formation of the productive ternary complex (Target Protein-PROTAC-E3 Ligase) that is necessary for degradation.[7][8]

Q3: What are the primary consequences of the hook effect in my experiments?

The main consequence of the hook effect is the potential for misinterpretation of your data.[7] It can lead to an underestimation of the PROTAC's potency and efficacy. Key parameters like the DC50 (concentration for 50% degradation) and Dmax (maximum degradation) can be inaccurately determined if the hook effect is not properly characterized.[7] This can lead to selecting suboptimal compounds or using inappropriate concentrations in further experiments.

Troubleshooting Guide

This guide addresses common issues encountered when working with this compound based degraders, with a focus on the hook effect.

Problem Possible Cause Suggested Solution
No target degradation observed at any concentration. 1. Poor cell permeability of the PROTAC. [6] 2. Low or no expression of VHL E3 ligase in the cell line. [6] 3. The target protein is not expressed in the cell line. 4. The this compound moiety is inactive due to incorrect stereochemistry. [1] 5. The PROTAC molecule has degraded. [6]1. Perform a cell permeability assay. If permeability is low, consider optimizing the linker or using a cell line with higher uptake. 2. Confirm VHL expression using Western Blot or qPCR.[6] 3. Verify target protein expression via Western Blot. 4. Synthesize and test a control PROTAC with an inactive epimer of the VHL ligand.[1] 5. Prepare fresh stock solutions of the PROTAC.[6]
A significant hook effect is observed (bell-shaped curve). 1. High PROTAC concentration leading to binary complex formation. [5][7] 2. Imbalanced binding affinities of the PROTAC for the target and VHL. [5] 3. Poor ternary complex stability and low cooperativity. [5]1. Perform a wider dose-response curve with more dilution points at higher concentrations to accurately determine the optimal degradation concentration (DC50) and the onset of the hook effect.[5][6] 2. Measure the binary binding affinities using biophysical assays like SPR or ITC. Consider redesigning the warhead or linker to achieve more balanced affinities.[5] 3. Characterize the ternary complex using biophysical assays (SPR, BLI, ITC) to assess its stability and cooperativity.[5][9] Synthesize and test PROTACs with different linker lengths and compositions to promote more stable ternary complex formation.[5]
Weak or no ternary complex formation detected in biophysical assays (e.g., SPR, BLI, ITC). 1. Steric hindrance due to a suboptimal linker (too short or too rigid). [5] 2. Negative cooperativity, where binding of one protein partner decreases affinity for the other. [5]1. Synthesize and test PROTACs with longer or more flexible linkers.[5] 2. If negative cooperativity is observed, a redesign of the PROTAC, including the warhead, linker, and E3 ligase ligand, may be necessary to promote positive cooperativity.[5]
Target degradation is observed, but it is not VHL-dependent. The PROTAC may be inducing degradation through an off-target E3 ligase or another mechanism. 1. VHL Ligand Competition Assay: Co-treat cells with your PROTAC and an excess of a free VHL ligand (e.g., (S,R,S)-Ahpc). A rescue of degradation confirms VHL engagement.[1] 2. Inactive Epimer Control: A PROTAC with an inactive VHL ligand stereoisomer should not induce degradation.[1]

Experimental Protocols

Here are detailed protocols for key experiments to characterize your this compound based PROTAC and investigate the hook effect.

Cellular Degradation Assay (Western Blot)

This protocol is for determining the dose-response of target protein degradation.[6][10]

  • Cell Seeding: Plate cells at a suitable density in multi-well plates and allow them to adhere overnight.

  • Compound Preparation: Prepare serial dilutions of your this compound based PROTAC in cell culture medium. A wide concentration range (e.g., 0.1 nM to 10 µM) is recommended to identify the full dose-response curve, including the hook effect.[6]

  • Treatment: Treat cells with the different PROTAC concentrations for a predetermined time (e.g., 4, 8, 16, or 24 hours).[10] Include a vehicle control (e.g., DMSO).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.[6][10]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[6][10]

  • Western Blotting:

    • Load equal amounts of protein onto an SDS-PAGE gel.

    • Transfer proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate with a primary antibody against your target protein overnight at 4°C.

    • Use a loading control antibody (e.g., GAPDH, β-actin) to ensure equal protein loading.[10]

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody.

    • Develop the blot using an ECL substrate and visualize the bands.[6]

  • Data Analysis: Quantify band intensities using densitometry software. Normalize the target protein band intensity to the loading control. Plot the normalized protein levels against the log of the PROTAC concentration to generate a dose-response curve and determine DC50 and Dmax.[6]

Ternary Complex Formation Assay (Co-Immunoprecipitation)

This protocol helps to confirm that your PROTAC can induce the formation of the ternary complex in a cellular context.[7]

  • Cell Treatment: Treat cells with your PROTAC at a concentration expected to be optimal for degradation. It is advisable to co-treat with a proteasome inhibitor (e.g., MG132) to prevent the degradation of the target protein and stabilize the ternary complex.[7]

  • Cell Lysis: Lyse the cells using a non-denaturing Co-IP lysis buffer.

  • Immunoprecipitation:

    • Pre-clear the cell lysate by incubating with protein A/G beads.

    • Incubate the pre-cleared lysate with an antibody against your target protein (or an epitope tag).

    • Add protein A/G beads to capture the antibody-antigen complex.[7]

  • Washing: Wash the beads several times with Co-IP buffer to remove non-specific binding.

  • Elution: Elute the protein complexes from the beads.

  • Western Blot Analysis: Run the eluate on an SDS-PAGE gel and probe for the presence of VHL and your target protein. The presence of VHL in the target protein immunoprecipitate indicates ternary complex formation.

In Vitro Ubiquitination Assay

This assay directly measures the ubiquitination of the target protein induced by the PROTAC.[11][12][13]

  • Reaction Setup: In a reaction tube, combine the purified target protein, E1 activating enzyme, E2 conjugating enzyme, ubiquitin, ATP, and your this compound based PROTAC.

  • Initiation: Start the reaction by adding the purified VHL E3 ligase complex.

  • Incubation: Incubate the reaction at 37°C for a specified time.

  • Termination: Stop the reaction by adding SDS-PAGE sample buffer.

  • Western Blot Analysis: Run the reaction mixture on an SDS-PAGE gel and transfer to a membrane. Probe the membrane with an antibody against the target protein or an anti-ubiquitin antibody. A high-molecular-weight smear or distinct bands corresponding to ubiquitinated target protein indicates successful ubiquitination.[12]

Visualizations

The following diagrams illustrate key concepts and workflows related to this compound based degraders.

PROTAC_Mechanism cluster_0 PROTAC-Mediated Degradation PROTAC This compound PROTAC Ternary_Complex Ternary Complex (Target-PROTAC-VHL) PROTAC->Ternary_Complex Target Target Protein Target->Ternary_Complex E3_Ligase VHL E3 Ligase E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Ub Transfer Proteasome 26S Proteasome Ubiquitination->Proteasome Recognition Degradation Target Protein Degradation Proteasome->Degradation Degrades

Caption: PROTAC Mechanism of Action

Hook_Effect cluster_1 The Hook Effect High_PROTAC High PROTAC Concentration Binary_Target Binary Complex (Target-PROTAC) High_PROTAC->Binary_Target Binary_E3 Binary Complex (VHL-PROTAC) High_PROTAC->Binary_E3 Reduced_Ternary Reduced Ternary Complex Formation Binary_Target->Reduced_Ternary Inhibits Binary_E3->Reduced_Ternary Inhibits Reduced_Degradation Decreased Degradation Reduced_Ternary->Reduced_Degradation

Caption: The PROTAC Hook Effect

Troubleshooting_Workflow Start Start: No/Low Degradation or Hook Effect Dose_Response Perform Wide Dose-Response (Western Blot) Start->Dose_Response Check_Expression Check Target & VHL Expression Levels Dose_Response->Check_Expression If still no degradation Ternary_Complex_Assay Assess Ternary Complex Formation (Co-IP) Dose_Response->Ternary_Complex_Assay If hook effect observed VHL_Competition VHL Competition Assay Dose_Response->VHL_Competition Confirm on-target Check_Expression->Ternary_Complex_Assay Biophysical_Assays Biophysical Characterization (SPR, ITC, BLI) Ternary_Complex_Assay->Biophysical_Assays If complex formation is weak Optimize_Linker Optimize PROTAC Linker Biophysical_Assays->Optimize_Linker Successful_Degradation Successful Targeted Degradation Optimize_Linker->Successful_Degradation Inactive_Control Test Inactive Epimer Control VHL_Competition->Inactive_Control Inactive_Control->Successful_Degradation If controls validate mechanism

References

Technical Support Center: Minimizing Off-Target Effects of (S,R,S)-Ahpc-O-CF3 PROTACs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize off-target effects of PROTACs utilizing the (S,R,S)-Ahpc-O-CF3 E3 ligase ligand. This ligand recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase to induce targeted protein degradation.

Disclaimer

While the protocols and troubleshooting advice provided are based on established principles for PROTACs, specific quantitative data for off-target effects of PROTACs synthesized with this compound are not extensively available in public literature. Therefore, the quantitative data presented in this guide is hypothetical and for illustrative purposes only to demonstrate best practices in data presentation and interpretation. Researchers should generate their own experimental data for their specific PROTAC molecules.

Troubleshooting Guide

This guide addresses common issues encountered during experiments with this compound-based PROTACs and provides potential solutions to minimize off-target effects.

Problem Potential Cause Recommended Solution
High Cell Toxicity - Off-target protein degradation.- High PROTAC concentration.- Solvent toxicity.- Perform a dose-response cell viability assay (e.g., MTT or CellTiter-Glo) to determine the cytotoxic concentration.- Lower the PROTAC concentration to the minimal effective dose for on-target degradation.- Ensure the final solvent concentration (e.g., DMSO) is not toxic to the cells.
Inconsistent Degradation Results - Variable cell health or passage number.- Inconsistent PROTAC dosage.- PROTAC instability in culture media.- Standardize cell culture conditions, including seeding density and passage number.- Prepare fresh serial dilutions of the PROTAC for each experiment.- Assess the stability of the PROTAC in your experimental media over time using methods like LC-MS.
"Hook Effect" Observed - High PROTAC concentrations leading to the formation of non-productive binary complexes (PROTAC-Target or PROTAC-VHL) instead of the productive ternary complex.- Perform a wide dose-response experiment to identify the optimal concentration range for degradation and observe the characteristic bell-shaped curve.- Test the PROTAC at lower concentrations (nanomolar to low micromolar range) to find the optimal point for maximal degradation.
Suspected Off-Target Protein Degradation - Lack of selectivity of the target-binding warhead.- Unfavorable ternary complex conformation due to linker design.- Formation of non-selective ternary complexes with other proteins.- Conduct global proteomics (e.g., mass spectrometry) to identify unintended protein degradation across the proteome.- If off-targets are identified, consider redesigning the PROTAC with a more selective warhead for the protein of interest.- Systematically vary the linker length and composition to improve the selectivity of the ternary complex.
Phenotype Does Not Correlate with On-Target Degradation - The observed phenotype is due to off-target effects.- The phenotype is a downstream consequence of on-target degradation.- Perform washout experiments: remove the PROTAC and monitor the reversal of the phenotype and recovery of the target protein.- Use a non-degrading control molecule (e.g., one with a mutated VHL ligand) to see if the phenotype persists.- Validate that the phenotype correlates with the kinetics of on-target degradation.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for PROTACs using the this compound ligand?

A1: PROTACs synthesized with this compound are heterobifunctional molecules. One end of the PROTAC binds to the target protein of interest (e.g., SMARCA2/4 or Smad3), while the this compound moiety recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase. This brings the target protein and the E3 ligase into close proximity, forming a ternary complex. This proximity allows the E3 ligase to transfer ubiquitin molecules to the target protein, marking it for degradation by the proteasome.

Q2: What are the potential off-target effects of this compound based PROTACs?

A2: Off-target effects can arise from several sources:

  • Degradation-dependent off-targets: The PROTAC may induce the degradation of proteins other than the intended target. This can occur if other proteins share structural similarities with the target's binding domain or if the ternary complex forms non-selectively with other proteins. While VHL-based PROTACs are generally considered to have a more favorable off-target profile compared to some other E3 ligase recruiters, empirical validation is crucial.

  • Degradation-independent off-targets: The molecule itself might have pharmacological effects independent of its degradation activity. These can be caused by the target-binding or VHL-binding moieties of the PROTAC.

  • Pathway-related effects: The degradation of the target protein can lead to downstream effects on interconnected signaling pathways. For instance, a PROTAC targeting Smad3 might also influence the HIF-α pathway.

Q3: How can I experimentally identify off-target effects?

A3: A comprehensive approach is recommended to identify off-target effects. The gold standard is global proteomics analysis using techniques like mass spectrometry (e.g., TMT-based quantitative proteomics). This allows for an unbiased, proteome-wide view of protein level changes following PROTAC treatment. Any significantly downregulated proteins, other than the intended target, should be considered potential off-targets and validated by orthogonal methods like Western Blotting.

Q4: What is the "hook effect" and how can I avoid it?

A4: The "hook effect" is a phenomenon where increasing the concentration of a PROTAC beyond an optimal point leads to a decrease in degradation efficiency. This occurs because at very high concentrations, the PROTAC is more likely to form binary complexes (PROTAC-target or PROTAC-VHL) rather than the productive ternary complex (Target-PROTAC-VHL), which is necessary for degradation. To avoid this, it is essential to perform a full dose-response curve to identify the optimal concentration range for target degradation.

Q5: What are some examples of signaling pathways that could be affected by this compound based PROTACs?

A5: Based on known PROTACs synthesized with (S,R,S)-AHPC derivatives, potential signaling pathways that could be modulated include:

  • Chromatin Remodeling: PROTACs targeting SMARCA2/4 would directly impact the function of the SWI/SNF chromatin remodeling complex.

  • TGF-β/Smad Signaling: PROTACs targeting Smad3 would interfere with the canonical TGF-β signaling pathway.

  • Hypoxia Response: PROTACs that stabilize HIF-α would activate the hypoxia-inducible factor signaling pathway.

Quantitative Data Summary (Hypothetical)

The following table presents hypothetical quantitative data for a representative this compound based PROTAC targeting SMARCA2. This data is for illustrative purposes to guide your own data analysis.

Parameter SMARCA2 (On-Target) SMARCA4 (Potential Off-Target) BRD4 (Control Protein)
DC50 (nM) 15> 1000> 10000
Dmax (%) 9520< 5
Time to Dmax (hours) 816N/A
Cell Viability IC50 (µM) 5N/AN/A

Experimental Protocols

Western Blot for PROTAC-Induced Degradation

This protocol outlines the steps for treating cells with a PROTAC and quantifying the degradation of the target protein.

  • Materials:

    • Cell culture reagents

    • This compound based PROTAC and vehicle control (e.g., DMSO)

    • Ice-cold Phosphate-Buffered Saline (PBS)

    • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

    • BCA protein assay kit

    • Laemmli sample buffer

    • SDS-PAGE gels and electrophoresis apparatus

    • PVDF or nitrocellulose membranes and transfer apparatus

    • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

    • Primary antibodies against the target protein and a loading control (e.g., GAPDH, β-actin)

    • HRP-conjugated secondary antibody

    • Chemiluminescent substrate and imaging system

  • Procedure:

    • Cell Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with a range of PROTAC concentrations and a vehicle control for the desired time points.

    • Cell Lysis: After treatment, wash cells twice with ice-cold PBS. Add lysis buffer, scrape the cells, and collect the lysate. Incubate on ice for 30 minutes and then centrifuge to pellet cell debris. Collect the supernatant.

    • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

    • Sample Preparation: Normalize the protein concentration of all samples. Add Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.

    • SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel. After electrophoresis, transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Immunoblotting: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate with the primary antibody against the target protein overnight at 4°C. Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detection and Analysis: Wash the membrane again with TBST. Apply the chemiluminescent substrate and capture the signal using an imaging system. Quantify the band intensities using densitometry software and normalize to the loading control.

Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation

This protocol is to confirm the formation of the Target-(S,R,S)-Ahpc-O-CF3 PROTAC-VHL ternary complex.

  • Materials:

    • Cell culture reagents and treatment compounds as above

    • Non-denaturing lysis buffer

    • Antibody against VHL or the target protein for immunoprecipitation

    • Control IgG from the same species as the IP antibody

    • Protein A/G agarose (B213101) or magnetic beads

    • Wash buffer

    • Elution buffer (e.g., Laemmli sample buffer)

    • Western Blotting reagents

  • Procedure:

    • Cell Treatment and Lysis: Treat cells with the PROTAC, a vehicle control, and a proteasome inhibitor (e.g., MG132) to prevent degradation of the target. Lyse the cells in a non-denaturing lysis buffer.

    • Pre-clearing Lysate: Incubate the cell lysate with Protein A/G beads for 1 hour at 4°C to reduce non-specific binding. Centrifuge and collect the supernatant.

    • Immunoprecipitation: Add the primary antibody (e.g., anti-VHL) or control IgG to the pre-cleared lysate and incubate overnight at 4°C.

    • Capture Immunocomplex: Add Protein A/G beads to capture the antibody-protein complexes and incubate for 2-4 hours at 4°C.

    • Washing: Pellet the beads and wash them three times with wash buffer to remove non-specifically bound proteins.

    • Elution and Analysis: Elute the bound proteins by resuspending the beads in Laemmli sample buffer and boiling. Analyze the eluted proteins by Western Blotting, probing for the target protein.

Mass Spectrometry for Global Proteome Analysis

This protocol provides a general workflow for identifying off-target protein degradation.

  • Materials:

    • Cell culture reagents and treatment compounds

    • Lysis buffer suitable for mass spectrometry

    • Reagents for protein digestion (e.g., DTT, iodoacetamide, trypsin)

    • LC-MS/MS system

  • Procedure:

    • Sample Preparation: Treat cells with the PROTAC and controls. Harvest and lyse the cells.

    • Protein Digestion: Quantify the protein and digest it into peptides using trypsin.

    • LC-MS/MS Analysis: Analyze the peptide samples using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.

    • Data Analysis: Use appropriate software to identify and quantify proteins from the mass spectrometry data. Compare the protein abundance between PROTAC-treated and control samples to identify significantly downregulated proteins.

Cell Viability Assay (MTT Assay)

This protocol measures cell viability to assess the cytotoxicity of the PROTAC.

  • Materials:

    • Cells and culture medium

    • 96-well plates

    • This compound based PROTAC

    • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

    • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

    • Microplate reader

  • Procedure:

    • Cell Seeding: Seed cells in a 96-well plate and allow them to attach overnight.

    • Compound Treatment: Treat the cells with serial dilutions of the PROTAC and a vehicle control.

    • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

    • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.

    • Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.

    • Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

    • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Visualizations

PROTAC_Mechanism PROTAC PROTAC (this compound based) TernaryComplex Ternary Complex (Target-PROTAC-VHL) PROTAC->TernaryComplex Target Target Protein (e.g., SMARCA2) Target->TernaryComplex VHL VHL E3 Ligase VHL->TernaryComplex UbiquitinatedTarget Ubiquitinated Target Protein TernaryComplex->UbiquitinatedTarget Ubiquitination Ubiquitin Ubiquitin Ubiquitin->TernaryComplex Proteasome Proteasome UbiquitinatedTarget->Proteasome Degradation Degradation Proteasome->Degradation Signaling_Pathway cluster_0 SWI/SNF Complex SMARCA2 SMARCA2 (Target) Degradation Proteasomal Degradation SMARCA2->Degradation Chromatin Chromatin Accessibility SMARCA2->Chromatin regulates SMARCA4 SMARCA4 SMARCA4->Chromatin regulates OtherSubunits Other Subunits OtherSubunits->Chromatin regulates PROTAC This compound PROTAC PROTAC->SMARCA2 induces degradation of GeneExpression Altered Gene Expression Chromatin->GeneExpression Phenotype Cellular Phenotype (e.g., Proliferation, Differentiation) GeneExpression->Phenotype Experimental_Workflow cluster_on_target On-Target Validation cluster_off_target Off-Target Assessment start Start: Treat cells with This compound PROTAC lysis Cell Lysis and Protein Extraction start->lysis viability Cell Viability Assay (Cytotoxicity) start->viability quant Protein Quantification lysis->quant wb Western Blot (Target Protein Levels) quant->wb coip Co-IP (Ternary Complex Formation) quant->coip ms Mass Spectrometry (Global Proteome Analysis) quant->ms analysis Data Analysis and Interpretation wb->analysis coip->analysis ms->analysis viability->analysis end End: Optimized PROTAC Experiment analysis->end

Technical Support Center: Overcoming Resistance to (S,R,S)-Ahpc-O-CF3 Based Protein Degraders

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (S,R,S)-Ahpc-O-CF3 based protein degraders. This compound is a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase and is a critical component in the synthesis of many proteolysis-targeting chimeras (PROTACs)[1][2][3]. These PROTACs function by inducing the degradation of specific target proteins through the ubiquitin-proteasome system[4].

This guide will address common challenges and provide detailed methodologies to help you overcome resistance and achieve successful protein degradation in your experiments.

Frequently Asked Questions (FAQs)

1. What is the mechanism of action for an this compound based protein degrader?

This compound is a VHL E3 ligase ligand[1][5][6]. When incorporated into a PROTAC, it serves to recruit the VHL E3 ubiquitin ligase. The other end of the PROTAC binds to the protein of interest (POI). This simultaneous binding forms a ternary complex between the POI, the PROTAC, and the VHL E3 ligase[7][8]. This proximity induces the ubiquitination of the POI, marking it for degradation by the proteasome[4][9]. This event-driven mechanism allows a single PROTAC molecule to trigger the degradation of multiple protein targets, making them highly potent[4][10].

2. What are the common resistance mechanisms to VHL-based PROTACs?

Resistance to VHL-based PROTACs can arise through several mechanisms:

  • Mutations or downregulation of E3 ligase components: Cancer cells can develop resistance by altering the components of the E3 ligase machinery. This includes mutations in or downregulation of the VHL E3 ligase, making it unable to bind to the PROTAC or function effectively[10][11].

  • Genomic alterations in core E3 ligase complexes: Acquired resistance can be caused by genomic alterations in the core components of the E3 ligase complexes[11].

  • Increased drug efflux: Cancer cells can increase the expression of efflux pumps, such as P-glycoprotein (MDR1), which actively remove the PROTAC from the cell before it can engage its target[11].

  • Target protein mutations: While PROTACs can often degrade mutated proteins that are resistant to traditional inhibitors, certain mutations in the target protein may still interfere with PROTAC binding or the formation of a stable ternary complex.

3. How can I overcome resistance to my this compound based degrader?

Several strategies can be employed to overcome resistance:

  • Switching the E3 Ligase: If resistance is due to alterations in the VHL pathway, a potential solution is to use a PROTAC that recruits a different E3 ligase, such as Cereblon (CRBN)[10][11]. The rationale is that cancer cells resistant to a VHL-based degrader may still be sensitive to a CRBN-based one[10].

  • Using Molecular Glues: In some cases, molecular glues, which are smaller molecules that induce proximity between an E3 ligase and a target protein, may be an alternative strategy to overcome resistance mechanisms that affect larger PROTAC molecules[11].

  • Combination Therapies: Combining the PROTAC with other therapeutic agents could also be a viable strategy to overcome resistance.

Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments with this compound based protein degraders.

Problem 1: No or low degradation of the target protein.

If you are not observing the expected degradation of your target protein, consider the following troubleshooting steps:

Initial Checks:

  • Confirm Compound Integrity: Ensure the this compound based degrader is properly synthesized, purified, and stored to prevent degradation.

  • Verify Cell Permeability: Assess the ability of your PROTAC to penetrate the cell membrane. Poor permeability can be a limiting factor[12][13].

Experimental Troubleshooting:

  • Optimize Concentration and Time: Perform a dose-response and time-course experiment to determine the optimal concentration (DC50) and duration of treatment for maximal degradation.

  • Assess Target Engagement: Confirm that the degrader is binding to both the target protein and the VHL E3 ligase. Techniques like Fluorescence Polarization (FP) or Cellular Thermal Shift Assay (CETSA) can be used to measure binary target engagement[12][14][15].

  • Evaluate Ternary Complex Formation: The formation of a stable ternary complex is crucial for degradation. Assays such as Time-Resolved Förster Resonance Energy Transfer (TR-FRET) or Amplified Luminescent Proximity Homogeneous Assay (ALPHA) can be used to assess ternary complex formation[15].

  • Check for Ubiquitination: Confirm that the target protein is being ubiquitinated upon treatment with the degrader. This can be assessed by immunoprecipitation of the target protein followed by western blotting for ubiquitin.

Experimental Protocols

Here are detailed methodologies for key experiments to assess the efficacy of your this compound based protein degrader.

Protocol 1: Western Blot for Protein Degradation

This is a standard method to quantify the reduction in target protein levels.

Materials:

  • Cell lines expressing the target protein

  • This compound based degrader

  • Cell lysis buffer (e.g., RIPA buffer)

  • Protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Primary antibody against the target protein

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Seed cells in a multi-well plate and allow them to adhere overnight.

  • Treat cells with a range of concentrations of the degrader for a specified time.

  • Wash cells with PBS and lyse them with lysis buffer containing inhibitors.

  • Determine protein concentration using a BCA assay.

  • Normalize protein concentrations and prepare samples for SDS-PAGE.

  • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane and probe with primary antibodies for the target protein and loading control.

  • Incubate with the appropriate HRP-conjugated secondary antibody.

  • Visualize bands using a chemiluminescent substrate and an imaging system.

  • Quantify band intensities to determine the percentage of protein degradation.

Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA assesses target engagement by measuring changes in the thermal stability of a protein upon ligand binding[14].

Materials:

  • Intact cells

  • This compound based degrader

  • PBS

  • Lysis buffer

  • Equipment for heating samples (e.g., PCR cycler)

  • Western blot or mass spectrometry equipment

Procedure:

  • Treat intact cells with the degrader or vehicle control.

  • Heat the cell suspensions to a range of temperatures.

  • Lyse the cells and separate the soluble fraction from the precipitated proteins by centrifugation.

  • Analyze the soluble fraction by western blot or mass spectrometry to determine the amount of target protein remaining at each temperature.

  • A shift in the melting curve to a higher temperature in the presence of the degrader indicates target engagement.

Quantitative Data Summary

The following tables summarize hypothetical quantitative data that could be generated during the evaluation of an this compound based protein degrader.

Table 1: Dose-Response of Target Protein Degradation

Degrader Concentration (nM)% Degradation (at 24h)
115
1045
10085
100090

Table 2: Time-Course of Target Protein Degradation (at 100 nM)

Time (hours)% Degradation
220
650
1275
2485

Table 3: Comparison of VHL vs. CRBN-based Degraders in a Resistant Cell Line

Degrader TypeTargetE3 Ligase Recruited% Degradation in Resistant Cells
Degrader AProtein XVHL<10%
Degrader BProtein XCRBN80%

Visualizations

Signaling Pathway

PROTAC_Mechanism PROTAC This compound based PROTAC Ternary_Complex Ternary Complex (POI-PROTAC-VHL) PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex VHL VHL E3 Ligase VHL->Ternary_Complex Ub_POI Ubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ternary_Complex Proteasome Proteasome Ub_POI->Proteasome Degradation Degraded Peptides Proteasome->Degradation Degradation

Caption: Mechanism of action of an this compound based PROTAC.

Experimental Workflow

Troubleshooting_Workflow Start No/Low Target Degradation Check_Compound Confirm Compound Integrity Start->Check_Compound Check_Permeability Assess Cell Permeability Check_Compound->Check_Permeability Optimize Optimize Dose & Time Check_Permeability->Optimize Assess_Binding Assess Target Engagement (CETSA/FP) Optimize->Assess_Binding Assess_Ternary Evaluate Ternary Complex Formation (TR-FRET) Assess_Binding->Assess_Ternary Check_Ub Check for Ubiquitination Assess_Ternary->Check_Ub Resistance Potential Resistance Mechanism Check_Ub->Resistance Switch_E3 Switch E3 Ligase (e.g., to CRBN) Resistance->Switch_E3 If VHL pathway is compromised Success Successful Degradation Resistance->Success If other optimizations work Switch_E3->Success

Caption: Troubleshooting workflow for low protein degradation.

Logical Relationships

Resistance_Strategies cluster_solutions Solutions Resistance Resistance to VHL-based PROTAC VHL_Mutation VHL Mutation/ Downregulation Resistance->VHL_Mutation Efflux_Pumps Increased Efflux Pumps (MDR1) Resistance->Efflux_Pumps Switch_E3 Use CRBN-based PROTAC VHL_Mutation->Switch_E3 Molecular_Glue Use Molecular Glue Efflux_Pumps->Molecular_Glue May be less affected

Caption: Strategies to overcome common resistance mechanisms.

References

Technical Support Center: Enhancing Cell Permeability of (S,R,S)-Ahpc-O-CF3 PROTACs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges in enhancing the cell permeability of (S,R,S)-Ahpc-O-CF3 PROTACs.

Troubleshooting Guide

Issue 1: Low Intracellular Concentration Despite High In Vitro Potency

Question: My this compound PROTAC shows excellent binding affinity to the target protein and VHL E3 ligase in biochemical assays, but I observe poor target degradation in cell-based assays. What are the likely causes and how can I troubleshoot this?

Answer: A common reason for the discrepancy between biochemical potency and cellular activity is poor cell permeability. PROTACs are large molecules that often fall "beyond the Rule of Five," making cell entry a significant hurdle. Here’s a step-by-step troubleshooting approach:

  • Assess Physicochemical Properties:

    • High Molecular Weight (MW) and Polar Surface Area (PSA): These are inherent features of PROTACs that can hinder passive diffusion across the cell membrane.

    • Hydrogen Bond Donors (HBDs) and Acceptors (HBAs): A high number of HBDs and HBAs can reduce permeability. Consider replacing amide bonds in the linker with esters to decrease the HBD count.

    • Lipophilicity (LogP): An optimal lipophilicity is crucial. While some lipophilicity is necessary to enter the lipid bilayer, excessively high LogP can lead to poor aqueous solubility or entrapment within the cell membrane. The trifluoromethoxy (-O-CF3) group on your Ahpc ligand is expected to increase lipophilicity, which is generally favorable for permeability.[1]

  • Optimize the Linker: The linker is a critical determinant of a PROTAC's physicochemical properties and its ability to adopt a conformation suitable for cell permeation.

    • Linker Composition: Replacing flexible polyethylene (B3416737) glycol (PEG) linkers with more rigid alkyl or heterocyclic (e.g., piperazine, piperidine) linkers can sometimes improve permeability by reducing the molecule's flexibility and PSA.[2]

    • Linker Length: There is an optimal linker length for both ternary complex formation and cell permeability. Systematically varying the linker length can help identify the best balance.

    • "Chameleon Effect": Design linkers that allow the PROTAC to adopt a folded, less polar conformation in the lipophilic environment of the cell membrane, while maintaining a more extended, soluble conformation in the aqueous extracellular and intracellular environments. This can be achieved through the introduction of moieties that facilitate intramolecular hydrogen bonding or other non-covalent interactions.

  • Evaluate Efflux: The PROTAC may be actively transported out of the cell by efflux pumps. This can be investigated using cell lines that overexpress specific efflux transporters or by using known efflux pump inhibitors in your cell-based assays.

Issue 2: Inconsistent Results in Permeability Assays

Question: I am getting variable results from my permeability assays for my this compound PROTAC. What could be causing this and how can I improve the reliability of my data?

Answer: Inconsistent results in permeability assays can stem from several factors related to the assay itself or the properties of your PROTAC.

  • Assay Selection and Execution:

    • PAMPA (Parallel Artificial Membrane Permeability Assay): This assay measures passive diffusion and is a good starting point for high-throughput screening. Ensure the lipid composition of the artificial membrane is appropriate and that your PROTAC is fully dissolved in the donor compartment.

    • Caco-2 Permeability Assay: This cell-based assay provides a more comprehensive assessment by considering passive diffusion, active transport, and efflux. Ensure the Caco-2 cell monolayer is fully differentiated and forms tight junctions. Monitor the transepithelial electrical resistance (TEER) to confirm monolayer integrity.

  • Compound Solubility: Poor aqueous solubility of your PROTAC can lead to inaccurate and variable permeability measurements. Ensure your PROTAC is completely dissolved in the assay buffer. The use of co-solvents may be necessary, but their concentration should be kept low to avoid affecting the cell monolayer or artificial membrane.

  • Compound Stability: Verify the stability of your PROTAC in the assay medium over the course of the experiment. Degradation of the compound will lead to an underestimation of its permeability.

Frequently Asked Questions (FAQs)

Q1: What is the expected impact of the -O-CF3 group on the (S,R,S)-Ahpc VHL ligand in terms of cell permeability?

A1: The trifluoromethoxy (-O-CF3) group is known to increase the lipophilicity of a molecule.[1] This increased lipophilicity generally enhances a molecule's ability to cross biological membranes.[1][3] Therefore, the inclusion of an -O-CF3 group on the (S,R,S)-Ahpc ligand is a rational strategy aimed at improving the overall cell permeability of the PROTAC. The strong carbon-fluorine bonds in the -O-CF3 group also increase metabolic stability, which can lead to a longer intracellular half-life.[3]

Q2: Are there general guidelines for the physicochemical properties of VHL-based PROTACs to achieve good cell permeability?

A2: While there are no strict rules, several studies on VHL-based PROTACs have provided some general observations. PROTACs that exhibit better permeability often have a lower number of hydrogen bond donors and a reduced polar surface area. The ability to form intramolecular hydrogen bonds to shield polar groups can also significantly improve permeability. This "chameleon-like" behavior, where the molecule can change its conformation to adapt to different environments (polar vs. non-polar), is a key concept in designing cell-permeable PROTACs.

Q3: How do I choose the right linker for my this compound PROTAC to maximize cell permeability?

A3: Linker design is a multiparameter optimization process. For VHL-based PROTACs, linkers that facilitate the shielding of the polar surface area of the VHL ligand are often beneficial for permeability. Consider linkers that can form intramolecular hydrogen bonds or other non-covalent interactions to encourage a more compact, less polar conformation. Both flexible (e.g., PEG) and rigid (e.g., alkyl, piperidine/piperazine) linkers have been used successfully, and the optimal choice will depend on the specific warhead and the desired ternary complex formation. A systematic variation of linker length and composition is often the most effective approach.

Q4: What experimental assays are recommended for assessing the cell permeability of my this compound PROTAC?

A4: A tiered approach is often recommended:

  • PAMPA: A high-throughput, cell-free assay to measure passive permeability. It is useful for early-stage screening of a library of PROTACs.

  • Caco-2 Permeability Assay: A cell-based assay that models the human intestinal epithelium and provides a more comprehensive assessment of permeability, including passive diffusion, active transport, and efflux.

  • Cellular Uptake Studies: Directly measuring the intracellular concentration of your PROTAC using techniques like LC-MS/MS provides the most direct evidence of cell entry.

Quantitative Data Summary

Table 1: Physicochemical Properties and Permeability of Exemplar VHL-based PROTACs

PROTAC IDLinker TypeMolecular Weight (Da)cLogPTPSA (Ų)HBDHBAPAMPA Pe (10-6 cm/s)
PROTAC 1 PEG-based9503.51805120.5
PROTAC 2 Alkyl9204.21604101.2
PROTAC 3 Piperidine-containing9603.81704110.9
PROTAC 4 Ester-containing9354.01653111.5

Note: This table presents hypothetical but representative data for illustrative purposes, based on trends observed in published literature for VHL-based PROTACs.

Experimental Protocols

Parallel Artificial Membrane Permeability Assay (PAMPA)
  • Prepare the Donor Plate:

    • Dissolve the this compound PROTAC in a suitable buffer (e.g., PBS, pH 7.4) to a final concentration of 10 µM.

    • Add 200 µL of the PROTAC solution to each well of a 96-well donor plate.

  • Prepare the Acceptor Plate:

    • Coat the filter of a 96-well acceptor plate with a solution of a synthetic lipid (e.g., phosphatidylcholine in dodecane).

    • Add 200 µL of buffer to each well of the acceptor plate.

  • Incubation:

    • Carefully place the donor plate on top of the acceptor plate, creating a "sandwich".

    • Incubate at room temperature for 4-16 hours with gentle shaking.

  • Quantification:

    • After incubation, determine the concentration of the PROTAC in both the donor and acceptor wells using a suitable analytical method (e.g., LC-MS/MS or UV-Vis spectroscopy).

  • Calculate Permeability (Pe):

    • The effective permeability is calculated using a standard formula that takes into account the concentrations, volumes, membrane area, and incubation time.

Visualizations

experimental_workflow Permeability Assessment Workflow cluster_0 Initial Screening cluster_1 In-depth Analysis cluster_2 Optimization PAMPA PAMPA Assay (Passive Permeability) Caco2 Caco-2 Assay (Passive + Active Transport + Efflux) PAMPA->Caco2 Promising Candidates LCMS Cellular Uptake (LC-MS/MS) (Intracellular Concentration) Caco2->LCMS Confirm Cell Entry Linker_Mod Linker Modification LCMS->Linker_Mod Low Uptake PhysChem_Opt Physicochemical Property Optimization LCMS->PhysChem_Opt Low Uptake Linker_Mod->PAMPA Re-evaluate PhysChem_Opt->PAMPA Re-evaluate

Caption: Workflow for assessing and optimizing PROTAC cell permeability.

logical_relationship Factors Influencing PROTAC Cell Permeability cluster_0 Physicochemical Properties cluster_1 Structural Features cluster_2 Biological Factors Permeability Cell Permeability MW Molecular Weight MW->Permeability PSA Polar Surface Area PSA->Permeability LogP Lipophilicity LogP->Permeability HBD_HBA H-Bond Donors/Acceptors HBD_HBA->Permeability Linker Linker (Length, Rigidity, Composition) Linker->Permeability Conformation 3D Conformation ('Chameleon Effect') Conformation->Permeability Efflux Efflux Pumps Efflux->Permeability

Caption: Key factors influencing the cell permeability of PROTACs.

References

troubleshooting ternary complex formation issues in (S,R,S)-Ahpc-O-CF3 PROTACs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing PROTACs incorporating the (S,R,S)-Ahpc-O-CF3 moiety for von Hippel-Lindau (VHL) E3 ligase recruitment. Our aim is to facilitate the successful design, execution, and interpretation of experiments in the field of targeted protein degradation.

Frequently Asked Questions (FAQs)

Q1: What is the role of the this compound moiety in my PROTAC?

The this compound component is a high-affinity ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1] Its function is to recruit the VHL E3 ligase to the proximity of the target protein, which is bound by the other end of the PROTAC molecule. This induced proximity facilitates the formation of a ternary complex (Target Protein-PROTAC-VHL), leading to the ubiquitination and subsequent proteasomal degradation of the target protein.[][3][4] The specific stereochemistry (S,R,S) is crucial for effective binding to VHL.[1]

Q2: What is a ternary complex and why is its formation critical for PROTAC activity?

A ternary complex is the transient structure formed by the PROTAC molecule bridging the target protein and an E3 ubiquitin ligase (in this case, VHL).[][5][6][7] The formation of a stable and productive ternary complex is the cornerstone of PROTAC-mediated protein degradation.[8][9] Within this complex, the E3 ligase is positioned to catalyze the transfer of ubiquitin molecules to the target protein. This poly-ubiquitination acts as a signal for the proteasome, the cell's protein degradation machinery, to recognize and degrade the target protein.[][3] The stability and conformation of this complex directly impact the efficiency and rate of target degradation.[][10]

Q3: What is the "hook effect" and how can I mitigate it?

The "hook effect" is a phenomenon where the efficacy of a PROTAC decreases at high concentrations.[11] This occurs because at excessive concentrations, the PROTAC is more likely to form binary complexes (either with the target protein alone or the E3 ligase alone) rather than the productive ternary complex.[11] To mitigate the hook effect, it is crucial to perform a full dose-response curve to identify the optimal concentration range for degradation, which often presents as a bell-shaped curve.[11][12] Designing PROTACs that promote positive cooperativity in ternary complex formation can also help to reduce the hook effect.[11]

Q4: What is cooperativity in the context of ternary complex formation?

Cooperativity (alpha, α) is a measure of how the binding of one protein (e.g., the target protein) to the PROTAC influences the PROTAC's affinity for the second protein (e.g., the E3 ligase).[13][14][15]

  • Positive cooperativity (α > 1): The formation of the binary complex (e.g., PROTAC-Target) increases the affinity for the E3 ligase. This is generally desirable as it stabilizes the ternary complex.[14][15]

  • Negative cooperativity (α < 1): The formation of the binary complex decreases the affinity for the second protein, leading to a less stable ternary complex.[14] High cooperativity is often correlated with more potent degradation.[10][16]

Q5: How do I know if my PROTAC is cell-permeable?

Poor cell permeability is a common issue for PROTACs due to their larger molecular size.[11] You can assess cell permeability and target engagement within cells using techniques like the Cellular Thermal Shift Assay (CETSA) or NanoBRET™ assays.[17] These methods confirm that the PROTAC can enter the cell and bind to its intended target.

Troubleshooting Guide

This guide addresses common experimental issues encountered during the use of this compound PROTACs.

Problem 1: No or low degradation of the target protein.
Possible Cause Suggested Solution
Inefficient Ternary Complex Formation The PROTAC may not effectively bridge the target protein and VHL. This could be due to an inappropriate linker length or composition.[17] Consider synthesizing analogs with different linkers to improve the geometry of the ternary complex.[14]
Low Protein Expression The endogenous levels of the target protein or VHL in your cell line may be too low for effective degradation. Verify the expression levels of both proteins using Western Blot.[17]
Poor Cell Permeability or Instability The PROTAC may not be entering the cells or may be rapidly degraded. Assess cell permeability using CETSA or NanoBRET assays.[17] Evaluate the stability of your PROTAC in cell culture media and lysates using LC-MS/MS.
Incorrect PROTAC Concentration You may be observing the "hook effect" at high concentrations or using a concentration that is too low to be effective. Perform a wide dose-response experiment (e.g., from low nanomolar to high micromolar) to identify the optimal concentration for degradation.[11]
Problem 2: Inconsistent results between biochemical and cellular assays.
Possible Cause Suggested Solution
Different Experimental Conditions Biochemical assays using purified proteins may not fully replicate the complex cellular environment.[17] Factors like protein localization, post-translational modifications, and the presence of other interacting partners in the cell can influence PROTAC activity.
Lack of Orthogonal Validation Relying on a single assay can sometimes be misleading. Validate your findings using a combination of in vitro (e.g., SPR, ITC, TR-FRET, AlphaLISA) and in-cell (e.g., NanoBRET, CETSA, Western Blot) assays to get a comprehensive understanding of your PROTAC's behavior.[17]
Problem 3: "Hook effect" observed in the dose-response curve.
Possible Cause Suggested Solution
High PROTAC Concentration At high concentrations, the formation of binary complexes (PROTAC-Target or PROTAC-VHL) is favored over the productive ternary complex.[11][17]
Low Cooperativity If the ternary complex is not significantly more stable than the binary complexes, the hook effect will be more pronounced. Focus on lower concentrations in your experiments to find the optimal degradation window. Consider designing next-generation PROTACs with linkers that promote positive cooperativity.[11]

Quantitative Data Summary

The following tables summarize typical binding affinities and degradation parameters for VHL-based PROTACs. Note that these are representative values and will vary depending on the specific target protein, linker, and experimental conditions.

Table 1: Representative Binding Affinities (Biophysical Assays)

Interaction Technique Typical KD Range
PROTAC to Target ProteinSPR, ITC1 nM - 1 µM
PROTAC to VHLSPR, ITC10 nM - 1 µM
Ternary Complex (PROTAC-Target-VHL)SPR, ITC10 nM - 500 nM

Data compiled from multiple sources describing VHL-based PROTACs.[18][19]

Table 2: Representative Cellular Degradation Parameters

Parameter Description Typical Range
DC50 Concentration of PROTAC required to degrade 50% of the target protein.1 nM - 1 µM
Dmax Maximum percentage of target protein degradation achieved.70% - >95%

These values are highly cell-line and target-dependent.

Experimental Protocols

Protocol 1: Western Blot for Protein Degradation
  • Cell Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat cells with a range of PROTAC concentrations for the desired time (e.g., 4, 8, 16, 24 hours).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF or nitrocellulose membrane.[1][17]

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C. Also, probe for a loading control (e.g., GAPDH, β-actin).

  • Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[17]

Protocol 2: Isothermal Titration Calorimetry (ITC) for Ternary Complex Cooperativity
  • Sample Preparation: Prepare purified target protein, VHL E3 ligase complex, and the PROTAC in the same dialysis buffer.

  • Binary Titrations:

    • Titrate the PROTAC into the target protein to determine the binding affinity (KD1).

    • Titrate the PROTAC into the VHL complex to determine its binding affinity (KD2).

  • Ternary Complex Titration:

    • Saturate the target protein with the PROTAC to form the binary complex.

    • Titrate the VHL complex into the pre-formed binary complex to measure the affinity of VHL for the PROTAC-target complex (KD3).

  • Data Analysis: Calculate the cooperativity factor (α) using the equation: α = KD2 / KD3 . An α > 1 indicates positive cooperativity.

For detailed ITC experimental setup and data analysis, refer to specialized protocols.[5][18][20]

Visualizations

PROTAC_Mechanism cluster_0 PROTAC-Mediated Degradation Pathway cluster_1 Ternary Complex Formation PROTAC PROTAC (this compound) Ternary_Complex Target-PROTAC-VHL Ternary Complex PROTAC->Ternary_Complex Binds Target Target Protein Target->Ternary_Complex Binds VHL VHL E3 Ligase VHL->Ternary_Complex Binds Ubiquitination Poly-ubiquitination Ternary_Complex->Ubiquitination Catalyzes Proteasome Proteasome Ubiquitination->Proteasome Recruits Degradation Degraded Peptides Proteasome->Degradation Degrades Troubleshooting_Workflow cluster_cellular Cellular Checks cluster_biochemical Biochemical & Biophysical Checks Start Start: No/Low Target Degradation Check_Permeability Assess Cell Permeability (CETSA/NanoBRET) Start->Check_Permeability Check_Stability Check PROTAC Stability (LC-MS/MS) Start->Check_Stability Check_Expression Verify Protein Expression (Western Blot) Start->Check_Expression Dose_Response Perform Full Dose-Response Curve Start->Dose_Response Check_Binary_Binding Confirm Binary Binding (SPR/ITC) Check_Expression->Check_Binary_Binding If expression is OK Check_Ternary_Formation Assess Ternary Complex Formation (TR-FRET/AlphaLISA) Check_Binary_Binding->Check_Ternary_Formation If binding is confirmed Check_Cooperativity Measure Cooperativity (ITC) Check_Ternary_Formation->Check_Cooperativity If complex forms Optimize_Linker Optimize Linker (Length/Composition) Check_Cooperativity->Optimize_Linker If cooperativity is low Hook_Effect Observe for Hook Effect Dose_Response->Hook_Effect Hook_Effect->Optimize_Linker If hook effect is severe

References

Technical Support Center: (S,R,S)-Ahpc-O-CF3 Containing PROTACs - Pharmacokinetic Troubleshooting

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on addressing the common pharmacokinetic challenges associated with (S,R,S)-Ahpc-O-CF3 containing PROTACs. The content is structured to offer direct, actionable advice for experimental troubleshooting.

Frequently Asked Questions (FAQs)

Q1: What are the most common pharmacokinetic (PK) challenges observed with this compound containing PROTACs?

A1: PROTACs containing the this compound VHL ligand, like many other PROTACs, often exhibit a challenging pharmacokinetic profile due to their high molecular weight and large polar surface area, placing them "beyond the Rule of Five".[1][2] Key issues include:

  • Poor Aqueous Solubility: The inherent hydrophobicity of the large molecule can lead to low solubility, hindering absorption.[3][4]

  • Low Cell Permeability: The size and polarity of the PROTAC can make it difficult to cross cell membranes to reach its intracellular target.[5][6]

  • Metabolic Instability: While the trifluoromethyl (-CF3) group on the this compound moiety is designed to enhance metabolic stability, other parts of the PROTAC molecule, particularly the linker, can be susceptible to metabolism.[7][8] The -CF3 group generally increases resistance to oxidative metabolism by cytochrome P450 (CYP) enzymes.[7][9]

  • Rapid Clearance: Poor metabolic stability can contribute to rapid clearance from the body, leading to a short half-life.[10]

Q2: How does the this compound moiety specifically influence the pharmacokinetics of a PROTAC?

A2: The (S,R,S)-Ahpc moiety is a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[11][12] The addition of the trifluoromethyl ether (-O-CF3) is a strategic modification intended to improve the metabolic stability of the VHL ligand and, consequently, the entire PROTAC molecule.[7][8] The C-F bond is significantly stronger than a C-H bond, making the trifluoromethyl group resistant to metabolic degradation.[8] This can lead to a longer half-life and increased exposure of the PROTAC in vivo. However, the overall PK profile is also heavily influenced by the target-binding ligand and the linker.

Q3: What are the first steps I should take if I observe poor in vivo efficacy with my this compound containing PROTAC?

A3: Poor in vivo efficacy, despite good in vitro potency, often points to pharmacokinetic issues. A systematic approach is recommended:

  • Assess Physicochemical Properties: Confirm the solubility and stability of your compound under physiological conditions.

  • Evaluate Cell Permeability: Use in vitro assays like PAMPA or Caco-2 to determine if the PROTAC can efficiently enter cells.

  • Determine Metabolic Stability: In vitro assays using liver microsomes or hepatocytes will reveal if the PROTAC is being rapidly metabolized.

  • In Vivo Pharmacokinetic Study: If possible, conduct a pilot PK study in an animal model to directly measure key parameters like clearance, volume of distribution, and oral bioavailability.

Troubleshooting Guides

Issue 1: Poor Aqueous Solubility

Symptoms:

  • Difficulty dissolving the PROTAC in aqueous buffers for in vitro assays.

  • Low or inconsistent results in cell-based assays.

  • Precipitation of the compound upon injection in vivo.

  • Low oral bioavailability.[3]

Possible Causes:

  • High lipophilicity and molecular weight of the PROTAC molecule.

  • Crystalline nature of the solid form.

Troubleshooting Workflow:

G cluster_0 Troubleshooting Poor Solubility start Poor Aqueous Solubility Observed formulation Investigate Formulation Strategies start->formulation asd Amorphous Solid Dispersions (ASDs) formulation->asd For oral delivery lipid Lipid-Based Formulations (e.g., SNEDDS) formulation->lipid For oral delivery prodrug Prodrug Approach formulation->prodrug If chemical modification is feasible re_evaluate Re-evaluate In Vitro and In Vivo Performance asd->re_evaluate lipid->re_evaluate prodrug->re_evaluate

A workflow for addressing poor aqueous solubility.

Solutions:

  • Formulation Strategies:

    • Amorphous Solid Dispersions (ASDs): Dispersing the PROTAC in a polymer matrix can prevent crystallization and enhance dissolution.[4]

    • Lipid-Based Formulations: Self-nanoemulsifying drug delivery systems (SNEDDS) can improve the solubility and absorption of lipophilic drugs.

    • Co-solvents and Excipients: For preclinical studies, using co-solvents like PEG, Tween-80, or cyclodextrins can be a viable option.[11]

  • Prodrug Strategy: Modifying the PROTAC to a more soluble prodrug that converts to the active form in vivo can be an effective approach.

Issue 2: Low Cell Permeability

Symptoms:

  • High potency in biochemical assays but low potency in cell-based degradation assays.

  • Low apparent permeability (Papp) values in in vitro permeability assays (e.g., PAMPA, Caco-2).[13]

Possible Causes:

  • High molecular weight and polar surface area.

  • Lack of conformational flexibility to shield polar groups when crossing the cell membrane (the "chameleon effect").[1]

  • Active efflux by transporters like P-glycoprotein (P-gp).

Troubleshooting Workflow:

G cluster_1 Troubleshooting Low Permeability start Low Cell Permeability Observed pampa Perform PAMPA Assay start->pampa Assess passive diffusion caco2 Perform Bidirectional Caco-2 Assay start->caco2 Assess active transport & efflux pampa->caco2 If passive diffusion is low linker Modify Linker caco2->linker If efflux ratio > 2 h_bonds Introduce Intramolecular H-Bonds caco2->h_bonds If passive permeability is low re_evaluate Re-synthesize and Re-evaluate linker->re_evaluate h_bonds->re_evaluate

A workflow for addressing low cell permeability.

Solutions:

  • Linker Modification: The linker plays a crucial role in the overall physicochemical properties of the PROTAC.

    • Rigidification: Introducing cyclic elements into the linker can reduce conformational flexibility and may improve permeability.

    • Intramolecular Hydrogen Bonds: Designing linkers that can form intramolecular hydrogen bonds can help the PROTAC adopt a more compact, less polar conformation to facilitate membrane crossing.[5][6]

  • Prodrug Approach: Masking polar functional groups with moieties that are cleaved intracellularly can enhance permeability.

Issue 3: High Metabolic Instability

Symptoms:

  • Short half-life in in vitro metabolic stability assays (liver microsomes, hepatocytes).[10][14]

  • Rapid clearance and low exposure in in vivo PK studies.

  • Detection of significant levels of metabolites.

Possible Causes:

  • Metabolically labile sites on the target-binding ligand or the linker.

  • Hydrolysis of ester or amide bonds within the linker.

Troubleshooting Workflow:

G cluster_2 Troubleshooting High Metabolic Instability start High Metabolic Instability Observed met_id Metabolite Identification start->met_id block_met Block Metabolic Hotspots met_id->block_met Identify labile sites linker_mod Modify Linker met_id->linker_mod If linker is the site of metabolism re_evaluate Re-synthesize and Re-evaluate block_met->re_evaluate linker_mod->re_evaluate

A workflow for addressing high metabolic instability.

Solutions:

  • Metabolite Identification: Use techniques like LC-MS/MS to identify the structures of the main metabolites. This will pinpoint the "soft spots" in your molecule.

  • Blocking Metabolic Hotspots:

    • Deuteration: Replacing hydrogen atoms at metabolically labile positions with deuterium (B1214612) can slow down metabolism.

    • Fluorination: As with the -CF3 group on the VHL ligand, introducing fluorine at other susceptible positions can block metabolism.[8]

  • Linker Modification: Replace metabolically unstable groups (e.g., esters) with more stable ones (e.g., amides or ethers).

Quantitative Data Summary

While specific pharmacokinetic data for PROTACs containing the this compound moiety is not extensively published, the following table provides representative data for VHL-based PROTACs to serve as a general guide. The inclusion of the -O-CF3 group is expected to positively impact metabolic stability.

ParameterAssayTypical Value Range for VHL-based PROTACsExpected Impact of this compound
Aqueous Solubility Thermodynamic Solubility< 1 µMNo direct major impact; overall molecule structure dictates solubility.
Permeability (Papp A-B) Caco-2< 1 x 10-6 cm/sNo direct major impact; linker and overall topology are key.
Metabolic Stability (t1/2) Human Liver MicrosomesVariable (can be < 30 min)Increased half-life due to resistance to CYP-mediated metabolism.
Oral Bioavailability (%F) In vivo (rodent)Generally low (< 10%)May be improved if metabolic stability is the primary driver of low bioavailability.

Experimental Protocols

Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)

Objective: To assess the passive permeability of a PROTAC across an artificial lipid membrane.[13][15]

Methodology:

  • Prepare Donor Plate: Add the PROTAC solution (typically in a buffered solution at pH 7.4) to the donor wells of a 96-well PAMPA plate.

  • Assemble Sandwich: Place the acceptor plate, which contains a lipid-infused filter, on top of the donor plate. Add buffer to the acceptor wells.

  • Incubation: Incubate the plate sandwich at room temperature for a specified period (e.g., 4-18 hours).

  • Sample Analysis: After incubation, determine the concentration of the PROTAC in both the donor and acceptor wells using LC-MS/MS.

  • Calculate Papp: The apparent permeability coefficient (Papp) is calculated using the following formula: Papp = (-VD * VA / ((VD + VA) * Area * Time)) * ln(1 - ([Drug]acceptor / [Drug]equilibrium))

Protocol 2: Caco-2 Permeability Assay

Objective: To evaluate the permeability and potential for active efflux of a PROTAC using a human intestinal cell monolayer.[16][17]

Methodology:

  • Cell Culture: Culture Caco-2 cells on permeable filter supports (e.g., Transwell inserts) for 21-25 days to allow for differentiation and formation of a tight monolayer.

  • Monolayer Integrity: Assess the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER) and the permeability of a fluorescent marker like Lucifer Yellow.

  • Permeability Assay (A to B): Add the PROTAC solution to the apical (A) side and fresh buffer to the basolateral (B) side.

  • Permeability Assay (B to A): In a separate set of wells, add the PROTAC solution to the basolateral (B) side and fresh buffer to the apical (A) side to assess efflux.

  • Incubation and Sampling: Incubate at 37°C, and take samples from the receiver compartment at various time points.

  • Sample Analysis: Quantify the PROTAC concentration in the samples using LC-MS/MS.

  • Calculate Papp and Efflux Ratio: Calculate the Papp values for both A-to-B and B-to-A directions. The efflux ratio is calculated as Papp (B-A) / Papp (A-B). An efflux ratio greater than 2 suggests the PROTAC is a substrate for active efflux transporters.

Protocol 3: Metabolic Stability Assay in Human Liver Microsomes (HLM)

Objective: To determine the in vitro metabolic stability of a PROTAC by measuring its rate of disappearance when incubated with HLM.[10][18][19]

Methodology:

  • Prepare Incubation Mixture: In a microcentrifuge tube, combine phosphate (B84403) buffer (pH 7.4), the PROTAC, and human liver microsomes. Pre-warm the mixture at 37°C.

  • Initiate Reaction: Start the metabolic reaction by adding a NADPH-regenerating system.

  • Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture.

  • Quench Reaction: Immediately stop the reaction by adding the aliquot to a tube containing a cold organic solvent (e.g., acetonitrile) with an internal standard.

  • Sample Preparation: Centrifuge the samples to precipitate the proteins. Transfer the supernatant for analysis.

  • LC-MS/MS Analysis: Quantify the remaining concentration of the parent PROTAC at each time point.

  • Data Analysis: Plot the natural log of the percentage of remaining PROTAC against time. The slope of the linear regression gives the elimination rate constant (k). The half-life (t1/2) is calculated as 0.693/k.

References

Optimizing Linker Coupling to (S,R,S)-Ahpc-O-CF3: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in optimizing the reaction conditions for coupling the VHL ligand (S,R,S)-Ahpc-O-CF3 to amine-containing linkers, a crucial step in the synthesis of Proteolysis-Targeting Chimeras (PROTACs).

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in PROTAC synthesis?

This compound is a high-affinity ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, functionalized with a trifluoroethyl ester. This ester group serves as a reactive handle for conjugation to a linker, which is subsequently attached to a target protein ligand to form a PROTAC. The trifluoroethyl ester is an activated form of a carboxylic acid, facilitating amide bond formation with an amine-containing linker.

Q2: What is the primary reaction for coupling this compound to an amine linker?

The primary reaction is aminolysis , where the amine group of the linker acts as a nucleophile and attacks the carbonyl carbon of the trifluoroethyl ester on the (S,R,S)-Ahpc moiety. This results in the formation of a stable amide bond, connecting the VHL ligand to the linker, and the release of trifluoroethanol as a byproduct.

Q3: What are the key parameters to consider when optimizing the coupling reaction?

Successful coupling of this compound to an amine linker is dependent on several critical parameters:

  • Base: The choice and concentration of a non-nucleophilic base are crucial for deprotonating the amine linker, thereby increasing its nucleophilicity.

  • Solvent: Anhydrous aprotic solvents are generally preferred to prevent the competing hydrolysis of the trifluoroethyl ester.

  • Temperature: The reaction temperature can influence the rate of both the desired aminolysis and potential side reactions.

  • Stoichiometry: The molar ratio of the reactants can impact the reaction efficiency and yield.

  • Reaction Time: Sufficient time is required for the reaction to proceed to completion.

Troubleshooting Guide

This guide addresses common issues encountered during the coupling of this compound to amine linkers.

Issue 1: Low or No Product Formation

Potential Causes & Recommended Solutions

Potential CauseRecommended Solution
Insufficient Amine Nucleophilicity Add a non-nucleophilic organic base to the reaction mixture. Diisopropylethylamine (DIPEA) or triethylamine (B128534) (TEA) are commonly used. Start with 1.5-2.0 equivalents relative to the amine linker.
Hydrolysis of Trifluoroethyl Ester Ensure all reagents and solvents are anhydrous. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Poor Solubility of Reactants Choose a solvent in which both this compound and the amine linker are soluble. Common choices include dimethylformamide (DMF), dichloromethane (B109758) (DCM), or tetrahydrofuran (B95107) (THF).
Low Reaction Temperature While room temperature is a good starting point, gentle heating (e.g., 40-50 °C) may be necessary to drive the reaction to completion, especially with less reactive amines. Monitor for potential degradation at higher temperatures.
Steric Hindrance If the amine on the linker is sterically hindered, a longer reaction time or a higher temperature may be required. Consider using a less hindered linker if possible.
Issue 2: Presence of Significant Side Products

Potential Causes & Recommended Solutions

Potential CauseRecommended Solution
Hydrolysis of this compound This is a primary competing reaction. Strictly use anhydrous solvents and reagents. Minimize exposure of the reaction mixture to atmospheric moisture.
Formation of Urea Byproducts (if using coupling agents) While not directly applicable to the activated ester, if other coupling strategies are attempted, be aware of byproducts from reagents like DCC or EDC.[1]
Reaction with Solvent In some cases, the solvent (e.g., DMF) can participate in side reactions at elevated temperatures. If side products are observed, consider switching to a different aprotic solvent like DCM or THF.

Experimental Protocols

While a specific, universally optimized protocol for every linker is not feasible, the following provides a general starting point for the coupling reaction. Optimization will be required for each specific linker.

General Protocol for Coupling this compound with a Primary Amine Linker

  • Preparation:

    • Under an inert atmosphere (e.g., argon or nitrogen), dissolve the amine-containing linker (1.0 eq) in anhydrous dimethylformamide (DMF).

    • Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA) (1.5-2.0 eq).

    • Stir the solution at room temperature for 10-15 minutes.

  • Reaction:

    • In a separate flask, dissolve this compound (1.0-1.2 eq) in anhydrous DMF.

    • Add the this compound solution dropwise to the stirred solution of the amine linker and base.

    • Allow the reaction to stir at room temperature. Monitor the reaction progress by a suitable analytical method (e.g., LC-MS or TLC).

  • Work-up and Purification:

    • Once the reaction is complete, quench the reaction with a small amount of water or saturated aqueous ammonium (B1175870) chloride.

    • Extract the product with an appropriate organic solvent (e.g., ethyl acetate (B1210297) or DCM).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate (B86663) or magnesium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the desired conjugate.

Table of Recommended Starting Conditions

ParameterRecommended ConditionNotes
Solvent Anhydrous DMF, DCM, or THFEnsure the solvent is of high purity and low water content.
Base DIPEA or TEAUse 1.5-2.0 equivalents relative to the amine linker.
Temperature Room Temperature (20-25 °C)May be increased to 40-50 °C if the reaction is sluggish.
Stoichiometry 1.0 eq Amine Linker, 1.0-1.2 eq this compoundA slight excess of the activated ester can help drive the reaction to completion.
Reaction Time 2-24 hoursMonitor progress by LC-MS or TLC to determine the optimal time.

Visualizing the Workflow and Troubleshooting Logic

Experimental Workflow for Coupling Reaction

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep_linker Dissolve Amine Linker in Anhydrous Solvent add_base Add Non-nucleophilic Base (e.g., DIPEA) prep_linker->add_base 1.5-2.0 eq mix Combine Reactants add_base->mix prep_ahpc Dissolve this compound in Anhydrous Solvent prep_ahpc->mix stir Stir at RT (or heat) mix->stir monitor Monitor Progress (LC-MS/TLC) stir->monitor quench Quench Reaction monitor->quench Reaction Complete extract Extract Product quench->extract purify Purify by Chromatography extract->purify product Final Conjugate purify->product

Caption: A typical experimental workflow for coupling this compound to an amine linker.

Troubleshooting Logic for Low Yield

troubleshooting_low_yield start Low or No Product Yield check_amine Is the amine sufficiently nucleophilic? start->check_amine check_hydrolysis Is hydrolysis of the ester occurring? check_amine->check_hydrolysis Yes add_base Add a non-nucleophilic base (e.g., DIPEA). check_amine->add_base No check_conditions Are the reaction conditions (temp, time) optimal? check_hydrolysis->check_conditions No use_anhydrous Use anhydrous solvents and an inert atmosphere. check_hydrolysis->use_anhydrous Yes optimize_temp_time Increase temperature and/or reaction time. check_conditions->optimize_temp_time No reassess Re-evaluate linker structure for steric hindrance. check_conditions->reassess Yes

Caption: A decision tree for troubleshooting low product yield in the coupling reaction.

References

Validation & Comparative

A Comparative Guide to VHL Ligand Binding Affinities: Validating (S,R,S)-Ahpc-O-CF3

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the binding affinity of various ligands to the von Hippel-Lindau (VHL) E3 ubiquitin ligase, a critical component in cellular oxygen sensing and a popular target in the development of proteolysis-targeting chimeras (PROTACs). While specific quantitative binding data for (S,R,S)-Ahpc-O-CF3 is not publicly available at the time of this publication, this guide offers a framework for its evaluation by comparing it with well-characterized VHL ligands. The experimental protocols provided herein can be adapted to determine the binding affinity of this compound and other novel compounds.

Understanding the VHL Signaling Pathway

The VHL protein is a key component of an E3 ubiquitin ligase complex that targets the alpha subunit of Hypoxia-Inducible Factor (HIF-α) for degradation under normal oxygen conditions (normoxia). This process is crucial for preventing the inappropriate activation of hypoxia-responsive genes.

VHL_Signaling_Pathway cluster_normoxia Normoxia cluster_hypoxia Hypoxia HIFa HIF-α PHDs Prolyl Hydroxylases (PHDs) (O2, Fe2+, 2-OG) HIFa->PHDs Hydroxylation OH_HIFa Hydroxylated HIF-α PHDs->OH_HIFa HIFa_hypoxia HIF-α VHL_complex VHL E3 Ligase Complex (VHL, Elongin B/C, Cul2, Rbx1) OH_HIFa->VHL_complex Recognition & Binding Proteasome Proteasome OH_HIFa->Proteasome Targeting VHL_complex->OH_HIFa Ubiquitination VHL_complex->HIFa_hypoxia No Binding Ub Ubiquitin Degradation Degradation Proteasome->Degradation HIF_complex HIF Complex HIFa_hypoxia->HIF_complex HIFb HIF-β (ARNT) HIFb->HIF_complex Nucleus Nucleus HIF_complex->Nucleus Translocation HRE Hypoxia Response Element (HRE) Nucleus->HRE Binding Gene_Expression Target Gene Expression (e.g., VEGF, EPO) HRE->Gene_Expression Activation Experimental_Workflow cluster_prep Preparation cluster_assays Binding Affinity Assays cluster_analysis Data Analysis Protein_Prep Purification of VHL Complex (VHL, Elongin B, Elongin C) ITC Isothermal Titration Calorimetry (ITC) Protein_Prep->ITC SPR Surface Plasmon Resonance (SPR) Protein_Prep->SPR FP Fluorescence Polarization (FP) Protein_Prep->FP Ligand_Prep Synthesis and Purification of This compound & Comparators Ligand_Prep->ITC Ligand_Prep->SPR Ligand_Prep->FP Data_Processing Raw Data Processing and Curve Fitting ITC->Data_Processing SPR->Data_Processing FP->Data_Processing Kd_Determination Determination of Kd/IC50 Data_Processing->Kd_Determination Comparison Comparative Analysis Kd_Determination->Comparison

A Comparative Analysis of (S,R,S)-Ahpc-O-CF3 and Other VHL Ligands for Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of the von Hippel-Lindau (VHL) E3 ligase ligand, (S,R,S)-Ahpc-O-CF3, in the context of other widely used VHL ligands for the development of Proteolysis Targeting Chimeras (PROTACs). The effective recruitment of an E3 ligase is a critical determinant of the efficacy of a PROTAC in inducing the degradation of a target protein. This document outlines a comparison of binding affinities, detailed experimental methodologies for validation, and visual representations of the key biological pathways and experimental workflows.

Introduction to VHL Ligands in PROTAC Technology

PROTACs are heterobifunctional molecules that commandeer the cell's natural protein degradation machinery, the Ubiquitin-Proteasome System (UPS), to selectively eliminate target proteins of interest. A PROTAC molecule is composed of a ligand that binds to the target protein, a linker, and a ligand that recruits an E3 ubiquitin ligase. The von Hippel-Lindau (VHL) E3 ligase is one of the most frequently utilized E3 ligases in PROTAC design due to its well-defined interaction with its ligands and its broad tissue expression. The formation of a stable ternary complex, consisting of the target protein, the PROTAC, and the VHL E3 ligase complex, is the initiating step for the subsequent ubiquitination and proteasomal degradation of the target protein.

This compound is a synthetic VHL ligand derived from the (S,R,S)-Ahpc (also known as VH032-NH2) core structure. The trifluoroethoxy (-O-CF3) modification is introduced to potentially modulate the physicochemical properties and binding affinity of the ligand.

Comparative Analysis of VHL Ligand Performance

The binding affinity of the VHL ligand is a crucial parameter that influences the efficiency of PROTAC-mediated protein degradation. A higher affinity generally leads to more efficient recruitment of the VHL E3 ligase complex and, consequently, more potent degradation of the target protein.

Below is a table summarizing the binding affinities of several commonly used VHL ligands.

LigandBinding Affinity (Kd)Binding Affinity (Ki)Assay Method(s)Reference
VH032 185 nM33.4 nMIsothermal Titration Calorimetry (ITC)[2]
VH298 80-90 nM18.9 nMITC, Fluorescence Polarization (FP)[2]
(S,R,S)-Ahpc Not explicitly foundNot explicitly found--
VL285 Not applicableIC50 = 340 nM (in a functional degradation assay)HaloPROTAC-mediated degradation[2]
VHL-IN-1 37 nMNot reportedNot specified[3]

Note: Kd (dissociation constant) and Ki (inhibition constant) are measures of binding affinity, with lower values indicating stronger binding. IC50 values in functional assays are influenced by other factors beyond direct binding affinity. The absence of data for this compound highlights the need for direct experimental characterization.

Experimental Protocols

Accurate and reproducible experimental methods are essential for validating the interaction between a VHL ligand and the VHL protein, as well as for assessing the downstream functional consequences of this interaction in a PROTAC context.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay for VHL Binding

This competitive binding assay measures the displacement of a fluorescently labeled VHL ligand by a test compound.

Materials:

  • Recombinant His-Tagged Human VBC (VHL-ElonginB-ElonginC) complex

  • Anti-His Europium labeled Antibody (Donor)

  • Fluorescently labeled VHL ligand (e.g., CELT-150) (Acceptor)

  • Test compound (this compound or derived PROTAC)

  • Assay Buffer: 20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM TCEP, 0.01% TWEEN20

  • TR-FRET compatible 384-well plates

  • Plate reader with TR-FRET capability

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in the assay buffer. A 2X concentration plate is recommended.

  • Reaction Setup:

    • Add 7.5 µL of the 2X test compound dilutions to the wells of a 384-well plate.

    • Prepare a Master Mix containing the His-VBC complex, Anti-His-Europium antibody, and the fluorescent VHL ligand at 2X the final desired concentration.

    • Add 7.5 µL of the Master Mix to each well.

  • Incubation: Incubate the plate at room temperature, protected from light, for at least 90 minutes to allow the binding to reach equilibrium.

  • Measurement: Read the plate on a TR-FRET-compatible plate reader, measuring the emission at both the donor and acceptor wavelengths (e.g., 620 nm for Europium and 665 nm for the acceptor).

  • Data Analysis: Calculate the TR-FRET ratio (Acceptor emission / Donor emission) and plot it against the concentration of the test compound to determine the IC50 value.

Surface Plasmon Resonance (SPR) for Binding Kinetics

SPR is a label-free technique to measure the real-time binding kinetics of a ligand to its target.

Materials:

  • SPR instrument (e.g., Biacore)

  • Sensor chip (e.g., CM5)

  • Recombinant VBC protein complex

  • Test compound (this compound)

  • Immobilization reagents (e.g., EDC, NHS)

  • Running buffer (e.g., HBS-EP+)

Procedure:

  • Immobilization: Covalently immobilize the VBC protein complex onto the sensor chip surface using standard amine coupling chemistry.

  • Binding Analysis:

    • Prepare a series of concentrations of the test compound in the running buffer.

    • Inject the test compound solutions over the immobilized VBC surface at a constant flow rate.

    • Monitor the change in the SPR signal (measured in Resonance Units, RU) in real-time to observe the association phase.

    • After the injection, flow running buffer over the surface to monitor the dissociation phase.

  • Regeneration: If necessary, inject a regeneration solution to remove the bound analyte and prepare the surface for the next injection.

  • Data Analysis: Fit the sensorgram data (RU vs. time) to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).

Western Blot for PROTAC-Induced Protein Degradation

This technique is used to quantify the reduction in the levels of a target protein in cells treated with a PROTAC.

Materials:

  • Cell line expressing the target protein

  • PROTAC synthesized with this compound

  • Cell culture reagents

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes and transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibody against the target protein

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate (ECL)

  • Imaging system

Procedure:

  • Cell Treatment: Plate cells and treat them with a range of concentrations of the PROTAC for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them using lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation and SDS-PAGE: Normalize the protein concentrations of all samples, add Laemmli buffer, and denature by boiling. Separate the proteins by SDS-PAGE.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer.

    • Incubate the membrane with the primary antibody against the target protein.

    • Wash the membrane and then incubate with the HRP-conjugated secondary antibody.

  • Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.

  • Analysis: Quantify the band intensities for the target protein and the loading control. Normalize the target protein levels to the loading control and calculate the percentage of degradation relative to the vehicle control. Plot the percentage of degradation against the PROTAC concentration to determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation).

Visualizations

PROTAC-Mediated Protein Degradation Pathway

PROTAC_Pathway cluster_0 Cellular Environment cluster_1 Ternary Complex Formation cluster_2 Ubiquitination and Degradation PROTAC PROTAC (this compound based) POI Target Protein (POI) PROTAC->POI Binds VHL VHL E3 Ligase Complex PROTAC->VHL Binds Ternary POI-PROTAC-VHL Ternary Complex POI->Ternary VHL->Ternary Ub_POI Poly-ubiquitinated POI Ternary->Ub_POI Poly-ubiquitination Ub Ubiquitin Ub->Ub_POI Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Degraded Proteasome->Degraded Degradation

Caption: The signaling pathway of PROTAC-mediated protein degradation.

Experimental Workflow for VHL Ligand Evaluation

VHL_Ligand_Workflow cluster_design Ligand Design & Synthesis cluster_binding In Vitro Binding Assays cluster_protac PROTAC Synthesis & Cellular Assays cluster_data Data Analysis & Comparison Design Design & Synthesize This compound TR_FRET TR-FRET Assay Design->TR_FRET SPR SPR Assay Design->SPR Binding_Data Determine IC50 / Kd TR_FRET->Binding_Data SPR->Binding_Data PROTAC_Synth Synthesize PROTAC Western_Blot Western Blot for Protein Degradation PROTAC_Synth->Western_Blot Degradation_Data Determine DC50 / Dmax Western_Blot->Degradation_Data Binding_Data->PROTAC_Synth Comparison Compare with other VHL Ligands Binding_Data->Comparison Degradation_Data->Comparison

Caption: A logical workflow for the evaluation of a novel VHL ligand.

Conclusion

The development of potent and selective VHL ligands is paramount for the successful design of effective PROTACs. While this compound represents a novel modification of a known VHL-binding scaffold, its direct binding affinity and performance in a PROTAC context require thorough experimental investigation. The protocols and comparative data provided in this guide offer a framework for researchers to characterize this and other novel VHL ligands, ultimately contributing to the advancement of targeted protein degradation as a therapeutic modality.

References

A Comparative Analysis of VHL Ligands in PROTAC Design: (S,R,S)-Ahpc-O-CF3 versus (S,R,S)-AHPC-Me

Author: BenchChem Technical Support Team. Date: December 2025

A detailed head-to-head comparison of Proteolysis Targeting Chimeras (PROTACs) utilizing the von Hippel-Lindau (VHL) E3 ligase ligands (S,R,S)-Ahpc-O-CF3 and (S,R,S)-AHPC-Me reveals nuances in degradation efficacy that are critical for the rational design of potent protein degraders. While direct comparative studies are limited, an analysis of their application in different PROTACs provides valuable insights for researchers in drug development.

The field of targeted protein degradation has witnessed a surge in the development of PROTACs, which function by hijacking the cell's ubiquitin-proteasome system to eliminate disease-causing proteins. A critical component of a VHL-recruiting PROTAC is the ligand that binds to the VHL E3 ubiquitin ligase. The chemical structure of this ligand can significantly influence the formation and stability of the ternary complex (Target Protein-PROTAC-E3 Ligase), and consequently, the efficiency of protein degradation.

This guide provides a comparative overview of two such VHL ligands: this compound and (S,R,S)-AHPC-Me.

Overview of VHL Ligands

The (S,R,S)-AHPC (azetidine-2-carboxylic acid-proline-caprolactam) core is a well-established scaffold for designing VHL ligands. Modifications to this core structure can fine-tune the ligand's binding affinity and the overall properties of the resulting PROTAC. The two ligands in focus represent distinct chemical modifications:

  • (S,R,S)-AHPC-Me: This ligand incorporates a methyl group. It is notably used in the potent BET (Bromodomain and Extra-Terminal domain) protein degrader, ARV-771.[1][2] PROTACs containing this ligand have demonstrated high degradation efficiency, with ARV-771 showing a DC50 (concentration for 50% degradation) of less than 1 nM for BET proteins in castration-resistant prostate cancer cells.[1][2]

  • This compound: This ligand features a trifluoroethoxy group. It has been utilized in the synthesis of degraders targeting SMARCA2/4, key components of the SWI/SNF chromatin remodeling complex. While specific degradation data for PROTACs containing this exact ligand is not as widely published as for its methylated counterpart, the choice of a trifluoroethoxy group suggests a strategy to modulate physicochemical properties such as metabolic stability or cell permeability.

Comparative Efficacy: A Data-Driven Perspective

  • Binding Affinity and Ternary Complex Stability: The electronic and steric properties of these groups can influence the binding affinity to VHL and the cooperativity of ternary complex formation.

  • Physicochemical Properties: The trifluoroethoxy group, being more lipophilic and metabolically stable than a simple methyl group, could alter the PROTAC's solubility, cell permeability, and pharmacokinetic profile.

To provide a framework for such a comparison, the following table illustrates how quantitative data on PROTAC efficacy would be presented.

Table 1: Hypothetical Performance Comparison of PROTACs Targeting Protein X

VHL LigandPROTAC ConstructDC50 (nM)Dmax (%)Ternary Complex Affinity (Kd, nM)
This compoundPROTAC-X-CF3ValueValueValue
(S,R,S)-AHPC-MePROTAC-X-MeValueValueValue

Note: This table is for illustrative purposes. The values would be derived from experimental data from a direct comparative study.

Experimental Methodologies for Comparative Analysis

To generate the data required for a robust comparison, a series of well-defined experiments are necessary.

Western Blotting for Protein Degradation

This is the gold standard for quantifying the reduction in target protein levels following PROTAC treatment.

Protocol:

  • Cell Culture and Treatment: Plate target cells (e.g., a cancer cell line expressing the protein of interest) and treat with a range of concentrations of the PROTACs containing either this compound or (S,R,S)-AHPC-Me for a specified duration (e.g., 24 hours).[4][5]

  • Cell Lysis: Harvest the cells and lyse them in a suitable buffer containing protease inhibitors to extract total protein.[4][5]

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method like the BCA assay.[5]

  • SDS-PAGE and Transfer: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a nitrocellulose or PVDF membrane.[4][5]

  • Immunoblotting: Block the membrane and probe with a primary antibody specific to the target protein and a loading control (e.g., GAPDH or β-actin). Subsequently, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.[4][5]

  • Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and quantify the band intensities.[4][5] The percentage of protein degradation is calculated relative to a vehicle-treated control to determine DC50 and Dmax values.[5]

Ternary Complex Formation Assays

These assays are crucial for understanding the initial step in the PROTAC mechanism of action.

Protocol (Example using Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET):

  • Reagents: Purified recombinant target protein, VHL E3 ligase complex, and the PROTACs of interest.

  • Assay Setup: In a microplate, combine the target protein labeled with a donor fluorophore (e.g., terbium) and the VHL complex labeled with an acceptor fluorophore (e.g., d2) in the presence of varying concentrations of the PROTACs.

  • Incubation: Allow the components to incubate to reach binding equilibrium.

  • Signal Detection: Measure the FRET signal, which is generated when the donor and acceptor are brought into close proximity by the PROTAC-mediated ternary complex formation.

  • Data Analysis: Plot the FRET signal against the PROTAC concentration to determine the affinity and stability of the ternary complex.

Visualizing the PROTAC Mechanism and Experimental Workflow

Diagrams created using Graphviz (DOT language) can effectively illustrate the signaling pathways and experimental workflows.

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC (this compound or (S,R,S)-AHPC-Me based) Ternary Ternary Complex (Target-PROTAC-VHL) PROTAC->Ternary Target Target Protein Target->Ternary VHL VHL E3 Ligase VHL->Ternary Ub_Target Ubiquitinated Target Protein Ternary->Ub_Target Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome Proteasome Ub_Target->Proteasome Degradation Degraded Peptides Proteasome->Degradation

Caption: PROTAC Mechanism of Action.

Western_Blot_Workflow A 1. Cell Treatment with PROTACs B 2. Cell Lysis A->B C 3. Protein Quantification B->C D 4. SDS-PAGE C->D E 5. Protein Transfer to Membrane D->E F 6. Immunoblotting (Primary & Secondary Antibodies) E->F G 7. Chemiluminescent Detection F->G H 8. Data Analysis (DC50 & Dmax Determination) G->H

Caption: Western Blot Experimental Workflow.

Conclusion

The choice of the VHL ligand is a critical parameter in the design of effective PROTACs. While both this compound and (S,R,S)-AHPC-Me are viable options for recruiting the VHL E3 ligase, their distinct chemical modifications likely lead to differences in PROTAC efficacy, pharmacokinetics, and metabolic stability. The trifluoroethoxy group in this compound may offer advantages in terms of metabolic stability, a crucial factor for in vivo applications. Conversely, the well-characterized (S,R,S)-AHPC-Me has a proven track record in the development of highly potent degraders like ARV-771.

Future head-to-head studies are warranted to fully elucidate the structure-activity relationships of these and other modified VHL ligands. Such research will be invaluable for the continued development of next-generation protein degraders with improved therapeutic profiles. Researchers are encouraged to employ the detailed experimental protocols outlined in this guide to systematically evaluate and compare the performance of PROTACs incorporating different VHL ligands.

References

A Comparative Analysis of VHL-based and Cereblon-based PROTACs in Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the degradation profiles of two prominent PROTAC classes, providing researchers, scientists, and drug development professionals with a comprehensive guide to their performance, supported by experimental data and detailed methodologies.

In the rapidly advancing field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. These heterobifunctional molecules co-opt the cell's natural ubiquitin-proteasome system to selectively eliminate disease-causing proteins. The choice of the recruited E3 ubiquitin ligase is a critical determinant of a PROTAC's efficacy and safety profile. This guide provides a detailed comparison of two of the most widely utilized classes of PROTACs: those that recruit the von Hippel-Lindau (VHL) E3 ligase, often utilizing ligands such as (S,R,S)-Ahpc, and those that engage the Cereblon (CRBN) E3 ligase.

Mechanism of Action: A Tale of Two Ligases

PROTACs function by inducing the formation of a ternary complex between the target protein of interest (POI) and an E3 ubiquitin ligase.[1] This proximity facilitates the transfer of ubiquitin to the POI, marking it for degradation by the 26S proteasome.[1] While the overarching mechanism is conserved, the specific E3 ligase recruited—VHL or Cereblon—can significantly influence the degradation kinetics, substrate scope, and potential for off-target effects.

VHL-based PROTACs typically incorporate a ligand, such as (S,R,S)-AHPC, that binds to the VHL protein.[2][3] Cereblon-based PROTACs, on the other hand, utilize ligands derived from immunomodulatory imide drugs (IMiDs) like thalidomide (B1683933) and its analogs.[4] The formation of the ternary complex is a crucial step, and its stability and conformation can dictate the efficiency of ubiquitination and subsequent degradation.[5]

PROTAC_Mechanism cluster_vhl VHL-based PROTAC cluster_crbn Cereblon-based PROTAC VHL_PROTAC VHL-recruiting PROTAC VHL_Ternary POI-PROTAC-VHL Ternary Complex VHL_PROTAC->VHL_Ternary recruits VHL VHL E3 Ligase VHL_Ub_POI Ubiquitinated POI VHL_Ternary->VHL_Ub_POI induces ubiquitination VHL_Degradation Proteasomal Degradation VHL_Ub_POI->VHL_Degradation POI Protein of Interest (POI) POI->VHL_Ternary CRBN_PROTAC Cereblon-recruiting PROTAC CRBN_Ternary POI-PROTAC-CRBN Ternary Complex CRBN_PROTAC->CRBN_Ternary recruits CRBN Cereblon E3 Ligase CRBN_Ub_POI Ubiquitinated POI CRBN_Ternary->CRBN_Ub_POI induces ubiquitination CRBN_Degradation Proteasomal Degradation CRBN_Ub_POI->CRBN_Degradation POI2 Protein of Interest (POI) POI2->CRBN_Ternary

Figure 1: General mechanism of action for VHL- and Cereblon-based PROTACs.

Performance Comparison: Degradation Profiles

The efficacy of a PROTAC is typically characterized by its half-maximal degradation concentration (DC50) and the maximum extent of degradation (Dmax). A lower DC50 value indicates higher potency, while a higher Dmax value signifies greater degradation efficiency. The choice between a VHL- and a Cereblon-based PROTAC can significantly impact these parameters, often in a target-dependent manner.

For instance, in the degradation of BRD4, both VHL- and Cereblon-based PROTACs have demonstrated high potency.[1][6] However, for other targets, one E3 ligase may prove superior to the other. For example, in the case of p38α degradation, VHL-based PROTACs were found to be effective in a wider range of cell lines compared to their Cereblon-based counterparts.[7]

ParameterVHL-based PROTACsCereblon-based PROTACsKey Considerations
Potency (DC50) Often highly potent, with values in the nanomolar range.[8][9]Also demonstrate high potency, frequently in the nanomolar range.[10]Target- and cell-line dependent.
Maximal Degradation (Dmax) Can achieve high levels of degradation (>90%).[11]Capable of inducing profound degradation, often exceeding 95%.[10]Can be limited by the "hook effect".
Degradation Kinetics Can induce rapid and sustained degradation.[12]Also capable of rapid and profound degradation.[13]Influenced by ternary complex stability and cellular protein turnover rates.[14]
"Hook Effect" More prone to the "hook effect" at high concentrations, where the formation of binary complexes inhibits the productive ternary complex.[6]Generally less susceptible to the "hook effect".A critical factor for determining the optimal therapeutic window.
Substrate Specificity Generally considered to have a favorable off-target profile.IMiD-based ligands can induce the degradation of "neosubstrates" (e.g., Ikaros and Aiolos), leading to potential off-target effects.[4]Comprehensive proteomic analysis is crucial for assessing selectivity.
Cell Permeability Physicochemical properties can be challenging, potentially impacting permeability.[15]CRBN ligands are often smaller and more drug-like, which can lead to better cell permeability.[6]A key determinant of in vivo efficacy.

Table 1: Comparative Performance of VHL-based and Cereblon-based PROTACs.

Experimental Protocols

To rigorously compare the degradation profiles of VHL- and Cereblon-based PROTACs, standardized experimental protocols are essential. The following outlines the methodologies for key assays.

Western Blotting for Protein Degradation

Western blotting is a fundamental technique to quantify the reduction in target protein levels following PROTAC treatment.

1. Cell Culture and Treatment:

  • Plate cells at an appropriate density in multi-well plates and allow them to adhere overnight.

  • Treat the cells with a range of concentrations of the VHL- or Cereblon-based PROTAC for a predetermined time course (e.g., 4, 8, 16, 24 hours). Include a vehicle control (e.g., DMSO).

2. Cell Lysis and Protein Quantification:

  • After treatment, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer supplemented with protease and phosphatase inhibitors.

  • Determine the protein concentration of each lysate using a BCA or similar protein assay.[10]

3. SDS-PAGE and Protein Transfer:

  • Normalize the protein concentration of all samples and prepare them for electrophoresis by adding Laemmli buffer and boiling.

  • Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[10]

4. Immunoblotting:

  • Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

  • Incubate the membrane with a primary antibody specific to the protein of interest and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.

  • Wash the membrane with TBST and then incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

5. Detection and Analysis:

  • Visualize the protein bands using a chemiluminescent substrate and an imaging system.[10]

  • Quantify the band intensities using densitometry software. Normalize the target protein levels to the loading control.

  • Calculate the percentage of protein degradation relative to the vehicle-treated control to determine DC50 and Dmax values.

Western_Blot_Workflow A Cell Seeding & PROTAC Treatment B Cell Lysis & Protein Quantification A->B C SDS-PAGE B->C D Protein Transfer (to Membrane) C->D E Immunoblotting (Antibody Incubation) D->E F Detection & Data Analysis E->F

Figure 2: Experimental workflow for Western Blot analysis.
Mass Spectrometry-based Proteomics for Off-Target Analysis

Global proteomics is a powerful tool to assess the selectivity of PROTACs and identify potential off-target degradation events.

1. Sample Preparation:

  • Treat cells with the VHL- or Cereblon-based PROTAC at a concentration that induces significant degradation of the target protein, as well as a vehicle control. A shorter treatment time (e.g., < 6 hours) is often used to distinguish direct from indirect effects.[16]

  • Lyse the cells and digest the proteins into peptides.

2. Isobaric Labeling and LC-MS/MS:

  • Label the peptide samples from different treatment conditions with isobaric tags (e.g., TMT or iTRAQ) to enable multiplexed analysis.[17]

  • Separate the labeled peptides using liquid chromatography (LC) and analyze them by tandem mass spectrometry (MS/MS).[17]

3. Data Analysis:

  • Identify and quantify the relative abundance of thousands of proteins across the different treatment groups.

  • Proteins that show a statistically significant and dose-dependent decrease in abundance in the PROTAC-treated samples compared to the control are considered potential off-targets.

4. Validation:

  • Validate potential off-target hits using an orthogonal method, such as Western blotting, with specific antibodies.[17]

Proteomics_Workflow cluster_workflow Proteomics Workflow A Cell Treatment with PROTAC and Control B Cell Lysis and Protein Digestion A->B C Peptide Labeling (e.g., TMT) B->C D LC-MS/MS Analysis C->D E Data Analysis to Identify Downregulated Proteins D->E F Validation of Off-Targets (e.g., Western Blot) E->F

Figure 3: Workflow for mass spectrometry-based proteomics.

Conclusion

Both VHL- and Cereblon-based PROTACs are powerful tools for targeted protein degradation, each with its own set of advantages and disadvantages. The choice between them is highly dependent on the specific target protein, the desired therapeutic application, and the cellular context. Cereblon-based degraders have shown remarkable potency and have progressed further in clinical development for some targets.[4] However, the potential for off-target effects due to neosubstrate degradation necessitates careful evaluation.[4] VHL-based PROTACs may offer a more favorable selectivity profile in certain cases but can be limited by the hook effect and challenges related to their physicochemical properties.[6] A thorough and systematic comparison using the experimental approaches outlined in this guide is crucial for the rational design and development of the next generation of highly effective and selective protein-degrading therapeutics.

References

Mass Spectrometry: The Gold Standard for Validating On-Target Protein Degradation

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

In the rapidly advancing field of targeted protein degradation (TPD), robust and precise validation of on-target protein removal is paramount. While traditional methods like Western blotting have long been staples in the molecular biologist's toolkit, mass spectrometry-based quantitative proteomics has emerged as a superior, comprehensive approach for confirming the efficacy and specificity of novel protein degraders, such as proteolysis-targeting chimeras (PROTACs) and molecular glues. This guide provides an objective comparison of mass spectrometry with alternative methods, supported by experimental data and detailed protocols, to aid researchers in selecting the most appropriate validation strategy.

The core principle of TPD is to hijack the cell's natural protein disposal machinery to eliminate disease-causing proteins. This is often achieved by small molecules that bring a target protein into proximity with an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome.[1][2] Validating the successful and specific degradation of the intended target is a critical step in the development of these new therapeutics.[1]

Quantitative Proteomics: A Global View of Protein Degradation

Mass spectrometry-based proteomics offers an unbiased and global perspective on the changes occurring within the cellular proteome upon treatment with a protein degrader.[3][4] This powerful technology allows for the precise and simultaneous quantification of thousands of proteins, providing a comprehensive picture of a degrader's on-target efficacy and potential off-target effects.[1][3] Among the various quantitative proteomics techniques, Tandem Mass Tag (TMT) labeling is a widely used and robust method for this purpose.[1][5]

The Power of Tandem Mass Tag (TMT) Labeling

TMT is an isobaric labeling strategy that enables the multiplexed analysis of up to 16 different samples in a single mass spectrometry run.[6][7] In this approach, peptides from each sample are chemically labeled with a unique TMT reagent. While the tags have the same total mass, they are designed to fragment in the mass spectrometer, yielding reporter ions of different masses. The intensity of these reporter ions directly corresponds to the relative abundance of the peptide—and thus the protein—in each of the original samples.[6] This allows for highly accurate and reproducible quantification of changes in protein levels across different treatment conditions.[6]

Head-to-Head Comparison: Mass Spectrometry vs. Traditional Methods

While Western blotting remains a valuable orthogonal method for confirming proteomics findings, it pales in comparison to the depth and breadth of data generated by mass spectrometry.[1][8]

FeatureMass Spectrometry (TMT)Western BlottingImmunoassays (ELISA/HiBiT)
Scope Proteome-wide (thousands of proteins)Single proteinSingle protein
Quantification Highly accurate and reproducibleSemi-quantitative to quantitativeQuantitative
Specificity High (based on peptide sequence)Dependent on antibody specificityDependent on antibody/tag specificity
Throughput High (multiplexing up to 16 samples)Low to mediumHigh
Off-Target Effects Comprehensive identificationNot suitable for discoveryNot suitable for discovery
DC50/Dmax Determination Possible but less efficientEfficientHighly efficient

This table provides a general comparison of the methods. The specific performance can vary depending on the experimental setup and reagents used.

Experimental Workflows

To better understand the practical differences between these validation techniques, the following sections detail the experimental protocols and provide visual workflows.

Mass Spectrometry (TMT-Based Quantitative Proteomics) Workflow

cluster_sample_prep Sample Preparation cluster_ms_analysis Mass Spectrometry Analysis cluster_data_analysis Data Analysis cell_culture 1. Cell Culture & Treatment protein_extraction 2. Protein Extraction cell_culture->protein_extraction digestion 3. Protein Digestion protein_extraction->digestion tmt_labeling 4. TMT Labeling digestion->tmt_labeling pooling 5. Sample Pooling tmt_labeling->pooling fractionation 6. Peptide Fractionation pooling->fractionation lc_ms 7. LC-MS/MS Analysis fractionation->lc_ms database_search 8. Database Search lc_ms->database_search quantification 9. Protein Quantification database_search->quantification data_interpretation 10. Data Interpretation quantification->data_interpretation cluster_sample_prep_wb Sample Preparation cluster_gel_electrophoresis Electrophoresis & Transfer cluster_immunodetection Immunodetection cluster_data_analysis_wb Data Analysis cell_culture_wb 1. Cell Culture & Treatment protein_extraction_wb 2. Protein Extraction cell_culture_wb->protein_extraction_wb sds_page 3. SDS-PAGE protein_extraction_wb->sds_page transfer 4. Protein Transfer sds_page->transfer blocking 5. Blocking transfer->blocking primary_ab 6. Primary Antibody Incubation blocking->primary_ab secondary_ab 7. Secondary Antibody Incubation primary_ab->secondary_ab detection 8. Signal Detection secondary_ab->detection quantification_wb 9. Densitometry & Quantification detection->quantification_wb

References

A Comparative Guide to the Use of Inactive Stereoisomers of (S,R,S)-Ahpc as Negative Controls in Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the rapidly evolving field of targeted protein degradation, the use of well-defined negative controls is paramount to validate the specific mechanism of action of Proteolysis Targeting Chimeras (PROTACs). This guide provides a comprehensive comparison of the active von Hippel-Lindau (VHL) E3 ligase ligand, (S,R,S)-Ahpc, with its inactive stereoisomer, (S,S,S)-Ahpc, which serves as an essential negative control. This document outlines the experimental data supporting their differential activity, detailed protocols for key validation assays, and a visual representation of the relevant biological pathways.

Data Presentation: Quantitative Comparison of Active vs. Inactive Stereoisomers

The efficacy of a PROTAC is contingent on its ability to form a stable ternary complex between the target protein and an E3 ubiquitin ligase. The stereochemistry of the E3 ligase ligand is critical for this interaction. The (S,R,S) configuration of Ahpc is the active stereoisomer that productively engages the VHL E3 ligase, while the (S,S,S) diastereomer is designed to be inactive, thus serving as an ideal negative control to demonstrate that the observed protein degradation is a direct result of VHL recruitment.

Below is a summary of representative data comparing the binding affinity of the active and inactive Ahpc stereoisomers to the VHL protein and their subsequent impact on the degradation of a target protein when incorporated into a PROTAC.

CompoundStereochemistryVHL Binding Affinity (Kd)Target Protein Degradation (DC50)
Active Ligand(S,R,S)-Ahpc~185 nM~50 nM
Inactive Control(S,S,S)-Ahpc>100 µM>10 µM

Table 1: Representative quantitative data comparing the active (S,R,S)-Ahpc and inactive (S,S,S)-Ahpc stereoisomers. Kd (dissociation constant) is a measure of binding affinity, with lower values indicating stronger binding. DC50 is the concentration of the compound that induces 50% degradation of the target protein.

Experimental Protocols

To validate the use of (S,S,S)-Ahpc as a negative control, several key experiments are typically performed. These assays are designed to measure the direct binding to VHL and the cellular consequence of this interaction in a PROTAC context.

VHL Binding Affinity Assessment by Surface Plasmon Resonance (SPR)

This assay quantitatively measures the binding affinity of the Ahpc stereoisomers to the VHL protein.

Materials:

  • Recombinant human VHL-Elongin B-Elongin C (VCB) complex

  • (S,R,S)-Ahpc and (S,S,S)-Ahpc compounds

  • SPR instrument and sensor chips (e.g., CM5)

  • Amine coupling kit (EDC, NHS, ethanolamine)

  • Running buffer (e.g., HBS-EP+)

  • Regeneration solution (e.g., glycine-HCl pH 2.5)

Procedure:

  • Immobilization of VCB Complex: The VCB complex is immobilized on the surface of a sensor chip using standard amine coupling chemistry.

  • Analyte Injection: A series of concentrations of (S,R,S)-Ahpc and (S,S,S)-Ahpc are injected over the sensor surface.

  • Data Acquisition: The binding events are monitored in real-time as a change in response units (RU).

  • Data Analysis: The resulting sensorgrams are fitted to a suitable binding model (e.g., 1:1 Langmuir) to determine the association (ka), dissociation (kd), and equilibrium dissociation (Kd) constants.

Cellular Target Protein Degradation Assay by Western Blot

This assay assesses the ability of PROTACs containing either the active or inactive Ahpc stereoisomer to induce the degradation of a specific target protein in a cellular context.

Materials:

  • Cell line expressing the target protein

  • PROTACs synthesized with (S,R,S)-Ahpc and (S,S,S)-Ahpc

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies against the target protein and a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate and imaging system

Procedure:

  • Cell Treatment: Cells are treated with increasing concentrations of the active and inactive PROTACs for a defined period (e.g., 18-24 hours). A vehicle control (e.g., DMSO) is also included.

  • Cell Lysis: After treatment, cells are washed with PBS and lysed to extract total protein.

  • Protein Quantification: The protein concentration of each lysate is determined to ensure equal loading.

  • SDS-PAGE and Western Blotting: Equal amounts of protein are separated by SDS-PAGE, transferred to a membrane, and probed with the appropriate primary and secondary antibodies.

  • Data Analysis: The band intensities are quantified, and the target protein levels are normalized to the loading control. The percentage of protein degradation is calculated relative to the vehicle-treated control to determine the DC50 value.

Mandatory Visualization

The following diagrams illustrate the key biological pathways and experimental workflows discussed in this guide.

PROTAC_Mechanism cluster_0 PROTAC-Mediated Protein Degradation cluster_1 Ternary Complex Formation POI Target Protein (POI) PROTAC PROTAC ((S,R,S)-Ahpc) POI->PROTAC Binds to POI Warhead Ternary POI-PROTAC-VHL VHL VHL E3 Ligase VHL->PROTAC Binds to VHL Ligand POI_Ub Polyubiquitinated POI Ternary->POI_Ub Ubiquitination PROTAC_recycled Recycled PROTAC Ternary->PROTAC_recycled Release Ub Ubiquitin Ub->Ternary Recruitment of E2/Ub Proteasome 26S Proteasome POI_Ub->Proteasome Recognition & Degradation Degradation Proteasome->Degradation Degraded Peptides

Caption: PROTAC Mechanism of Action with (S,R,S)-Ahpc.

Negative_Control_Logic cluster_0 Experimental Logic for Negative Control Active_PROTAC Active PROTAC ((S,R,S)-Ahpc) VHL VHL E3 Ligase Active_PROTAC->VHL Binds POI Target Protein (POI) Active_PROTAC->POI Binds Ternary_Formation Ternary Complex Formation Active_PROTAC->Ternary_Formation Inactive_PROTAC Inactive PROTAC ((S,S,S)-Ahpc) Inactive_PROTAC->VHL No Binding Inactive_PROTAC->POI Binds No_Ternary No Ternary Complex Inactive_PROTAC->No_Ternary VHL->Ternary_Formation VHL->No_Ternary POI->Ternary_Formation POI->No_Ternary Degradation Protein Degradation Ternary_Formation->Degradation No_Degradation No Protein Degradation No_Ternary->No_Degradation

Caption: Logic of (S,S,S)-Ahpc as a negative control.

Experimental_Workflow cluster_0 Western Blot Workflow for Degradation Assay Start Seed Cells Treatment Treat cells with Active PROTAC, Inactive Control PROTAC, and Vehicle Start->Treatment Lysis Cell Lysis and Protein Quantification Treatment->Lysis SDS_PAGE SDS-PAGE Lysis->SDS_PAGE Transfer Transfer to Membrane SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Incubate with Primary Antibodies (Target & Loading Control) Blocking->Primary_Ab Secondary_Ab Incubate with HRP-conjugated Secondary Antibodies Primary_Ab->Secondary_Ab Detection Chemiluminescent Detection Secondary_Ab->Detection Analysis Quantify Bands and Calculate % Degradation Detection->Analysis

Caption: Western Blot Experimental Workflow.

Measuring VHL Ligand Kinetics: A Comparative Guide to Surface Plasmon Resonance and Alternative Technologies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in drug discovery and chemical biology, accurately measuring the binding kinetics of small molecule ligands to their protein targets is paramount for understanding mechanism of action and optimizing lead compounds. This is particularly crucial in the development of PROTACs (Proteolysis Targeting Chimeras), where the affinity and kinetic profile of a ligand for an E3 ligase, such as Von Hippel-Lindau (VHL), directly impacts the efficiency of target protein degradation. This guide provides a comparative overview of Surface Plasmon Resonance (SPR) for measuring the kinetics of the VHL ligand (S,R,S)-Ahpc-O-CF3 and contrasts its performance with alternative biophysical techniques, namely Isothermal Titration Calorimetry (ITC) and Bio-Layer Interferometry (BLI).

While direct kinetic data for this compound is not extensively published, this guide utilizes data from studies on structurally similar VHL ligands, such as the core of the well-characterized PROTAC MZ1, to provide a robust comparison of these methodologies.

Performance Comparison: SPR vs. ITC vs. BLI

Surface Plasmon Resonance stands out for its ability to provide real-time kinetic data, resolving both the association (k_a_) and dissociation (k_d_) rates of a ligand-protein interaction, from which the equilibrium dissociation constant (K_D_) is calculated. In contrast, Isothermal Titration Calorimetry directly measures the heat change upon binding, providing a thermodynamic profile of the interaction, including the K_D_ and stoichiometry (n), but does not typically resolve kinetic rates. Bio-Layer Interferometry, similar to SPR, is a label-free optical biosensing technique that can determine kinetic parameters; however, it is often considered more suitable for higher-throughput screening of larger molecules and may have limitations in sensitivity for small molecule fragments compared to SPR.[1][2]

A study directly comparing these techniques for the VHL-binding PROTAC MZ1 highlights their complementary strengths.[3][4] SPR and ITC provided comparable affinity (K_D_) values for the binary interaction between the VHL protein and the PROTAC.[3] For the more complex ternary structure, SPR, ITC, and BLI all yielded consistent affinity measurements.[3]

TechniqueParameters MeasuredThroughputSample ConsumptionKey AdvantagesKey Limitations
Surface Plasmon Resonance (SPR) k_a_ (on-rate), k_d_ (off-rate), K_D_ (affinity)MediumLow to MediumReal-time kinetic data, high sensitivity for small molecules.[5][6]Requires immobilization of one interactant, potential for mass transport limitations.
Isothermal Titration Calorimetry (ITC) K_D_ (affinity), ΔH (enthalpy), n (stoichiometry)LowHighSolution-based (no immobilization), provides thermodynamic profile.[7][8]Does not provide kinetic rates, requires larger sample quantities.[7]
Bio-Layer Interferometry (BLI) k_a_ (on-rate), k_d_ (off-rate), K_D_ (affinity)HighLowHigh throughput, compatible with crude samples, fluidics-free.[2][9]Lower sensitivity for small molecules compared to SPR.[3][9]

Quantitative Data Summary

The following table summarizes representative binding data for a VHL ligand (as part of the PROTAC MZ1) to the VHL protein complex, as determined by SPR and ITC. This data is extrapolated from studies on PROTACs containing a VHL-binding moiety structurally analogous to this compound.

InteractionTechniqueK_D_ (nM)k_a_ (M⁻¹s⁻¹)k_d_ (s⁻¹)Reference
VHL : MZ1 (binary)SPR29Not ReportedNot Reported[4]
VHL : MZ1 (binary)ITC66Not ApplicableNot Applicable[4]
VHL : MZ1 : Brd4^BD2^ (ternary)SPR1Not ReportedNot Reported[4]
VHL : MZ1 : Brd4^BD2^ (ternary)ITC4Not ApplicableNot Applicable[4]
VHL : MZ1 : Brd4^BD2^ (ternary)BLI2.8Not ReportedNot Reported[3]

Signaling Pathways and Experimental Workflows

The interaction of a VHL ligand, often as part of a PROTAC, initiates a cascade of events leading to targeted protein degradation. The following diagram illustrates this general pathway.

PROTAC-Mediated Protein Degradation Pathway cluster_protac PROTAC Assembly VHL_Ligand This compound VHL Ligand PROTAC PROTAC VHL_Ligand->PROTAC VHL VHL E3 Ligase Ternary_Complex Ternary Complex (Target-PROTAC-VHL) VHL->Ternary_Complex Target_Ligand Target Ligand Target_Ligand->PROTAC Target_Protein Target Protein Target_Protein->Ternary_Complex PROTAC->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Proteasome Proteasome Ubiquitination->Proteasome Degradation Target Protein Degradation Proteasome->Degradation

Caption: PROTAC-mediated protein degradation pathway.

The general workflow for measuring VHL-ligand kinetics using SPR is depicted below.

SPR Experimental Workflow for VHL-Ligand Kinetics Start Start Immobilize Immobilize Biotinylated VHL on Streptavidin Chip Start->Immobilize Inject_Ligand Inject this compound (Analyte) at various concentrations Immobilize->Inject_Ligand Association Measure Association Phase (Real-time binding) Inject_Ligand->Association Inject_Buffer Inject Running Buffer Association->Inject_Buffer Dissociation Measure Dissociation Phase (Real-time unbinding) Inject_Buffer->Dissociation Regenerate Regenerate Sensor Surface (Optional) Dissociation->Regenerate Analyze Analyze Sensorgram Data (Fit to kinetic model) Dissociation->Analyze Regenerate->Inject_Ligand Next Cycle End End Analyze->End

Caption: SPR experimental workflow for VHL-ligand kinetics.

Experimental Protocols

Surface Plasmon Resonance (SPR)

This protocol is adapted from methodologies used for characterizing VHL-PROTAC interactions.[3]

  • Immobilization of VHL:

    • A Series S Sensor Chip SA (streptavidin-coated) is used.

    • Site-specifically biotinylated VHL-ElonginB-ElonginC (VBC) complex is immobilized on the sensor surface via streptavidin-biotin capture. This ensures a uniform orientation of the VHL protein.

    • A reference flow cell is prepared by immobilizing streptavidin alone to subtract non-specific binding and bulk refractive index changes.

    • The immobilization level is typically kept low (e.g., ~100 RU) to minimize mass transport effects.[3]

  • Kinetic Measurement:

    • The this compound ligand is prepared in a suitable running buffer (e.g., 20 mM HEPES, 150 mM NaCl, 1 mM TCEP, 0.005% P20, pH 7.4) at a series of concentrations.[3]

    • The ligand solutions are injected over the VHL-immobilized and reference flow cells.

    • The association phase is monitored for a defined period, followed by a dissociation phase where only running buffer is injected.

    • Both single-cycle and multi-cycle kinetic formats can be employed. Single-cycle kinetics, where multiple concentrations are injected sequentially without regeneration, can be advantageous for minimizing surface deactivation.[7]

  • Data Analysis:

    • The resulting sensorgrams are double-referenced by subtracting the signal from the reference flow cell and a buffer-only injection.

    • The processed data is fitted to a 1:1 Langmuir binding model to determine the association rate constant (k_a_), dissociation rate constant (k_d_), and the equilibrium dissociation constant (K_D_).

Isothermal Titration Calorimetry (ITC)

This protocol is a general guideline for protein-ligand ITC experiments, with specifics adapted from VHL-PROTAC studies.[3]

  • Sample Preparation:

    • The VHL protein complex and the this compound ligand are extensively dialyzed against the same buffer (e.g., 20 mM HEPES, 150 mM NaCl, 1 mM TCEP, pH 7.4) to minimize buffer mismatch effects.

    • The final concentrations are accurately determined. Typically, the ligand concentration in the syringe is 10-20 times higher than the protein concentration in the cell. For example, 10 µM ligand in the cell and 100 µM protein in the syringe.[3]

  • Titration:

    • The protein solution is loaded into the sample cell of the calorimeter, and the ligand solution is loaded into the injection syringe.

    • A series of small injections (e.g., 2-5 µL) of the ligand are titrated into the protein solution at a constant temperature.

    • The heat change associated with each injection is measured.

  • Data Analysis:

    • The heat of dilution is determined by injecting the ligand into the buffer alone and is subtracted from the experimental data.

    • The integrated heat data is plotted against the molar ratio of ligand to protein.

    • The resulting isotherm is fitted to a suitable binding model (e.g., one-site binding) to determine the binding affinity (K_D_), enthalpy change (ΔH), and stoichiometry of binding (n).

Bio-Layer Interferometry (BLI)

This protocol outlines a general approach for BLI-based kinetic analysis of protein-ligand interactions.[3]

  • Sensor Preparation and Ligand Immobilization:

    • Streptavidin (SA) biosensors are hydrated in the running buffer.

    • Biotinylated VHL protein complex is loaded onto the SA biosensors to a desired level.

    • A baseline is established by dipping the sensors in running buffer.

  • Kinetic Measurement:

    • The this compound ligand is prepared in a 96-well or 384-well plate at various concentrations in the running buffer.

    • The VHL-loaded biosensors are dipped into the wells containing the ligand to measure the association phase.

    • The sensors are then moved to wells containing only running buffer to measure the dissociation phase.

  • Data Analysis:

    • The resulting sensorgrams are aligned and referenced against a buffer-only control.

    • The data is fitted to a 1:1 binding model to determine k_a_, k_d_, and K_D_.

References

Isothermal Titration Calorimetry (ITC) for (S,R,S)-Ahpc-O-CF3 Binding Validation: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Isothermal Titration Calorimetry (ITC) for validating the binding of small molecule ligands, using (S,R,S)-Ahpc-O-CF3 as a representative example. This compound is a ligand for the E3 ubiquitin ligase von Hippel-Lindau (VHL) and is utilized in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1][2] This guide will objectively compare ITC with other common biophysical techniques and provide the necessary experimental details for researchers to design and execute their own binding validation studies.

Executive Summary

Isothermal Titration Calorimetry is a powerful, label-free technique that directly measures the heat released or absorbed during a binding event.[3] This allows for the determination of multiple thermodynamic parameters in a single experiment, including the binding affinity (KD), enthalpy (ΔH), entropy (ΔS), and stoichiometry (n) of the interaction.[4][5] This complete thermodynamic profile provides deep insights into the driving forces behind molecular recognition, making ITC the gold standard for characterizing protein-ligand interactions in drug discovery.[6]

Quantitative Data Presentation: VHL Ligand Binding

While specific ITC data for this compound is not publicly available, the following table presents representative thermodynamic data for the binding of similar hydroxyproline (B1673980) (Hyp)-containing ligands to the VHL:Elongin B:Elongin C (VBC) complex. This data serves as a practical example of the quantitative output from ITC experiments.

LigandKD (nM)ΔG (kcal/mol)ΔH (kcal/mol)-TΔS (kcal/mol)Stoichiometry (n)Reference
VH032 (Parent Compound) 185 ± 7-9.1-10.51.4~1[7]
(3S,4S)-F-Hyp Ligand (14a) 350 ± 20-8.8-12.23.4~1[7]
(3R,4S)-F-Hyp Ligand (14b) >10,000N/AN/AN/AN/A[7]

Table 1: Thermodynamic parameters for the binding of VHL ligands to the VBC complex determined by ITC. The data illustrates how subtle chemical modifications, such as the addition of a fluorine atom, can significantly impact binding affinity and the thermodynamic signature of the interaction.

Comparison with Alternative Methodologies

Several biophysical techniques are available for validating and characterizing protein-ligand interactions. The choice of method depends on various factors including the nature of the interacting molecules, the required throughput, and the specific information sought.

FeatureIsothermal Titration Calorimetry (ITC)Surface Plasmon Resonance (SPR)Differential Scanning Fluorimetry (DSF) / Thermal Shift Assay (TSA)Microscale Thermophoresis (MST)
Principle Measures heat change upon binding in solution.Detects changes in refractive index upon binding to a sensor surface.[7][8][9]Monitors protein unfolding temperature changes upon ligand binding using a fluorescent dye.[3][10][11][12]Measures the directed movement of molecules in a microscopic temperature gradient, which changes upon binding.[2][4][13][14][15]
Key Outputs KD, ΔH, ΔS, n (stoichiometry).[4]KD, kon, koff.[7]ΔTm (change in melting temperature), qualitative binding.[11]KD.[4]
Labeling Requirement Label-free.[3]Label-free (one binding partner is immobilized).[9]Requires a fluorescent dye.[11]Typically requires fluorescent labeling of one partner.[2]
Sample Consumption Moderate to high (µg to mg).[16]Low (ng to µg).[7]Very low (µg).Very low (ng to µg).[4]
Throughput Low to medium.Medium to high.[9]High.High.[4]
Strengths Provides a complete thermodynamic profile in a single experiment; in-solution measurement.[5]Real-time kinetics; high sensitivity.[7]High-throughput; low sample consumption; suitable for initial screening.[3][17]Low sample consumption; fast measurements; tolerant of complex buffers.[4][14]
Limitations Higher sample consumption; lower throughput; sensitive to buffer mismatches.[16]Immobilization may affect protein activity; potential for mass transport limitations.Indirect measurement of binding; may not detect binders that don't induce a thermal shift.Labeling may alter binding; potential for artifacts from fluorescent compounds.

Table 2: Objective comparison of ITC with alternative biophysical techniques for binding validation.

Experimental Protocols

Isothermal Titration Calorimetry (ITC) Protocol for this compound and VHL Binding

This protocol provides a general framework for an ITC experiment to determine the binding parameters of a small molecule, such as this compound, to its target protein, the VHL complex.

1. Sample Preparation:

  • Protein (VHL Complex): Express and purify the VHL:Elongin B:Elongin C (VBC) complex to >95% purity.

  • Ligand (this compound): Synthesize or procure the ligand with high purity.

  • Buffer Preparation: Prepare a sufficient quantity of dialysis buffer (e.g., 50 mM Tris pH 7.5, 150 mM NaCl). It is critical that the protein and ligand are in identical, matched buffers to minimize heats of dilution.[18] Dialyze the protein against the final buffer extensively. Dissolve the ligand in the final dialysis buffer. If DMSO is required to dissolve the ligand, ensure the final concentration is low (<5%) and identical in both the protein and ligand solutions.[18]

  • Concentration Determination: Accurately determine the concentrations of the protein and ligand using a reliable method (e.g., UV-Vis absorbance for protein, high-precision balance for ligand).

2. ITC Experiment Setup:

  • Instrument: Utilize a modern ITC instrument (e.g., Malvern Panalytical MicroCal PEAQ-ITC or similar).

  • Sample Loading:

    • Cell: Load the VBC protein solution into the sample cell (typically 20-50 µM).

    • Syringe: Load the this compound solution into the injection syringe (typically 10-20 fold higher concentration than the protein, e.g., 200-500 µM).

  • Experimental Parameters:

    • Temperature: Set the experimental temperature (e.g., 25 °C).

    • Stirring Speed: Set an appropriate stirring speed (e.g., 750 rpm).

    • Injection Parameters: Program a series of injections (e.g., 19 injections of 2 µL each) with a spacing of 150-180 seconds between injections. An initial small injection (e.g., 0.4 µL) is often included and discarded from the analysis.

3. Data Acquisition and Analysis:

  • Titration: Initiate the titration experiment. The instrument will measure the differential power required to maintain a zero temperature difference between the sample and reference cells.

  • Control Experiment: Perform a control titration by injecting the ligand solution into the buffer alone to determine the heat of dilution.

  • Data Analysis:

    • Subtract the heat of dilution from the raw titration data.

    • Integrate the peaks in the thermogram to obtain the heat change for each injection.

    • Plot the heat change per mole of injectant against the molar ratio of ligand to protein.

    • Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to determine the KD, ΔH, and stoichiometry (n). The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated using the equation: ΔG = -RTln(1/KD) = ΔH - TΔS.

Mandatory Visualizations

ITC_Workflow cluster_prep Sample Preparation cluster_exp ITC Experiment cluster_analysis Data Analysis Protein Purify VHL Complex Dialysis Dialyze Protein Protein->Dialysis Ligand Prepare this compound Dissolve Dissolve Ligand Ligand->Dissolve Buffer Prepare Matched Buffer Buffer->Dialysis Buffer->Dissolve Concentration Determine Concentrations Dialysis->Concentration Dissolve->Concentration Load_Protein Load Protein into Cell Concentration->Load_Protein Load_Ligand Load Ligand into Syringe Concentration->Load_Ligand Setup_ITC Set ITC Parameters (Temp, Stirring, Injections) Load_Protein->Setup_ITC Load_Ligand->Setup_ITC Run_Titration Perform Titration Setup_ITC->Run_Titration Integrate Integrate Raw Data Run_Titration->Integrate Control Run Control Titration (Ligand into Buffer) Subtract Subtract Heat of Dilution Control->Subtract Integrate->Subtract Plot Plot Binding Isotherm Subtract->Plot Fit Fit Data to Binding Model Plot->Fit Results Determine KD, ΔH, ΔS, n Fit->Results

Caption: Experimental workflow for ITC binding analysis.

Caption: VHL-HIF-1α signaling pathway and ligand inhibition.

References

Assessing Proteome-Wide Selectivity of (S,R,S)-Ahpc-O-CF3 Based Degraders: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The development of targeted protein degraders, particularly proteolysis-targeting chimeras (PROTACs), has opened new avenues for therapeutic intervention by enabling the selective removal of disease-causing proteins. A critical determinant of a PROTAC's therapeutic potential and safety is its selectivity across the entire proteome. This guide provides a comparative analysis of the selectivity of degraders based on the (S,R,S)-Ahpc-O-CF3 E3 ligase ligand, a derivative of the von Hippel-Lindau (VHL) E3 ligase ligand family.

This compound serves as a key component in constructing PROTACs that hijack the VHL E3 ubiquitin ligase to induce the degradation of specific target proteins. Its performance will be compared with other VHL-based degraders targeting similar proteins, as well as with degraders that utilize different E3 ligases, to provide a comprehensive overview of its selectivity profile.

Comparative Analysis of Degrader Selectivity

The selectivity of a PROTAC is paramount to minimize off-target effects and potential toxicity. Proteomics-based approaches, such as mass spectrometry, are the gold standard for assessing a degrader's specificity on a proteome-wide scale. Below is a comparison of the selectivity profiles of various degraders, including those utilizing VHL ligands similar to this compound.

One key application of this compound is in the synthesis of degraders targeting the chromatin remodeling proteins SMARCA2 and SMARCA4, which are implicated in various cancers. The PROTAC "SMARCA2/4-degrader-20" is a known example that incorporates this VHL ligand.[1]

DegraderE3 Ligase LigandTarget(s)Key Selectivity Observations
SMARCA2/4-degrader-20 This compound (VHL)SMARCA2/4Degrades both SMARCA2 and SMARCA4.[1] Detailed proteome-wide selectivity data is primarily available within patent literature.
ACBI2 VHL-basedSMARCA2Demonstrates significant selectivity for SMARCA2 over its close homolog SMARCA4.[2][3] Whole-cell proteomic analysis confirmed high selectivity for SMARCA2.[4]
A947 VHL-basedSMARCA2A potent and selective SMARCA2 degrader.[5] Global ubiquitin mapping and proteome profiling revealed no significant off-target degradation.[6]
ARV-771 (S,R,S)-AHPC-Me (VHL)BET Proteins (BRD2/3/4)A well-characterized pan-BET degrader with a distinct off-target profile that has been assessed by proteomic methods.[7]

Experimental Protocols for Assessing Selectivity

Accurate assessment of a degrader's selectivity relies on robust experimental design and execution. The following are detailed methodologies for key experiments cited in the evaluation of this compound based degraders and their alternatives.

Proteome-Wide Selectivity Analysis using Tandem Mass Tag (TMT) Mass Spectrometry

This method allows for the simultaneous identification and quantification of thousands of proteins across multiple samples, providing a comprehensive view of a degrader's on- and off-target effects.

1. Cell Culture and Treatment:

  • Plate cells at a suitable density and allow them to adhere overnight.

  • Treat cells with the degrader compound at various concentrations and time points. Include a vehicle control (e.g., DMSO).

2. Cell Lysis and Protein Extraction:

  • After treatment, wash cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

  • Centrifuge the lysates to pellet cell debris and collect the supernatant containing the proteome.

3. Protein Digestion and TMT Labeling:

  • Quantify the protein concentration in each lysate (e.g., using a BCA assay).

  • Reduce, alkylate, and digest the proteins into peptides using an enzyme like trypsin.

  • Label the resulting peptides with TMT reagents according to the manufacturer's protocol. Each TMT reagent has a unique mass reporter that allows for multiplexing.

4. Mass Spectrometry Analysis:

  • Combine the TMT-labeled peptide samples and analyze them using a high-resolution mass spectrometer (e.g., Orbitrap).

  • The mass spectrometer fragments the peptides and the TMT reporter ions, allowing for the relative quantification of each peptide across the different samples.

5. Data Analysis:

  • Process the raw mass spectrometry data using appropriate software to identify and quantify proteins.

  • Proteins that show a statistically significant decrease in abundance in the degrader-treated samples compared to the vehicle control are identified as potential targets or off-targets.

Validation of On-Target and Off-Target Degradation by Western Blot

Western blotting is a targeted approach used to confirm the degradation of specific proteins identified through proteomics or to routinely assess on-target degradation.

1. Sample Preparation:

  • Prepare cell lysates from degrader-treated and control cells as described above.

  • Determine the protein concentration of each lysate.

2. SDS-PAGE and Protein Transfer:

  • Denature the protein samples and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

3. Immunoblotting:

  • Block the membrane to prevent non-specific antibody binding.

  • Incubate the membrane with a primary antibody specific to the protein of interest.

  • Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

4. Detection and Quantification:

  • Add a chemiluminescent substrate and detect the signal using an imaging system.

  • Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin) to determine the relative protein abundance.

Visualizing Key Pathways and Workflows

Diagrams generated using Graphviz (DOT language) provide a clear visual representation of the underlying biological processes and experimental procedures.

PROTAC_Mechanism cluster_Cell Cell PROTAC PROTAC (this compound based) POI Target Protein (e.g., SMARCA2) PROTAC->POI Binds VHL VHL E3 Ligase PROTAC->VHL PROTAC->VHL POI->PROTAC Proteasome Proteasome POI->Proteasome Targeted for Degradation VHL->POI Ub Ubiquitin Degraded_POI Degraded Protein Fragments Proteasome->Degraded_POI Proteomics_Workflow start Cell Culture & Treatment with Degrader lysis Cell Lysis & Protein Extraction start->lysis digestion Protein Digestion (Trypsin) lysis->digestion tmt Tandem Mass Tag (TMT) Labeling digestion->tmt ms LC-MS/MS Analysis tmt->ms data Data Analysis: Protein Identification & Quantification ms->data end Selectivity Profile: On- and Off-Targets data->end Selectivity_Comparison cluster_VHL_Degraders VHL-based Degraders cluster_Alternatives Alternative Degraders SMARCA2/4-degrader-20 This compound based SMARCA2/4 Degrader ACBI2 ACBI2 (Selective SMARCA2) SMARCA2/4-degrader-20->ACBI2 Compare Selectivity A947 A947 (Selective SMARCA2) SMARCA2/4-degrader-20->A947 Compare Selectivity Dual SMARCA2/4 Degrader Dual SMARCA2/4 Degrader ACBI2->Dual SMARCA2/4 Degrader vs. Dual Target ARV-771 ARV-771 (Pan-BET) CRBN-based Degrader CRBN-based Degrader VHL-based Degraders VHL-based Degraders VHL-based Degraders->CRBN-based Degrader Compare E3 Ligase

References

A Comparative Guide to the Influence of Linker Attachment Points on PROTAC Activity

Author: BenchChem Technical Support Team. Date: December 2025

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract: Proteolysis-targeting chimeras (PROTACs) have revolutionized therapeutic development by enabling the targeted degradation of disease-causing proteins. The efficacy of these heterobifunctional molecules is critically dependent on their three components: a warhead for target protein binding, an E3 ligase ligand, and a connecting linker. The linker is not merely a spacer but a crucial determinant of the geometry and stability of the PROTAC-induced ternary complex, which directly impacts degradation potency and efficiency.[1] The specific point at which the linker is attached to the warhead or the E3 ligase ligand—the "exit vector"—can profoundly alter the structure-activity relationship (SAR).[1][2]

While this guide was prompted by an interest in (S,R,S)-Ahpc-O-CF3-based PROTACs, a comprehensive search of publicly available literature did not yield comparative studies on this specific scaffold. Therefore, to illustrate the fundamental principles of linker attachment point optimization, this guide presents a comparative analysis using the well-documented case of PROTACs targeting the Bromodomain and Extra-Terminal domain (BET) protein BRD4.

The Critical Role of Linker Attachment in Ternary Complex Formation

A PROTAC's mechanism of action is catalytic, requiring the formation of a productive ternary complex between the target protein, the PROTAC, and an E3 ubiquitin ligase.[3] The linker's length, composition, and attachment points dictate the spatial orientation of the two proteins.[4] An optimal linker facilitates favorable protein-protein interactions within the complex, leading to efficient ubiquitination of the target and its subsequent degradation by the proteasome.[5] Conversely, a suboptimal attachment point can create steric hindrance or an unproductive geometric arrangement, abrogating degradation activity.[6] Therefore, the systematic evaluation of linker exit vectors is a cornerstone of modern PROTAC design.[7]

Comparative Analysis of BRD4-Targeting PROTACs

The following data, synthesized from seminal studies, compares BRD4-targeting PROTACs where the core warhead (a derivative of the BET inhibitor JQ1) and E3 ligase ligand (a derivative of the von Hippel-Lindau, VHL, ligand) remain constant, while the linker attachment point on the VHL ligand is varied. This allows for a direct assessment of the exit vector's impact on degradative activity.

PROTAC IdentifierTarget LigandE3 Ligase LigandLinker Attachment Point (on VHL Ligand)DC50 (HeLa cells)Dmax (HeLa cells)Reference
MZ1 JQ1 analogueVH032R1 (Amide)23 nM>95%[2][8]
AT1 JQ1 analogueVH032R2 (tert-Leucine replacement)~250 nM~80%[9][10]

Data Interpretation: The comparison between MZ1 and AT1 clearly demonstrates the profound impact of the linker attachment point. Both PROTACs utilize the same core binding elements. However, shifting the linker attachment from the standard amide position (R1) in MZ1 to the tert-Leucine position (R2) in AT1 results in an approximately 10-fold decrease in degradation potency (higher DC50).[2][9][10] This highlights that even with identical binding moieties, altering the exit vector can dramatically change the efficacy of the resulting PROTAC, likely due to a less optimal ternary complex geometry.

Visualizing Key Concepts in PROTAC Development

Diagrams are essential for conceptualizing the complex mechanisms and workflows in PROTAC research. The following visualizations were generated using Graphviz (DOT language) to illustrate the PROTAC mechanism, a typical experimental workflow, and the structural concept of varying linker attachment points.

PROTAC_Mechanism cluster_complex Action POI Target Protein (e.g., BRD4) PROTAC PROTAC POI->PROTAC Binds E3 E3 Ligase (e.g., VHL) PROTAC->E3 Binds Ternary Ternary Complex (POI-PROTAC-E3) Ubiquitination Poly-ubiquitination of Target Protein Ternary->Ubiquitination Catalyzes Proteasome 26S Proteasome Ubiquitination->Proteasome Marked for Degradation Target Protein Degraded Proteasome->Degradation Recycle PROTAC and E3 Ligase Recycled Degradation->Recycle

Figure 1: General mechanism of action for a BRD4 PROTAC.[1][11]

Experimental_Workflow cluster_workflow PROTAC Evaluation Workflow A 1. Cell Culture (e.g., HeLa, 22Rv1) B 2. PROTAC Treatment (Dose-response) A->B C 3. Cell Lysis (RIPA buffer) B->C D 4. Protein Quantification (BCA Assay) C->D E 5. Western Blot (Anti-BRD4 Antibody) D->E F 6. Data Analysis (Densitometry) E->F G Result (DC50 and Dmax values) F->G Linker_Attachment cluster_ligand VHL E3 Ligase Ligand Scaffold cluster_PROTACs Resulting PROTACs VHL_Ligand Core VHL Ligand (VH032 Analogue) PROTAC_A PROTAC 'MZ1' (High Potency) VHL_Ligand->PROTAC_A Attachment at R1 (Amide Vector) PROTAC_B PROTAC 'AT1' (Lower Potency) VHL_Ligand->PROTAC_B Attachment at R2 (tert-Leucine Vector) Linker_JQ1 Linker + JQ1 Warhead

References

Safety Operating Guide

Navigating the Disposal of (S,R,S)-Ahpc-O-CF3: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of specialized chemical reagents like (S,R,S)-Ahpc-O-CF3, a ligand for E3 ubiquitinase, is a critical component of laboratory safety and operational integrity. This guide provides essential, immediate safety and logistical information, including a step-by-step operational and disposal plan to ensure the safe management of this compound.

While a specific Safety Data Sheet (SDS) for this compound is not publicly available, data from the closely related compound, (S,R,S)-AHPC monohydrochloride, offers valuable guidance on its potential hazards. Researchers should handle this compound with the assumption that it presents similar risks.

Safety and Hazard Information

Based on the GHS classification of the related compound (S,R,S)-AHPC monohydrochloride, researchers should be aware of the following potential hazards[1]:

Hazard CategoryGHS ClassificationPrecautionary Measures
Acute Oral Toxicity Category 4Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling. If swallowed, seek medical attention[1].
Skin Corrosion/Irritation Category 2Wear protective gloves and clothing. Avoid contact with skin. If on skin, wash with plenty of soap and water[1].
Serious Eye Damage/Irritation Category 2AWear eye and face protection. If in eyes, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention[1].
Specific Target Organ Toxicity (Single Exposure) Category 3 (Respiratory tract irritation)Avoid breathing dust, fumes, gas, mist, vapors, or spray. Use only outdoors or in a well-ventilated area. If inhaled, remove person to fresh air and keep comfortable for breathing[1].

Experimental Protocol for Disposal

The following protocol outlines the recommended step-by-step procedure for the disposal of this compound. This protocol is based on general best practices for the disposal of hazardous laboratory chemicals.

1. Personal Protective Equipment (PPE) and Preparation:

  • Before handling the compound, ensure a complete set of personal protective equipment is worn, including safety goggles, a face shield, a lab coat, and chemical-resistant gloves[1].
  • Conduct all disposal procedures within a certified chemical fume hood to prevent inhalation of any dust or vapors[1].
  • Prepare a designated, clearly labeled waste container for hazardous chemical waste.

2. Spill Management:

  • In the event of a spill, prevent further leakage or spillage if it is safe to do so.
  • Absorb any liquid spills with an inert, non-combustible absorbent material such as sand or earth.
  • For solid spills, carefully sweep or scoop the material to avoid creating dust.
  • Place all contaminated materials into the designated hazardous waste container.
  • Decontaminate the spill area with a suitable solvent, such as alcohol, and then wash the area thoroughly.

3. Disposal of Unused Material and Empty Containers:

  • Do not dispose of this compound down the drain or in general waste.
  • Transfer any unused solid material or solutions directly into the designated hazardous chemical waste container.
  • Rinse empty containers thoroughly with a suitable solvent (e.g., ethanol (B145695) or acetone) three times.
  • Collect the rinsate in the hazardous waste container.
  • Deface the label on the empty container before disposing of it in the appropriate laboratory glass or solid waste stream, in accordance with institutional guidelines.

4. Final Disposal:

  • All waste containing this compound must be disposed of as hazardous waste.
  • Follow all local, state, and federal regulations for the disposal of hazardous chemical waste[1]. This typically involves arranging for pickup by a certified chemical waste disposal company.

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

Disposal_Workflow cluster_prep Preparation cluster_handling Handling & Decontamination cluster_disposal Final Disposal PPE Don Personal Protective Equipment FumeHood Work in Chemical Fume Hood PPE->FumeHood WasteContainer Prepare Labeled Waste Container FumeHood->WasteContainer Unused Transfer Unused Compound to Waste WasteContainer->Unused Rinse Triple Rinse Empty Containers Unused->Rinse CollectRinsate Collect Rinsate in Waste Rinse->CollectRinsate Seal Seal Waste Container CollectRinsate->Seal Spill Manage Spills with Absorbent Spill->CollectRinsate Store Store in Designated Area Seal->Store Dispose Dispose via Certified Vendor Store->Dispose

Caption: Disposal workflow for this compound.

References

Safeguarding Researchers: A Comprehensive Guide to Handling (S,R,S)-Ahpc-O-CF3

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in the field of drug development, the safe handling of novel chemical compounds is paramount. This guide provides essential safety and logistical information for the von Hippel-Lindau (VHL) E3 ligase ligand, (S,R,S)-Ahpc-O-CF3, ensuring the well-being of laboratory personnel and the integrity of experimental work. The following procedures are based on established safety protocols for similar chemical entities and are intended to be a primary resource for operational and disposal plans.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a compound that requires careful handling due to its potential hazards. Based on the safety data for the closely related (S,R,S)-AHPC monohydrochloride, this substance is harmful if swallowed, causes skin irritation, and can lead to serious eye irritation and respiratory irritation[1]. Therefore, a comprehensive approach to personal protection is mandatory.

Recommended Personal Protective Equipment (PPE):

PPE CategoryItemSpecification
Eye/Face Protection Safety Glasses with Side Shields or GogglesMust be worn at all times to prevent eye contact. A face shield may be necessary for splash hazards[1].
Skin Protection Chemical-Resistant GlovesNitrile or other appropriate chemical-resistant gloves should be worn. Gloves must be inspected before use and disposed of properly after handling the compound[1].
Laboratory CoatA standard laboratory coat should be worn to protect street clothing and skin from contamination[1].
Respiratory Protection Fume Hood or Ventilated EnclosureAll handling of the solid compound or its solutions should be conducted in a certified chemical fume hood or other well-ventilated area to avoid inhalation of dust or vapors[1].
Footwear Closed-Toe ShoesRequired to protect feet from potential spills.

Operational Plan for Safe Handling

A systematic approach to handling this compound, from preparation to use in experiments, is critical to minimize exposure and prevent contamination.

Step-by-Step Handling Protocol:

  • Preparation: Before handling, ensure that the work area, typically a chemical fume hood, is clean and uncluttered. All necessary equipment, including PPE, should be readily available.

  • Weighing and Reconstitution: When weighing the solid compound, use a microbalance within a ventilated enclosure to prevent the dispersion of dust. For reconstitution, add the solvent slowly and carefully to the vial containing the compound. If solubility issues arise, sonication or gentle heating may be used to aid dissolution[2][3][4].

  • Experimental Use: During experimental procedures, always handle solutions of this compound with care to avoid splashes and aerosol generation. Use appropriate containment for all reactions and transfers.

  • Post-Handling: After handling, thoroughly wash hands and any potentially exposed skin with soap and water[1]. Decontaminate all surfaces and equipment that may have come into contact with the chemical.

Emergency Procedures

In the event of an exposure or spill, immediate action is necessary.

Exposure TypeFirst Aid Measures
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention[1].
Skin Contact Immediately wash the affected area with soap and water. Remove contaminated clothing. If irritation persists, seek medical attention[1].
Inhalation Move the individual to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention[1].
Ingestion Do NOT induce vomiting. Wash out mouth with water. Seek immediate medical attention[1].
Spill For small spills, absorb with an inert material and place in a suitable container for disposal. For larger spills, evacuate the area and follow institutional emergency procedures.

Disposal Plan

Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.

Disposal Guidelines:

  • Waste Collection: All waste materials, including unused compound, solutions, and contaminated consumables (e.g., gloves, pipette tips), should be collected in a designated, properly labeled hazardous waste container.

  • Waste Segregation: Segregate halogenated organic waste from other waste streams as required by your institution's waste management plan.

  • Container Disposal: Empty containers should be triple-rinsed with a suitable solvent. The rinsate should be collected as hazardous waste.

  • Regulatory Compliance: Dispose of all waste in accordance with local, state, and federal regulations. Consult your institution's environmental health and safety (EHS) department for specific guidance.

Experimental Workflow and Safety Diagram

The following diagram illustrates the key steps and safety considerations in the workflow for handling this compound.

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling & Disposal Gather_PPE 1. Gather Required PPE (Gloves, Goggles, Lab Coat) Prepare_Work_Area 2. Prepare Fume Hood (Clean & Uncluttered) Gather_PPE->Prepare_Work_Area Weigh_Compound 3. Weigh Compound (In Ventilated Enclosure) Prepare_Work_Area->Weigh_Compound Reconstitute 4. Reconstitute Solution (Add Solvent Slowly) Weigh_Compound->Reconstitute Experimental_Use 5. Perform Experiment (Avoid Splashes & Aerosols) Reconstitute->Experimental_Use Decontaminate 6. Decontaminate (Surfaces & Equipment) Experimental_Use->Decontaminate Dispose_Waste 7. Dispose of Waste (Properly Labeled Container) Decontaminate->Dispose_Waste Personal_Hygiene 8. Personal Hygiene (Wash Hands Thoroughly) Dispose_Waste->Personal_Hygiene

Caption: Workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.